molecular formula C13H17NO3 B12738560 Propynyl CAS No. 952017-05-9

Propynyl

货号: B12738560
CAS 编号: 952017-05-9
分子量: 235.28 g/mol
InChI 键: KNIWBMMJSJHUJB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Propynyl is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

952017-05-9

分子式

C13H17NO3

分子量

235.28 g/mol

IUPAC 名称

2-(3,5-dimethoxy-4-prop-2-ynoxyphenyl)ethanamine

InChI

InChI=1S/C13H17NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h1,8-9H,5-7,14H2,2-3H3

InChI 键

KNIWBMMJSJHUJB-UHFFFAOYSA-N

规范 SMILES

COC1=CC(=CC(=C1OCC#C)OC)CCN

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Propynyl Functional Group for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The propynyl functional group, an alkyl moiety featuring a carbon-carbon triple bond, is a cornerstone in modern organic chemistry and medicinal chemistry. Its unique structural, electronic, and reactive properties make it an invaluable building block for the synthesis of complex molecular architectures and a privileged motif in the design of targeted therapeutics. This guide provides a comprehensive overview of the structure and properties of the this compound group, detailed experimental protocols for its installation and manipulation, and its critical role in drug discovery, with a focus on its application as a mechanism-based inactivator.

Structure and Isomerism

In organic chemistry, the term "this compound group" refers to a three-carbon alkyl group containing a triple bond. It exists in two primary isomeric forms, the distinction between which is critical for understanding its reactivity and application.

  • 1-Propynyl Group: This isomer has the structure CH₃-C≡C-R, where the point of attachment (R) is the terminal sp-hybridized carbon.

  • 2-Propynyl (Propargyl) Group: This isomer, far more common in synthesis and drug design, has the structure HC≡C-CH₂-R.[1] Here, the attachment is at an sp³-hybridized carbon adjacent to the alkyne, a position known as the "propargylic position".[2][3]

The linear geometry of the C-C≡C unit in the 1-propynyl group and the sp³-hybridized methylene (B1212753) bridge in the propargyl group impart distinct steric and electronic characteristics that govern their chemical behavior.

Physicochemical Properties

The this compound group's properties are dominated by the carbon-carbon triple bond. This region of high electron density is susceptible to a variety of chemical transformations, while the sp-hybridized carbons influence the acidity of adjacent C-H bonds.

Electronic Effects

The sp-hybridized carbon atoms of the alkyne are more electronegative than their sp² or sp³ counterparts. This inductive electron-withdrawing effect influences the polarity and reactivity of nearby bonds. For the terminal alkyne proton of a propargyl group, this effect results in a significantly lower pKa (~25 in DMSO) compared to protons on saturated carbons, facilitating its removal by a suitable base to form a reactive acetylide anion.

While standard Hammett (σ) and Taft (Eₛ) substituent constants are not commonly tabulated for the propargyl group as it is an aliphatic moiety, its steric profile is considered minimal due to the linear nature of the alkyne. Its electronic effect is primarily inductive and electron-withdrawing.

Quantitative Structural and Spectroscopic Data

Quantitative data provides the precise parameters defining the this compound group's geometry and its characteristic spectroscopic signatures.

Table 1: Structural Parameters of this compound-Containing Molecules

ParameterMoleculeValue
C≡C Bond LengthPropyne1.206 Å
C-C (sp-sp³) Bond LengthPropyne1.459 Å
C-C≡C Bond AnglePropyne180.0°
C-H (alkynyl) Bond LengthPropyne1.056 Å
C-H (methyl) Bond LengthPropyne1.105 Å

Table 2: Spectroscopic Data for the Propargyl Group (HC≡C-CH₂-R)

Data TypeParameterTypical Range / Value (Solvent)
IR ≡C-H Stretch3250 - 3330 cm⁻¹ (Strong, Sharp)
C≡C Stretch2100 - 2150 cm⁻¹ (Weak to Medium, Sharp)
¹H NMR Acetylenic Proton (HC≡)δ 2.0 - 3.0 ppm
Propargylic Protons (≡C-CH₂-R)δ 3.5 - 4.5 ppm (for R=NR₂, OR)
¹³C NMR Terminal Alkynyl Carbon (C H)δ 70 - 75 ppm
Internal Alkynyl Carbon (R-C ≡)δ 75 - 85 ppm
Propargylic Carbon (≡C-C H₂-R)δ 20 - 40 ppm

Key Reactions and Experimental Protocols

The propargyl group can be introduced into molecules and manipulated through several robust synthetic methods.

Propargylation of Aldehydes via Barbier-Type Reaction

The Barbier reaction is a single-pot organometallic reaction that involves reacting an alkyl halide with a carbonyl compound in the presence of a metal such as magnesium, zinc, or indium. The zinc-mediated propargylation of aldehydes with propargyl bromide is a highly effective method for forming homopropargylic alcohols.[1][4]

Materials:

  • Zinc powder

  • Propargyl bromide (80% solution in toluene)

  • Butanal

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • 10% Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred mixture of zinc powder (1.84 g, 28 mmol) in anhydrous THF (60 mL) in a round-bottom flask at room temperature, add a solution of propargyl bromide (28 mmol) in THF (30 mL).

  • Stir the resulting mixture for 1 hour at room temperature.

  • Add a solution of butanal (2.02 g, 28 mmol) in THF (10 mL) to the reaction mixture.

  • Stir the mixture for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 100 mL of saturated aqueous NH₄Cl solution.

  • Stir for an additional 30 minutes, then filter the mixture to remove any unreacted zinc powder.

  • Transfer the filtrate to a separatory funnel, add 20 mL of 10% HCl, and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine all organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired homopropargylic alcohol (hept-1-yn-4-ol).[1]

Nicholas Reaction

The Nicholas reaction utilizes a dicobalt hexacarbonyl complex to stabilize a propargylic cation, allowing for the substitution of a propargylic alcohol or ether with a wide range of nucleophiles under mild, Lewis-acidic conditions.[5][6][7]

G cluster_prep Step 1: Complexation cluster_reaction Step 2: Cation Formation & Nucleophilic Attack cluster_deprotection Step 3: Decomplexation start Propargyl Alcohol + Co₂(CO)₈ complex [Propargyl Alcohol]Co₂(CO)₆ Complex start->complex in DCM, rt lewis_acid Lewis Acid (e.g., BF₃·OEt₂) cation Stabilized Propargylic Cation complex->cation in DCM, -20 °C lewis_acid->cation nucleophile Nucleophile (Nu-H) product_complex [Product]Co₂(CO)₆ Complex nucleophile->product_complex cation->product_complex Nucleophilic Attack oxidant Oxidant (e.g., CAN, NMO) final_product Final Propargylated Product product_complex->final_product Mild Oxidation oxidant->final_product

Workflow for the Nicholas Reaction.

Role in Drug Discovery and Development

The propargyl group is a key pharmacophore in several clinically important drugs. Its primary role is often to act as a latent reactive moiety for the irreversible inactivation of target enzymes.

Mechanism-Based Inhibition of Monoamine Oxidase (MAO)

Propargylamine-containing drugs, such as selegiline (B1681611) (MAO-B inhibitor) and clorgyline (MAO-A inhibitor), are classic examples of mechanism-based inactivators, also known as "suicide inhibitors".[8][9] The enzyme recognizes the inhibitor as a substrate and begins its normal catalytic cycle. This enzymatic processing unmasks a highly reactive chemical species that then forms a covalent bond with the enzyme's active site, leading to irreversible inhibition.[10][11]

The inhibition of MAO by a propargylamine (B41283) involves the following key steps:

  • Binding: The propargylamine inhibitor binds to the active site of MAO.

  • Oxidation: The flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO oxidizes the amine, abstracting a hydride from the α-carbon.[10]

  • Intermediate Formation: This oxidation generates a reactive allene (B1206475) or iminium cation intermediate within the active site.[12][13]

  • Covalent Adduct Formation: A nucleophilic residue in the enzyme's active site, specifically the N(5) atom of the now-reduced FAD cofactor (FADH⁻), attacks the reactive intermediate.[14][15] This forms a stable, covalent flavin-inhibitor adduct, permanently inactivating the enzyme.[9]

G MAO_FAD Active MAO + FAD EnzymeComplex Enzyme-Inhibitor Complex MAO_FAD->EnzymeComplex Inhibitor Propargylamine Inhibitor Inhibitor->EnzymeComplex OxidationStep Oxidation by FAD EnzymeComplex->OxidationStep Binding ReactiveIntermediate Reactive Intermediate (Allene/Iminium Cation) + FADH⁻ OxidationStep->ReactiveIntermediate Hydride Transfer CovalentAttack Nucleophilic Attack ReactiveIntermediate->CovalentAttack InactiveEnzyme Inactive MAO (Covalent Flavin Adduct) CovalentAttack->InactiveEnzyme Covalent Bond Formation

Mechanism of MAO inactivation by a propargylamine inhibitor.

This strategy of using a propargyl group to achieve targeted, irreversible inhibition has been successfully applied in the development of drugs for neurodegenerative disorders like Parkinson's disease, where inhibiting MAO-B can increase dopamine (B1211576) levels in the brain.[11]

Conclusion

The this compound functional group, particularly in its propargyl form, offers a powerful combination of well-defined structural features, predictable reactivity, and potent biological activity. Its linear, sterically unobtrusive nature and unique electronic properties make it a versatile tool for synthetic chemists. For drug development professionals, its ability to function as a mechanism-based inactivator provides a rational and effective strategy for designing highly potent and selective enzyme inhibitors. A thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of this remarkable functional group in research and therapeutic development.

References

synthesis of novel propynyl-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Novel Propynyl-Containing Compounds

Introduction

The this compound group, characterized by a C≡C-CH₃ moiety, and its parent structure, the propargyl group (HC≡C-CH₂-), are exceptionally versatile functional groups in modern organic chemistry and drug discovery. Their unique steric and electronic properties, conferred by the carbon-carbon triple bond, make them valuable building blocks for constructing complex molecular architectures. This compound- and propargyl-containing compounds are key intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] The triple bond can participate in a wide array of chemical transformations, including cycloadditions, hydrogenations, and cross-coupling reactions, allowing for the rapid diversification of molecular scaffolds.[2]

In medicinal chemistry, the incorporation of a propargyl or terminal alkyne moiety can significantly influence a molecule's pharmacological profile. These groups are present in numerous bioactive compounds and approved drugs, where they can act as pharmacophores, covalent warheads, or bioorthogonal handles for further functionalization.[3] Notable examples include the retinoid Tazarotene and the selective nicotinic acetylcholine (B1216132) receptor agonist Altinicline.[4] This technical guide provides a detailed overview of core synthetic methodologies for introducing the this compound and related propargyl functionalities, with a focus on experimental protocols, quantitative data, and the logical workflows of these powerful reactions.

Sonogashira Coupling: Formation of Aryl-Alkynyl Bonds

The Sonogashira cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4] This methodology is highly valued for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups, making it indispensable in the synthesis of complex molecules and pharmaceutical agents.[5][6]

Logical Workflow: Sonogashira Coupling

Sonogashira_Coupling ArylHalide Aryl or Vinyl Halide (R-X, X=I, Br, Cl) Reaction Sonogashira Cross-Coupling ArylHalide->Reaction TerminalAlkyne Terminal Alkyne (e.g., Propyne) TerminalAlkyne->Reaction CatalystSystem Catalyst System: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Cu(I) Co-catalyst (e.g., CuI) - Amine Base (e.g., Et₃N) CatalystSystem->Reaction Catalyzes Product Coupled Product (R-C≡C-CH₃) Reaction->Product

Caption: General workflow for the Sonogashira cross-coupling reaction.

Quantitative Data: Sonogashira Coupling of Aryl Halides with Propyne (B1212725)

The following table summarizes representative yields for the Sonogashira coupling of various aryl halides with propyne or its lithium salt, demonstrating the reaction's broad substrate scope.[4][6]

EntryAryl HalideProductExpected Yield (%)Reference
1Iodobenzene1-Phenyl-1-propyne85-95[4]
2Bromobenzene1-Phenyl-1-propyne75-85[4]
34-Bromoanisole1-(4-Methoxyphenyl)-1-propyne80-90[4]
41-Bromo-4-(trifluoromethyl)benzene1-(4-(Trifluoromethyl)phenyl)-1-propyne70-80[4]
53-Bromopyridine3-(Prop-1-yn-1-yl)pyridine70-85[4]
64-Iodo-2,6-dimethylphenol4-(Prop-1-yn-1-yl)-2,6-dimethylphenol91[6]
7Methyl 4-iodobenzoateMethyl 4-(prop-1-yn-1-yl)benzoate94[6]
Experimental Protocol: Modified Sonogashira Coupling with Propyne Gas

This protocol is adapted from a procedure for the safe and efficient use of propyne gas at low temperatures.[6]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (0.05 eq).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (B95107) (THF) and triethylamine (B128534) (Et₃N, 3.0 eq). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Propyne Addition: Bubble propyne gas (2.0 eq), commercially available in a lecture bottle, through the stirred solution for a designated period to ensure the correct stoichiometry.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction's completion using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Filter the solution, concentrate the filtrate under reduced pressure, and purify the crude residue by silica (B1680970) gel column chromatography to yield the desired arylpropyne.[6]

A³ Coupling: Synthesis of Propargylamines

The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful, one-pot, three-component reaction that provides direct access to propargylamines.[1] These compounds are crucial intermediates for synthesizing nitrogen-containing heterocycles and biologically active molecules.[1][7] The reaction is highly atom-economical, with water being the only byproduct.[1] It is typically catalyzed by various transition metals, including copper, gold, or silver complexes.[1][7]

Experimental Workflow: A³ Multicomponent Coupling

A3_Coupling Aldehyde Aldehyde (R¹-CHO) Reaction A³ Coupling (One Pot) Aldehyde->Reaction Amine Amine (R²R³NH) Amine->Reaction Alkyne Terminal Alkyne (R⁴-C≡CH) Alkyne->Reaction Catalyst Transition Metal Catalyst (e.g., Cu(I), Au(III)) Catalyst->Reaction Catalyzes Product Propargylamine (B41283) Product Reaction->Product

Caption: Workflow of the one-pot, three-component A³ coupling reaction.

Quantitative Data: Examples of A³ Coupling Reactions

The following table presents yields from various A³ coupling reactions, showcasing different catalysts and substrates.

EntryAldehydeAmineAlkyneCatalystYield (%)Reference
1BenzaldehydePiperidinePhenylacetyleneCuBr / (R)-quinap96[7]
24-NitrobenzaldehydeMorpholinePhenylacetyleneGold(III) salen complex95[7]
3BenzaldehydeAnilinePhenylacetyleneCu(I) / i-Pr-pybox-diPh92[7]
4CyclohexanecarboxaldehydePyrrolidine1-Heptyne[IrCl(COD)]₂ / MgI₂91[7]
54-ChlorobenzaldehydeDiethylamineTrimethylsilylacetyleneNanoparticle Au>95[1]
Experimental Protocol: Copper-Catalyzed A³ Coupling

This is a general protocol for a copper-catalyzed A³ coupling reaction.[7]

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, add the copper(I) source (e.g., CuBr, 5 mol%) and the appropriate chiral ligand if an enantioselective reaction is desired (e.g., (R)-quinap, 5.5 mol%).

  • Reagent Addition: Add the solvent (e.g., toluene). Sequentially add the amine (1.2 eq), the aldehyde (1.0 eq), and the terminal alkyne (1.2 eq) to the stirred catalyst mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours depending on the substrates.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude propargylamine by flash column chromatography on silica gel.

Alkylation with Propargyl Halides

Direct alkylation using propargyl halides (e.g., propargyl bromide) is a fundamental and straightforward method for introducing the propargyl group onto heteroatoms like oxygen and nitrogen.[3][8] The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile (such as an alcohol, phenol, or amine) displaces the halide from the propargyl electrophile. The process is usually carried out in the presence of a weak base to deprotonate the nucleophile.[3]

Quantitative Data: O- and N-Propargylation Reactions
EntrySubstrateNucleophileProduct TypeBaseYield (%)Reference
16-Hydroxy-2-methylquinazolinonePhenolic -OHO-Propargyl etherK₂CO₃72-76[3]
24-HydroxyphenylacetamidePhenolic -OHO-Propargyl etherK₂CO₃90[3]
3AcridoneAmine -NHN-Propargyl amideK₂CO₃N/A[3]
4CamphorEnolateC-Propargyl ketoneKN(SiMe₃)₂69[8][9]
5CarvoneEnolateC-Propargyl ketoneKN(SiMe₃)₂47[8][9]
Experimental Protocol: O-Propargylation of a Phenol

This protocol is a general method for the O-alkylation of a phenolic substrate using propargyl bromide.[3]

  • Reaction Setup: Dissolve the phenolic starting material (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a weak base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution.

  • Alkylation: Add propargyl bromide (1.1-1.5 eq) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate the solvent in vacuo, and purify the residue by column chromatography to afford the pure propargyl ether.

Application in Bioorthogonal Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound- and other terminal alkyne-containing molecules are premier substrates for "click chemistry," most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking an alkyne to an azide.[11] The reaction is highly efficient, specific, and biocompatible, making it a powerful tool for drug discovery, bioconjugation, and materials science.[10][12] For example, this compound-functionalized monoterpenes can be conjugated with sugar azides to create novel glycoconjugates with potential therapeutic applications.[9][13]

Logical Workflow: Synthesis and CuAAC Functionalization

CuAAC_Workflow StartMol Starting Material (e.g., Monoterpene) Propargylation Propargylation (e.g., Alkylation) StartMol->Propargylation PropynylMol This compound-Containing Intermediate Propargylation->PropynylMol CuAAC CuAAC 'Click' Reaction PropynylMol->CuAAC AzideMol Azide Partner (e.g., Glycosyl Azide) AzideMol->CuAAC Product 1,2,3-Triazole Conjugate CuAAC->Product

Caption: A two-step workflow: synthesis of a this compound compound followed by CuAAC.

Signaling Pathway Context: Mechanism of Action of Altinicline

The synthesis of complex molecules containing the this compound motif, such as Altinicline, is driven by their specific biological activity. Altinicline is a selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[4] Its mechanism involves mimicking the endogenous neurotransmitter acetylcholine, leading to the opening of ligand-gated ion channels and subsequent neuronal effects.[4]

Altinicline_MoA Altinicline Altinicline nAChR α4β2 Nicotinic Acetylcholine Receptor (nAChR) Altinicline->nAChR Binds to & Activates Channel Ion Channel Opening nAChR->Channel Conformational Change Influx Cation Influx (Na⁺, Ca²⁺) Channel->Influx Response Neuronal Depolarization & Neurotransmitter Release Influx->Response

Caption: Simplified signaling pathway for the nAChR agonist Altinicline.

References

reactivity and stability of the propynyl functional group

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Stability of the Propynyl Functional Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound functional group, characterized by a terminal alkyne adjacent to a methylene (B1212753) group (propargyl group), is a versatile and increasingly important moiety in modern chemistry, particularly in the fields of medicinal chemistry and drug development.[1] Its unique electronic and structural properties impart a range of reactivities that can be harnessed for various chemical transformations. This guide provides a comprehensive overview of the core principles governing the , with a focus on its application in the synthesis and design of pharmacologically active agents.

Physicochemical Properties

The reactivity and stability of the this compound group are fundamentally governed by its intrinsic physicochemical properties. Key quantitative data are summarized below.

Acidity of the Terminal Proton

The terminal proton of a this compound group exhibits mild acidity, allowing for deprotonation under appropriate basic conditions to form a reactive acetylide anion.

Parameter Functional Group pKa Solvent
Terminal Proton AcidityPropargyl Alcohol~15[2]-
Terminal Proton AcidityN-unprotected Propargylic Amines~42.6 (calculated)[3]-
Terminal Proton AcidityPropargylic C-H bond>30[4]DMSO
Terminal Proton AcidityPropargyl35[5]DMSO
Bond Dissociation Energy

The carbon-hydrogen bond at the propargylic position has a specific bond dissociation energy (BDE), which is a measure of the energy required for homolytic cleavage. This value is crucial for understanding radical-mediated reactions and metabolic stability.

Parameter Bond Bond Dissociation Energy (kcal/mol)
Propargylic C-H BondCH≡C-CH₂-H89.3[6]
Propargyl RadicalCH₂=C=CH• ↔ •CH₂-C≡CH351.9[7]
General C(sp³)-HPrimary~98-100
General C(sp³)-HSecondary~95
General C(sp³)-HTertiary~92

Reactivity of the this compound Group

The this compound group's reactivity is centered around the terminal alkyne and the adjacent propargylic position. This dual reactivity makes it a valuable synthon in organic synthesis.

Reactions at the Terminal Alkyne

The terminal alkyne is the primary site of reactivity, participating in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[8][9][10] This reaction is widely used to form C(sp²)-C(sp) bonds.[11]

Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling of a Terminal Alkyne with an Aryl Halide [11]

  • Reagent Preparation:

    • Activate zinc powder by stirring in 2% hydrochloric acid until the surface is bright and bubble generation ceases (approx. 10 min).

    • Filter the activated zinc powder and wash successively with distilled water, ethanol, acetone, and ether.

    • Dry the washed zinc powder under vacuum.

  • Reaction Setup:

    • To a round-bottomed flask under a nitrogen atmosphere, add the aryl halide, the terminal alkyne, a nickel catalyst (e.g., NiCl₂(PPh₃)₂), and a suitable solvent (e.g., DMF).

    • Add an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA).[8]

    • Add the copper(I) co-catalyst, typically copper(I) iodide (CuI).[8]

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.[8]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).[8]

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).[11]

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (B86663), and filter.[11]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.[11]

    • Purify the crude product by column chromatography on silica (B1680970) gel.[11]

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted-1,2,3-triazole.[][13] This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[13]

Experimental Protocol: CuAAC for Bioconjugation [14][15][16]

  • Materials:

    • Alkyne-functionalized molecule

    • Azide-functionalized molecule

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate (B8700270)

    • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

    • Appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • Preparation of Stock Solutions: [14]

    • Prepare a 100 mM solution of CuSO₄ in water.

    • Prepare a 200 mM solution of the ligand (e.g., THPTA) in water.

    • Prepare a 100 mM solution of sodium ascorbate in water (prepare fresh).

    • Dissolve the alkyne and azide-functionalized molecules in a suitable solvent (e.g., DMSO or buffer).

  • Reaction Procedure: [14][15]

    • In a reaction tube, combine the alkyne and azide solutions.

    • Add the copper(I) ligand.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes).

    • The resulting triazole product can be purified by appropriate methods depending on the nature of the conjugated molecules.

Reactions at the Propargylic Position

The propargylic position is activated by the adjacent alkyne and can participate in various reactions, including deprotonation and substitution.

Stability of the this compound Group

The stability of the this compound group is a critical consideration in drug design and development, influencing storage, formulation, and in vivo fate.

Chemical Stability

The this compound group is generally stable under a range of conditions. However, specific linkages involving the propargyl moiety can be susceptible to cleavage.

  • Propargyl Ethers: Propargyl ethers can be cleaved under specific conditions, often involving strong acids or metal catalysts.[17][18][19][20][21] Cleavage can proceed via Sₙ1 or Sₙ2 mechanisms depending on the structure of the ether.[20][21]

  • Propargyl Amines: The C-N bond in propargyl amines can also be cleaved.[17]

Metabolic Stability

In the context of drug development, the metabolic stability of the this compound group is of paramount importance. The propargylic position can be susceptible to enzymatic oxidation by cytochrome P450 enzymes.[22][23][24]

  • Factors Influencing Metabolic Stability:

    • Substitution at the Propargylic Position: Substitution at the propargylic position can significantly impact metabolic stability. For instance, replacing a propargylic hydrogen with a methyl group can increase stability.[25]

    • Electronic Environment: The electronic nature of adjacent aromatic rings can influence the rate of metabolism.[25]

    • Steric Hindrance: Introducing bulky groups near the site of metabolism can sterically hinder the approach of metabolic enzymes, thereby increasing stability.[26][27]

    • Deuteration: Replacing metabolically labile hydrogens with deuterium (B1214612) can slow the rate of metabolism due to the kinetic isotope effect.[28]

Studies have shown that propargyl-linked compounds can exhibit moderate to high metabolic stability, and their primary routes of metabolism often involve transformations of other functionalities on the molecule, such as N-oxidation, rather than direct alteration of the alkyne.[25]

Visualizations

Logical Relationships and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key decision-making processes and workflows related to the this compound functional group.

start This compound-Containing Drug Candidate stability_assessment Assess Stability start->stability_assessment chem_stability Chemical Stability Evaluation (pH, temp, light) stability_assessment->chem_stability Chemical met_stability Metabolic Stability Assay (microsomes, hepatocytes) stability_assessment->met_stability Metabolic stable Stable chem_stability->stable Acceptable unstable Unstable chem_stability->unstable Unacceptable met_stability->stable High Stability met_stability->unstable Low Stability proceed Proceed to Further Development stable->proceed identify_liability Identify Metabolic Hotspot unstable->identify_liability structural_mod Structural Modification identify_liability->structural_mod block_metabolism Block Metabolism (e.g., deuteration, steric shields) structural_mod->block_metabolism Direct modify_linker Modify Linker or Adjacent Groups structural_mod->modify_linker Indirect retest Re-evaluate Stability block_metabolism->retest modify_linker->retest retest->stability_assessment

Caption: Workflow for assessing and improving the stability of a this compound-containing drug candidate.

start Modify this compound-Containing Scaffold goal Desired Transformation? start->goal c_c_bond C(sp)-C(sp2) Bond Formation goal->c_c_bond Yes triazole Triazole Ring Formation goal->triazole No sonogashira Sonogashira Coupling c_c_bond->sonogashira other Other Transformation triazole->other No cuaac CuAAC (Click Chemistry) triazole->cuaac Yes select_method Select Appropriate Methodology other->select_method aryl_vinyl_halide React with Aryl/Vinyl Halide sonogashira->aryl_vinyl_halide azide React with Azide cuaac->azide

Caption: Decision tree for selecting a reaction for this compound group modification.

stability This compound Group Stability outcome Outcome stability->outcome increased_stability Increased Stability stability->increased_stability Protective groups, steric bulk decreased_stability Decreased Stability stability->decreased_stability Metabolically active sites, harsh pH factors Influencing Factors factors->stability propargylic_sub Propargylic Substitution propargylic_sub->stability electronic_effects Electronic Effects of Adjacent Groups electronic_effects->stability steric_hindrance Steric Hindrance steric_hindrance->stability solvent_ph Solvent and pH solvent_ph->stability

Caption: Factors influencing the stability of the this compound functional group.

Conclusion

The this compound functional group offers a powerful and versatile tool for chemical synthesis and drug design. A thorough understanding of its reactivity and stability is essential for its effective application. By carefully considering the factors outlined in this guide, researchers can leverage the unique properties of the this compound group to develop novel and improved therapeutic agents.

References

The Propynyl Moiety: A Versatile Scaffold in Drug Discovery and Biological Activity Exploration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The propynyl group, a three-carbon chain containing a carbon-carbon triple bond, has emerged as a privileged structural motif in medicinal chemistry. Its unique electronic and steric properties confer a range of biological activities, making this compound derivatives promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological activities of various this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols, quantitative activity data, and visualizations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this exciting area.

Quantitative Biological Activity Data

The biological activity of this compound derivatives has been quantified across various assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial effects, providing a comparative overview of the potency of different structural classes.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values in µM)

Compound ClassDerivativeCell LineIC50 (µM)Reference
Propargylamines Compound 1a MCF-75.2[1][2]
Compound 1b HeLa8.1[3]
Compound 1c A54912.5[1]
Fluorine-Containing Proguanil (B194036) Derivatives Derivative 7a HCT1161.8
Derivative 7d HepG23.5
Derivative 8e PC-32.1
Propynoyl Betulin Derivatives Compound 2 SK-OV-315.7[4]
Compound 3 OVCAR-33.3[4]
Imidazopyridine Derivatives (PI3Kα Inhibitors) Compound 35 T47D7.9[5]
Compound 35 MCF-79.4[5]
Monoorganotin Schiff Base Compound C1 MCF-72.5 µg/mL[6]

Table 2: Antimicrobial Activity of this compound-Related Derivatives (MIC Values in µg/mL)

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Propenylbenzene Derivatives IsosafroleCandida albicans124
AnetholeCandida albicans88
Pyrazole (B372694) Derivatives Compound 3 E. coli0.25[7]
Compound 4 S. epidermidis0.25[7]
Compound 2 A. niger1[7]
Pyrano[2,3-c] Pyrazole Derivatives Compound 5c E. coli6.25[8]
Compound 5c K. pneumonia6.25[8]
Indazole and Pyrazoline Derivatives Compound 9 S. aureus (MRSA)4[9]
Compound 5 S. epidermidis64[9]

Key Signaling Pathways in this compound Derivative Activity

The biological effects of many this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies and rational drug design.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[10] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several this compound-substituted molecules have been developed as potent inhibitors of PI3K isoforms.[11][12][13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Represses translation Propynyl_Inhibitor This compound Derivatives (e.g., Imidazopyridines) Propynyl_Inhibitor->PI3K

PI3K/Akt/mTOR signaling pathway and inhibition by this compound derivatives.
AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK in response to low cellular energy levels (high AMP/ATP ratio) triggers a switch from anabolic to catabolic processes to restore energy balance. Some fluorine-containing proguanil derivatives with a this compound group have been shown to exert their anti-proliferative effects by modulating the AMPK/mTOR signaling axis.

AMPK_Pathway LowEnergy Low Energy Status (High AMP/ATP ratio) LKB1 LKB1 LowEnergy->LKB1 Activates AMPK AMPK LKB1->AMPK Activates TSC2 TSC2 AMPK->TSC2 Activates Catabolism Catabolic Processes (Autophagy, Glycolysis) AMPK->Catabolism Promotes Rheb Rheb TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Anabolism Anabolic Processes (Protein & Lipid Synthesis) mTORC1->Anabolism Promotes mTORC1->Catabolism Inhibits Propynyl_Derivative This compound-Proguanil Derivatives Propynyl_Derivative->AMPK Activates

AMPK signaling pathway and its activation by this compound derivatives.

Experimental Workflows and Protocols

The evaluation of the biological activity of this compound derivatives involves a series of well-defined experimental procedures. A typical workflow for high-content screening (HCS) is depicted below, followed by detailed protocols for common assays.

High-Content Screening (HCS) Workflow

High-content screening combines automated microscopy with quantitative image analysis to assess the effects of a large number of compounds on cellular phenotypes.[14][15] This approach is particularly useful for identifying novel bioactive this compound derivatives and elucidating their mechanisms of action.

HCS_Workflow Start Start PlateCells Plate Cells in Microtiter Plates Start->PlateCells AddCompounds Add this compound Derivative Library (e.g., 10 µM) PlateCells->AddCompounds Incubate Incubate (24-72h) AddCompounds->Incubate StainCells Stain Cellular Targets (Nuclei, Cytoskeleton, etc.) Incubate->StainCells ImageAcquisition Automated Image Acquisition StainCells->ImageAcquisition ImageAnalysis Image Analysis & Feature Extraction ImageAcquisition->ImageAnalysis DataAnalysis Data Analysis & Hit Identification ImageAnalysis->DataAnalysis HitValidation Hit Validation & Dose-Response DataAnalysis->HitValidation End End HitValidation->End

A generalized workflow for high-content screening of this compound derivatives.
Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a dose-response manner) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.[16]

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • This compound derivatives dissolved in a suitable solvent

  • 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the this compound derivatives in MHB directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[17]

Biochemical assays are used to determine the direct inhibitory effect of this compound derivatives on the activity of PI3K isoforms. Commercially available kits, such as those based on ADP-Glo™ or HTRF® technologies, are commonly used.

General Principle (using a luminescence-based assay as an example):

  • Kinase Reaction: The PI3K enzyme, a lipid substrate (e.g., PIP2), and ATP are incubated with the this compound derivative inhibitor in a microplate well.

  • ADP Detection: After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP produced by the kinase reaction into ATP.

  • Luminescent Signal Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: The intensity of the luminescent signal is proportional to the amount of ADP produced and thus to the PI3K activity. The IC50 value of the inhibitor is determined by measuring the reduction in the luminescent signal at various inhibitor concentrations.[10]

Conclusion

This compound derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse activities against cancer cells, microbes, and key cellular enzymes highlight the importance of the this compound moiety in molecular recognition and interaction. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further exploration and innovation in the design and development of novel this compound-based therapeutic agents. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for new and effective treatments for a range of human diseases.

References

A Technical Guide to the Physical and Chemical Properties of the 1-Propynyl Radical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-propynyl radical (CH₃-C≡C•) and its more stable resonance isomer, the propargyl radical (•CH₂-C≡CH), are key intermediates in a variety of chemical processes, from combustion and atmospheric chemistry to organic synthesis. Understanding the fundamental physical and chemical properties of this C₃H₃ radical system is crucial for controlling reaction outcomes and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the core properties of the 1-propynyl/propargyl radical, including its electronic structure, thermochemical data, and reactivity. Detailed experimental methodologies for the generation and characterization of this transient species are discussed, and key reaction mechanisms are visualized to facilitate a deeper understanding of its chemical behavior.

Introduction: The 1-Propynyl/Propargyl Radical System

The C₃H₃ radical exists as two primary resonance structures: the 1-propynyl radical and the propargyl radical. Due to resonance stabilization, the propargyl radical is the more stable and more frequently observed isomer. The delocalization of the unpaired electron across the π-system significantly influences its stability and reactivity. This guide will primarily focus on the propargyl radical, as it represents the ground state of the C₃H₃ radical system.

Physical and Thermochemical Properties

As a highly reactive, transient species, traditional physical properties such as boiling point, melting point, and density are not measurable for the isolated 1-propynyl radical. However, a significant body of computational and experimental data has been established for its thermochemical and molecular properties.

PropertyValueReference(s)
Molecular Formula C₃H₃[1]
Molecular Weight 39.06 g/mol [1]
Monoisotopic Mass 39.0234750957 Da[1]
Enthalpy of Formation (ΔfH°(298.15 K)) 351.43 kJ/mol[2]
Enthalpy of Formation (ΔfH°(0 K)) 354.02 kJ/mol[2]
Ionization Energy 8.673 eV[3]
XLogP3-AA 0.8[1]

Spectroscopic Properties

Spectroscopy is a primary tool for the identification and characterization of the propargyl radical.

Spectroscopic DataDescriptionReference(s)
UV-Vis Absorption The propargyl radical exhibits a broad absorption band in the ultraviolet region with a maximum absorption cross-section at 242 nm. Another system of diffuse bands is observed between 290 and 345 nm, with a prominent peak at 332.5 nm. The diffuseness of these bands is attributed to predissociation in the excited state.[1][4][5][1][4][5]
Infrared Absorption The acetylenic C-H stretch (ν₁) of the propargyl radical has been observed near 3322 cm⁻¹.[4]

Chemical Properties and Reactivity

The propargyl radical is a key intermediate in the formation of aromatic compounds and soot in combustion environments. Its reactivity is governed by the presence of the unpaired electron and the carbon-carbon triple bond.

Resonance and Stability

The stability of the propargyl radical is attributed to the delocalization of the unpaired electron between the methylene (B1212753) carbon and the terminal acetylenic carbon, as depicted in the resonance structures below.

Resonance cluster_propargyl Propargyl Radical cluster_propynyl 1-Propynyl Radical H2C_prop H₂C• C_prop C H2C_prop->C_prop CH_prop CH C_prop->CH_prop H2C_this compound H₂C C_this compound C H2C_this compound->C_this compound = CH_this compound C•H C_this compound->CH_this compound = Propargyl Radical Propargyl Radical 1-Propynyl Radical 1-Propynyl Radical Propargyl Radical->1-Propynyl Radical Resonance

Resonance structures of the C₃H₃ radical.
Key Reactions and Rate Constants

The propargyl radical participates in several crucial reactions, including self-reaction and oxidation.

ReactionRate Constant (k)ConditionsReference(s)
Self-Reaction (C₃H₃ + C₃H₃) 4.3 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹295 K[5]
Reaction with O₂ (C₃H₃ + O₂) 2.3 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ (high-pressure limit)295 K[5][6]
Reaction with H atom 2.5 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹665 Pa He[5]
Role in Benzene (B151609) Formation

The self-reaction of two propargyl radicals is a significant pathway to the formation of benzene, a fundamental building block of polycyclic aromatic hydrocarbons (PAHs). A simplified potential energy surface for this reaction is shown below.

Benzene_Formation 2_Propargyl 2 x Propargyl Radical (•CH₂-C≡CH) Hexadiyne 1,5-Hexadiyne 2_Propargyl->Hexadiyne Barrierless Recombination Fulvene Fulvene Hexadiyne->Fulvene Isomerization Benzene Benzene Fulvene->Benzene Isomerization

Simplified pathway of benzene formation from propargyl radicals.

Experimental Protocols

The study of the 1-propynyl/propargyl radical requires specialized experimental techniques due to its transient nature.

Generation of the Propargyl Radical

A common method for generating propargyl radicals in the gas phase is through laser photolysis of stable precursor molecules.

Radical_Generation Precursor Precursor Gas (e.g., Propargyl Bromide, Allene) Photolysis Photolysis Precursor->Photolysis Laser Pulsed Laser (e.g., 193 nm) Laser->Photolysis Radical Propargyl Radical (•CH₂-C≡CH) Photolysis->Radical Fragments Other Fragments (e.g., Br•) Photolysis->Fragments

Experimental workflow for propargyl radical generation.

Methodology:

  • A suitable precursor gas, such as propargyl bromide (C₃H₃Br), allene, or propyne, is introduced into a reaction chamber, often diluted in an inert buffer gas like helium or argon.[5][7]

  • The precursor is irradiated with a high-energy pulsed laser, typically an excimer laser operating at 193 nm or 248 nm.[5]

  • The laser pulse photolyzes the precursor molecule, leading to the homolytic cleavage of a bond and the formation of the propargyl radical along with other fragments.[5]

Detection and Characterization

Once generated, the propargyl radical can be detected and its kinetics studied using various sensitive techniques.

  • Cavity Ring-Down Spectroscopy (CRDS): This highly sensitive absorption spectroscopy technique is used to measure the concentration of the propargyl radical over time by monitoring its characteristic absorption at a specific wavelength (e.g., 332.5 nm). This allows for the determination of reaction rate constants.[5]

  • Time-Resolved Multiplexed Photoionization Mass Spectrometry (PIMS): PIMS is employed to identify the products of reactions involving the propargyl radical. Radicals and their reaction products are photoionized by a tunable vacuum ultraviolet (VUV) light source, and the resulting ions are detected by a mass spectrometer. This method can distinguish between different isomers.[3]

  • Crossed Molecular Beam Experiments: This technique allows for the study of single-collision events between the propargyl radical and another species. By crossing beams of the reactants and detecting the scattered products, detailed information about the reaction dynamics and potential energy surfaces can be obtained.[8]

Conclusion

The 1-propynyl/propargyl radical system is of fundamental importance in chemistry. While the 1-propynyl radical is a valid resonance structure, the propargyl radical is the more stable and experimentally relevant isomer. Its resonance-stabilized nature allows it to play a significant role as a building block in the formation of larger aromatic molecules in high-temperature environments. The continued study of its properties and reactions, utilizing advanced experimental and computational methods, will be crucial for developing more accurate models of combustion and for harnessing its synthetic potential.

References

The Propynyl Group: A Versatile Tool in Modern Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The propynyl group, a three-carbon functional group containing a carbon-carbon triple bond, has emerged as a privileged scaffold in medicinal chemistry. Its unique steric and electronic properties have been strategically exploited by drug designers to enhance potency, selectivity, and pharmacokinetic profiles of therapeutic agents across a wide range of diseases. This technical guide provides a comprehensive overview of the multifaceted roles of the this compound group in drug design, detailing its applications as a pharmacophore, a bioisostere, and a key reactive handle in bioconjugation. The guide will delve into the quantitative aspects of its impact on drug activity, provide detailed experimental protocols for its evaluation, and visualize its influence on critical biological pathways.

Physicochemical Properties and Strategic Incorporation

The this compound group, most commonly incorporated as the 2-propynyl (propargyl) moiety (HC≡C−CH₂–R), imparts several desirable characteristics to a drug molecule.[1] Its linear and rigid geometry can provide a defined vector for interacting with target proteins, while its small size allows it to probe deep into binding pockets. The alkyne's electron-rich π-system can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding. Furthermore, the terminal alkyne proton is weakly acidic, and the triple bond itself can act as a bioisostere for other functional groups such as nitriles or halogens.[2]

Key Roles of the this compound Group in Drug Design

As a Pharmacophore for Enzyme Inhibition

The propargylamine (B41283) moiety, in particular, is a well-established pharmacophore in the design of enzyme inhibitors, most notably for monoamine oxidase (MAO) and various kinases.[3][4]

  • Monoamine Oxidase (MAO) Inhibition: Propargylamine-containing drugs like Selegiline (B1681611), Rasagiline, and Pargyline are potent and selective inhibitors of MAO-B, an enzyme responsible for the degradation of dopamine (B1211576).[5][6][7] This inhibition increases dopamine levels in the brain, providing therapeutic benefit in Parkinson's disease.[8] These drugs act as irreversible, mechanism-based inhibitors where the propargyl group forms a covalent adduct with the FAD cofactor of the enzyme.[9][10]

  • Tyrosine Kinase Inhibition: The this compound group is a key feature in several potent tyrosine kinase inhibitors (TKIs). Erlotinib (B232), for instance, is an epidermal growth factor receptor (EGFR) TKI used in the treatment of non-small cell lung cancer and pancreatic cancer.[11][12] The terminal alkyne of erlotinib occupies a specific region within the ATP-binding pocket of the EGFR kinase domain, contributing to its high affinity and inhibitory activity.[13]

As a Versatile Bioisostere

The linear geometry and electronic nature of the alkyne allow it to serve as a bioisostere for various functional groups, enabling medicinal chemists to fine-tune the properties of a drug candidate.[2] It can mimic the spatial arrangement of groups like 1,4-disubstituted benzene (B151609) rings or nitriles, while offering different electronic and solubility characteristics.[14] This strategy can be employed to improve metabolic stability, modulate receptor affinity, or explore new intellectual property space.

As a Handle for Bioconjugation via "Click Chemistry"

The terminal alkyne of a propargyl group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[15][16] This highly efficient and bioorthogonal reaction allows for the stable and specific linkage of a propargyl-containing drug or molecule to another molecule functionalized with an azide.[17] This has profound implications for:

  • Drug Delivery Systems: Attaching targeting ligands or solubility-enhancing polymers (like PEG) to a drug.[18]

  • Proteolysis-Targeting Chimeras (PROTACs): Linking a target-binding molecule to an E3 ligase-recruiting moiety.[19]

  • Diagnostic Agents: Conjugating imaging agents to bioactive molecules.

Quantitative Data on this compound-Containing Drugs

The following tables summarize key quantitative data for representative drugs featuring a this compound group, highlighting their potency and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound-Containing Enzyme Inhibitors

CompoundTargetIC50KiSpecies/System
Erlotinib EGFR2 nM-Purified Enzyme
EGFR (A431 cells)0.42 µM-Human
HER2 (SKBR3 cells)1.89 µM-Human
HCC827 cells (NSCLC)4 nM-Human
NCI-H3255 cells (NSCLC)41 nM-Human
BxPC-3 cells (Pancreatic)1.26 µM-Human
Rasagiline MAO-B14 nM-Human Brain
MAO-A0.7 µM-Human Brain
Selegiline MAO-B51 nM-Human
MAO-A23 µM-Human
Pargyline MAO-B8.20 nM0.5 µMNot Specified
MAO-A11.52 nM13 µMNot Specified

Data compiled from multiple sources.[5][6][13][19][20][21][22][23]

Table 2: Pharmacokinetic Parameters of this compound-Containing Drugs

DrugBioavailabilityTmax (hours)Half-life (hours)Volume of Distribution (L)Primary Metabolism
Erlotinib ~60% (fasting), ~100% (with food)436.2232CYP3A4, CYP1A2, CYP1A1[15][24]
Rasagiline ~36%0.5-0.7~3 (multiple doses)182-243CYP1A2[16]
Selegiline 4-10% (oral tablet)0.5-1.51.2-3.5 (single dose)1854CYP2B6, CYP2C19[1][25]
Pargyline High (inferred)---CYP2E1[26]

Data compiled from multiple sources.[1][2][13][16][17][24][25][27][28]

Signaling Pathways and Mechanisms of Action

The inhibitory action of this compound-containing drugs on their target enzymes disrupts critical cellular signaling pathways, leading to their therapeutic effects.

EGFR Tyrosine Kinase Inhibition by Erlotinib

Erlotinib functions by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase.[11][29] This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream pro-survival and proliferative signaling cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[14][30]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation Erlotinib Erlotinib (this compound-containing) Erlotinib->EGFR Inhibits PI3K PI3K P_EGFR->PI3K Ras Ras P_EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_pre Dopamine MAOB MAO-B Dopamine_pre->MAOB Metabolism Dopamine_syn Dopamine Dopamine_pre->Dopamine_syn Release Metabolites Inactive Metabolites MAOB->Metabolites Rasagiline Rasagiline (propargylamine) Rasagiline->MAOB Irreversible Inhibition D_Receptor Dopamine Receptor Dopamine_syn->D_Receptor Binds Signal Signal Transduction D_Receptor->Signal

References

A Technical Guide to the Discovery of Naturally Occurring Propynyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring propynyl compounds, a class of metabolites characterized by one or more carbon-carbon triple bonds (acetylenic groups), are widely distributed throughout the plant kingdom.[1] These compounds, more broadly known as polyacetylenes, are particularly abundant in the Apiaceae (e.g., carrot, celery, parsley), Araliaceae, and Asteraceae plant families.[1] They serve critical ecological roles for the host plant, acting as phytoalexins, antifungals, and anti-feedants. From a pharmacological perspective, polyacetylenes have garnered significant attention for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, neurotoxic, and anti-platelet-aggregatory effects.[1][2]

Falcarinol-type C17-polyacetylenes, found in common vegetables like carrots, are among the most studied of these compounds.[1] The discovery and characterization of these molecules offer a promising avenue for the development of novel therapeutics. This guide provides a comprehensive technical overview of the methodologies involved in the discovery of these compounds, from their initial extraction and isolation to their structural elucidation and biological characterization, intended for professionals in the fields of natural product chemistry and drug development.

Major Classes and Natural Sources

Polyacetylenes exhibit significant structural diversity. Some of the most well-characterized and biologically active this compound compounds are detailed below.

Compound NameChemical StructureNatural Source(s)Key Bioactivities
Falcarinol (B191228) (FaOH) C₁₇H₂₄ODaucus carota (Carrot), Panax ginseng (Ginseng), Pastinaca sativa (Parsnip), Apium graveolens (Celery)[3][4]Cytotoxic, Anti-inflammatory, Antifungal[1][5]
Falcarindiol (B120969) (FaDOH) C₁₇H₂₄O₂Daucus carota (Carrot), Apium graveolens (Celery), Hedera helix (English Ivy)[1][4]Cytotoxic, Anti-inflammatory, Modulator of GABAA receptors[5][6]
Panaxydiol C₁₇H₂₄O₂Panax ginseng (Ginseng), Apium graveolens (Celery)[4][7]Cytotoxic, Anti-platelet aggregatory[7]

Experimental Protocols: From Plant to Pure Compound

The discovery of novel this compound compounds follows a systematic workflow involving extraction, isolation, and characterization.

General Experimental Workflow

The overall process for isolating and identifying this compound compounds is a multi-step procedure that begins with raw plant material and ends with a purified, structurally defined molecule ready for bioactivity screening.

G cluster_0 Preparation & Extraction cluster_1 Purification & Isolation cluster_2 Analysis & Elucidation Start Plant Material (e.g., Carrot Roots) Prep Lyophilization & Grinding Start->Prep Extract Solvent Extraction (e.g., Ethyl Acetate (B1210297) or Dichloromethane) Prep->Extract Filter Filtration & Concentration (in vacuo) Extract->Filter Flash Pre-purification (e.g., Flash Chromatography) Filter->Flash HPLC Preparative HPLC Flash->HPLC Pure Pure Compound HPLC->Pure Structure Structural Elucidation (NMR, MS) Pure->Structure Bioassay Bioactivity Screening Structure->Bioassay

General workflow for this compound compound discovery.
Detailed Methodologies

3.2.1 Extraction of Falcarinol from Carrot Roots

This protocol is a representative method for extracting C17-polyacetylenes from Apiaceae vegetables.[8][9][10]

  • Sample Preparation : Freshly harvested carrot roots (Daucus carota) are washed, frozen, and lyophilized (freeze-dried) to remove water. The dried material is then ground into a fine powder.

  • Solvent Extraction : The powdered carrot material is extracted with a nonpolar solvent such as ethyl acetate or dichloromethane.[4][11] A common procedure involves mixing the powder with the solvent (e.g., 20 g of sample in 60 mL of ethyl acetate) and incubating in an ultrasonic bath for 10 minutes, followed by overnight incubation at room temperature.[9] The process is often repeated to ensure complete extraction.

  • Concentration : The combined solvent extracts are filtered to remove solid plant material. The filtrate is dried using an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) and then concentrated under reduced pressure (in vacuo) at a low temperature (e.g., 25-35°C) in dim light to prevent degradation of the light- and heat-sensitive polyacetylenes.[7][8]

  • Final Extract Preparation : The resulting crude residue is redissolved in a small volume of a suitable solvent mixture (e.g., acetonitrile (B52724) and tetrahydrofuran, 9:1) and filtered through a microfilter (e.g., 0.45 µm) before purification.[9]

3.2.2 Isolation and Purification by Chromatography

Purification is essential to isolate individual compounds from the complex crude extract.

  • Pre-purification (Optional but Recommended) : The crude extract can be subjected to normal-phase flash chromatography to remove major impurities like carotenes. This step significantly improves the efficiency of the final purification.[12]

  • High-Performance Liquid Chromatography (HPLC) : Preparative reverse-phase HPLC (RP-HPLC) is the primary method for isolating pure polyacetylenes.[8][12]

    • Column : A C18 column is typically used (e.g., Zorbax Rx-C18, 150 × 4.6 mm, 3.5 µm).[11]

    • Mobile Phase : A gradient elution is employed, commonly using a mixture of water (A) and acetonitrile (B). A typical gradient might be: 0-5 min, 20% B; 10 min, 50% B; 31 min, 53.5% B; 55 min, 95% B.[11]

    • Detection : A photodiode array (PAD) detector is used, monitoring at wavelengths where polyacetylenes absorb, such as 205 nm.[11][12]

    • Fraction Collection : Fractions corresponding to distinct peaks on the chromatogram are collected. The purity of the isolated compounds in these fractions is then re-analyzed by analytical HPLC. Purity greater than 95-98% is typically desired.[7][12]

3.2.3 Structural Elucidation

Once a compound is purified, its chemical structure is determined using spectroscopic methods.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer provides the molecular weight and fragmentation pattern of the compound. For falcarinol, a key ion species observed in ESI positive mode is m/z 268 [M+H–H₂O+MeCN]⁺.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (e.g., HSQC, HMBC) experiments are conducted to determine the precise arrangement of atoms and the stereochemistry of the molecule.[4][11]

  • Raman and Infrared (IR) Spectroscopy : These techniques provide information about the vibrational modes of the molecule, confirming the presence of functional groups, particularly the characteristic C≡C triple bonds and C=C double bonds of the polyacetylene chain.[13][14]

Quantitative Bioactivity Data

The biological activity of purified this compound compounds is assessed through various in vitro assays. The data below summarizes key findings for falcarinol-type polyacetylenes.

Table 1: Cytotoxicity of Falcarinol-type Polyacetylenes against Cancer Cell Lines

Compound Cell Line Assay IC₅₀ / Effect Reference(s)
Falcarinol CEM-C7H2 (Acute lymphoblastic leukemia) Annexin V-PI 3.5 µM [4]
Falcarinol Caco-2 (Colorectal adenocarcinoma) Cell Proliferation Significant inhibition at ≥2.5 µg/mL [7]
Falcarindiol Caco-2 (Colorectal adenocarcinoma) Cell Proliferation Inhibition observed at 10-20 µg/mL [7]
Panaxydol Caco-2 (Colorectal adenocarcinoma) Cell Proliferation Less potent than Falcarinol [7]
Falcarinol FHs 74 Int. (Normal intestinal) Cell Proliferation Significant inhibition at ≥5 µg/mL [7]

| Falcarinol + Falcarindiol | Caco-2 & FHs 74 Int. | Cell Proliferation | Synergistic inhibition of cell growth |[7] |

Note: Many falcarinol-type polyacetylenes exhibit a hormetic (biphasic) effect, where low concentrations (e.g., <1 µg/mL) can stimulate proliferation, while higher concentrations are inhibitory.[7][15]

Table 2: Anti-inflammatory Activity of Polyacetylenes

Compound Model Key Finding IC₅₀ Reference(s)
Falcarinol LPS-induced RAW264.7 macrophages Inhibited COX-2 expression and PGE₂ production - [16][17]
Falcarindiol LPS/IFNγ-induced rat primary astrocytes Reduced NF-κB, IKK-α, and IKK-β activation - [18]

| (9Z,16S)-16-Hydroxy-9,17-octadecadiene-12,14-diynoic acid (HODA) | LPS-induced RAW 264.7 macrophages | Inhibited nitric oxide (NO) production | 4.28 µM |[19] |

Biosynthesis and Signaling Pathways

Biosynthesis of C17-Polyacetylenes

The biosynthesis of C17-polyacetylenes like falcarinol originates from fatty acid precursors, primarily oleic acid (C18).[1][20] The pathway involves a series of desaturation and oxidation steps catalyzed by specific enzymes.[20][21]

  • Desaturation : Oleic acid undergoes dehydrogenation to introduce triple bonds, forming C18-acetylenic intermediates like crepenynic acid.[1]

  • Chain Shortening : The C18 intermediate is then transformed into a C17-acetylene through β-oxidation.[1]

  • Terminal Modifications : Further enzymatic reactions, including hydroxylations and additional desaturations, lead to the final structures of falcarinol and related compounds.[20]

G Oleic Oleic Acid (C18) Crepenynic Crepenynic Acid (C18) Oleic->Crepenynic  Dehydrogenation  (FAD2 Enzymes) C17_Intermediate C17 Intermediate Crepenynic->C17_Intermediate  β-Oxidation  (Chain Shortening) Falcarinol Falcarinol (C17) C17_Intermediate->Falcarinol  Hydroxylation &  Desaturation Falcarindiol Falcarindiol (C17) C17_Intermediate->Falcarindiol  Hydroxylation &  Desaturation

Proposed biosynthetic pathway of C17-polyacetylenes.
Anti-inflammatory Signaling Pathway

Falcarinol-type polyacetylenes exert their anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[17][18] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes.[17]

  • Inhibition of NF-κB Activation : Falcarinol and falcarindiol have been shown to inhibit the activation of the NF-κB pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[17] They can achieve this by preventing the degradation of IκB-α, a protein that keeps NF-κB sequestered in the cytoplasm.[18]

  • Downregulation of Pro-inflammatory Mediators : By inhibiting NF-κB, these polyacetylenes suppress the expression of downstream inflammatory markers, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2).[5] The inhibition of COX-2 is particularly significant as it reduces the production of prostaglandins, which are key mediators of inflammation.[16][17]

G Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκB-α Degradation IKK->IkB NFkB NF-κB Activation & Nuclear Translocation IkB->NFkB Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB->Genes Inflammation Inflammation Genes->Inflammation Falcarinol Falcarinol / Falcarindiol Falcarinol->IKK Inhibition Falcarinol->IkB Inhibition

Mechanism of anti-inflammatory action of Falcarinol.

Conclusion

Naturally occurring this compound compounds represent a structurally diverse and biologically potent class of phytochemicals. The methodologies for their discovery, from extraction to structural elucidation, are well-established, enabling the identification of novel molecules from a wide range of plant sources. The demonstrated cytotoxic and anti-inflammatory activities of compounds like falcarinol highlight their significant potential for drug development, particularly in the areas of oncology and inflammatory diseases.[22] Future research should focus on elucidating their precise molecular mechanisms of action, understanding their pharmacokinetic and toxicological profiles, and exploring synthetic and semi-synthetic analogs to optimize their therapeutic properties.

References

Methodological & Application

Propynyl Labeling of Proteins for Proteomic Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the propynyl labeling of proteins for subsequent proteomic analysis. This powerful bioorthogonal chemistry approach enables the selective identification and quantification of newly synthesized proteins or specific protein post-translational modifications, offering valuable insights into cellular processes in both health and disease.

Introduction

This compound labeling is a two-step strategy that allows for the metabolic incorporation of a propargyl group (a small, bioorthogonal alkyne handle) into proteins. This is typically achieved by introducing synthetic amino acid analogs, such as L-homopropargylglycine (HPG) or O-propargyl-puromycin (OPP), or functionalized small molecules that serve as substrates for post-translational modifications.[1][2][3] The incorporated alkyne group does not perturb cellular processes and can be specifically and efficiently derivatized with a reporter tag, such as biotin (B1667282) or a fluorescent dye, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[4][5] This enables the enrichment and subsequent identification and quantification of the labeled proteins by mass spectrometry.

Applications

  • Monitoring global protein synthesis: Quantifying the rate of new protein synthesis in response to stimuli or disease states.[6][7]

  • Identifying newly synthesized proteins (Nascent Proteomics): Selectively capturing and identifying proteins synthesized within a specific timeframe.[2][6]

  • Studying post-translational modifications (PTMs): Investigating dynamic PTMs like prenylation by incorporating alkyne-modified isoprenoid precursors.

  • Activity-based protein profiling (ABPP): Utilizing alkyne-functionalized probes that covalently bind to the active sites of specific enzyme families for target identification and drug discovery.[8]

Experimental Workflow Overview

The general workflow for this compound labeling of proteins for proteomic analysis involves several key steps, from metabolic labeling in live cells to data analysis.

Workflow cluster_cell_culture Cellular Labeling cluster_biochemistry Sample Preparation cluster_analysis Analysis A Metabolic Incorporation of This compound Probe B Cell Lysis A->B C Click Chemistry Reaction (Biotin-Azide Conjugation) B->C D Enrichment of Biotinylated Proteins C->D E Protein Digestion (e.g., Trypsin) D->E F Peptide Desalting E->F G LC-MS/MS Analysis F->G H Protein Identification & Quantification G->H

Caption: General experimental workflow for this compound labeling proteomics.

Quantitative Data Summary

The following tables summarize representative quantitative data from proteomic studies utilizing this compound labeling. These tables are intended to provide an overview of the expected outcomes and help in experimental design.

Table 1: Comparison of Newly Synthesized Protein Identification using HPG and OPP Labeling

Labeling ProbeConcentrationLabeling Time (hours)Cell LineNumber of Uniquely Identified ProteinsReference
HPG25 µM2K562335[6]
OPP30 µM2K562535[6]

Table 2: Quantitative Analysis of Protein Synthesis in Response to Stimuli

Cell LineTreatmentLabeling MethodNumber of Quantified ProteinsKey FindingReference
HEK293-BONCAT195Identification of newly synthesized proteins in a 2-hour window.[2]
HeLaHypoxia (8 hours)Label-free1,225Identification of differentially expressed proteins under hypoxic conditions.[9]
HeLaHypoxia (24 hours)Label-free1,324Identification of differentially expressed proteins under hypoxic conditions.[9]

Signaling Pathway Visualization

This compound labeling can be used to study dynamic changes in signaling pathways. For example, investigating the prenylome, which plays a crucial role in membrane localization and signaling of proteins like Ras.

Signaling_Pathway cluster_synthesis Isoprenoid Biosynthesis cluster_modification Protein Prenylation cluster_localization Membrane Localization & Signaling HMG_CoA HMG-CoA MVA Mevalonate HMG_CoA->MVA FPP Farnesyl Diphosphate (FPP) MVA->FPP GGPP Geranylgeranyl Diphosphate (GGPP) FPP->GGPP FTase Farnesyltransferase (FTase) FPP->FTase GGTase Geranylgeranyltransferase (GGTase) GGPP->GGTase Alkyne_FPP This compound-FPP Analog Alkyne_FPP->FTase Protein Unprenylated Protein (e.g., Ras) Protein->FTase Protein->GGTase Prenylated_Protein Prenylated Protein FTase->Prenylated_Protein GGTase->Prenylated_Protein Membrane Cell Membrane Prenylated_Protein->Membrane Downstream Downstream Signaling Membrane->Downstream

Caption: Simplified signaling pathway of protein prenylation.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with HPG

This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using L-homopropargylglycine (HPG).

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free medium

  • L-homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Culture: Culture mammalian cells to the desired confluency (typically 70-80%) in complete medium.

  • Methionine Depletion: Gently wash the cells twice with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.[1]

  • HPG Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with HPG. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal, but a starting point of 25-50 µM HPG for 1-24 hours is recommended.[1][7]

  • Cell Harvest and Lysis:

    • After labeling, wash the cells twice with cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).

Protocol 2: Click Chemistry Reaction for Biotin Conjugation

This protocol describes the copper-catalyzed click chemistry reaction to conjugate biotin-azide to propargyl-labeled proteins in the cell lysate.

Materials:

  • Propargyl-labeled protein lysate from Protocol 1

  • Biotin-Azide (e.g., Biotin-PEG4-Azide)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO₄)

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of Biotin-Azide (10 mM in DMSO), TCEP (50 mM in water, freshly prepared), TBTA (1.7 mM in 4:1 t-butanol/DMSO), and CuSO₄ (50 mM in water).[1]

  • Click Reaction:

    • In a microcentrifuge tube, add 1-2 mg of the propargyl-labeled protein lysate.

    • Sequentially add the following reagents to the final concentrations indicated, vortexing briefly after each addition:

      • Biotin-Azide: 100 µM

      • TCEP: 1 mM

      • TBTA: 100 µM

      • CuSO₄: 1 mM

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

Protocol 3: Enrichment of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated magnetic beads.

Materials:

  • Biotinylated protein lysate from Protocol 2

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% SDS, 6 M Urea (B33335) in PBS, PBS)

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads in PBS. Wash the beads twice with PBS.

  • Binding: Add the biotinylated protein lysate to the washed beads and incubate overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

      • Twice with 1% SDS in PBS.

      • Three times with 6 M urea in PBS.

      • Three times with PBS.

  • Elution (On-Bead Digestion): The enriched proteins can be directly digested on the beads for mass spectrometry analysis (see Protocol 4).

Protocol 4: On-Bead Tryptic Digestion and Sample Preparation for Mass Spectrometry

This protocol describes the on-bead digestion of enriched proteins and subsequent peptide cleanup for LC-MS/MS analysis.

Materials:

  • Protein-bound streptavidin beads from Protocol 3

  • Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate)

  • Alkylation buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)

  • Sequencing-grade modified trypsin

  • Formic acid

  • C18 desalting spin tips

Procedure:

  • Reduction and Alkylation:

    • Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add alkylation buffer. Incubate in the dark at room temperature for 20 minutes.

  • Digestion:

    • Wash the beads with 50 mM ammonium bicarbonate.

    • Resuspend the beads in 50 mM ammonium bicarbonate and add trypsin (e.g., 1:50 enzyme-to-protein ratio).

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution and Cleanup:

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid to a final concentration of 0.1-1%.

    • Desalt the peptides using C18 spin tips according to the manufacturer's instructions.

    • Dry the purified peptides in a vacuum centrifuge.

  • Sample Reconstitution: Resuspend the dried peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Mass Spectrometry Analysis

The prepared peptide samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Parameters:

  • LC System: A nano-flow HPLC system is typically used for peptide separation.

  • Column: A reversed-phase C18 analytical column.

  • Gradient: A linear gradient of increasing acetonitrile (B52724) concentration is used to elute the peptides.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used for data acquisition.

  • Data Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used.

Data Analysis:

  • The raw MS data is processed using software such as MaxQuant, Proteome Discoverer, or Skyline.

  • Peptides and proteins are identified by searching the MS/MS spectra against a protein sequence database.

  • For quantitative analysis, label-free quantification (LFQ) or isotopic labeling strategies can be employed to determine the relative abundance of proteins between different samples.[9][10]

References

Application Notes and Protocols for Metabolic Labeling of RNA using Propynyl-Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of RNA with propynyl-modified nucleosides is a powerful technique for studying nascent RNA synthesis, trafficking, and turnover. This method involves the introduction of a nucleoside analog containing a terminal alkyne group (a this compound group) into cells or organisms. These analogs are incorporated into newly transcribed RNA by cellular polymerases. The incorporated alkyne group then serves as a bioorthogonal handle for covalent modification with a variety of reporter molecules, such as fluorophores or biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[1][2][3] This approach allows for the visualization, enrichment, and analysis of newly synthesized RNA transcripts.[4][5]

This document provides detailed application notes and protocols for the metabolic labeling of RNA using this compound-modified nucleosides, with a focus on 5-ethynyluridine (B57126) (EU), a widely used uridine (B1682114) analog.

Key Applications

  • Visualization of Nascent RNA: Fluorescently labeling newly synthesized RNA allows for the imaging of transcription sites and RNA localization within cells.[1][5]

  • Quantification of RNA Synthesis: The amount of incorporated this compound-nucleoside can be used to quantify global or gene-specific RNA synthesis rates.

  • Enrichment of Newly Transcribed RNA: Biotinylating the labeled RNA enables its selective capture and purification for downstream analysis, such as next-generation sequencing (TimeLapse-seq, TUC-seq) or RT-qPCR.[6]

  • Pulse-Chase Analysis of RNA Decay: By labeling a cohort of RNA with a this compound-nucleoside and then chasing with an unlabeled nucleoside, the degradation rates of specific transcripts can be determined.[7][8][9]

  • Cell-Specific RNA Labeling: In complex tissues or co-culture systems, cell-type-specific expression of a nucleoside kinase can restrict the labeling to a desired cell population.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with metabolic RNA labeling using this compound-modified nucleosides.

Table 1: Comparison of Common this compound-Modified Nucleosides

Nucleoside AnalogTypical Labeling ConcentrationLabeling TimeLabeling EfficiencyCell ViabilityKey Considerations
5-Ethynyluridine (EU) 0.1 - 1 mM[10]30 min - 24 h[9][11]High correlation with transcriptional activity (R² = 0.767 between nuclear RNA and EU-nuclear RNA).[6]Generally high, but can show modest effects on cell proliferation at longer incubation times (e.g., ~50% decrease after 48h).Most commonly used this compound-modified nucleoside for RNA labeling.
2-Ethynyladenosine (EA) 100 - 200 µM1 - 4 hEfficiently incorporated into RNA.Generally well-tolerated for short-term labeling.Provides an alternative to uridine analogs for labeling.
N6-propargyladenosine (N6pA) 100 - 300 µM[3]4 - 24 hIncorporated into RNA, allowing for subsequent analysis.Can exhibit some cytotoxicity at higher concentrations or longer incubation times.Modification at the N6 position of adenosine.

Table 2: Click Chemistry Reaction Components and Conditions

ComponentStock ConcentrationFinal ConcentrationPurpose
Fluorescent Azide (B81097) (e.g., Alexa Fluor 594 Azide) 10 mM in DMSO2 - 20 µM[1]Reporter molecule for visualization.
Copper(II) Sulfate (CuSO₄) 100 mM in H₂O1 mM[1]Source of copper catalyst.
Sodium Ascorbate (B8700270) 500 mM in H₂O (freshly prepared)100 mM[1]Reducing agent to generate Cu(I).
Tris-HCl, pH 8.5 1.5 M100 mM[1]Buffer for the click reaction.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) 200 mM in H₂O25 equivalents to CuSO₄[12]Ligand to stabilize Cu(I) and reduce cytotoxicity.[3][12]

Experimental Protocols

Protocol 1: Metabolic Labeling of RNA in Cultured Cells with 5-Ethynyluridine (EU)

This protocol describes the labeling of nascent RNA in mammalian cells grown in culture.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • 5-Ethynyluridine (EU) (stock solution in DMSO, e.g., 100 mM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells on a suitable culture vessel (e.g., coverslips in a 12-well plate for imaging, or a larger flask for RNA isolation) and allow them to adhere and grow to the desired confluency.

  • EU Labeling: Add EU to the cell culture medium to a final concentration of 0.1-1 mM.[10] The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal. A typical starting point is 0.5 mM for 1-4 hours.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for the desired labeling period.

  • Washing: After incubation, remove the EU-containing medium and wash the cells three times with 1 mL of PBS per well to remove unincorporated EU.[1]

  • Proceed to Fixation and Detection (Protocol 2) or RNA Isolation.

Protocol 2: Detection of EU-Labeled RNA via Click Chemistry for Fluorescence Microscopy

This protocol describes the visualization of EU-labeled RNA in fixed cells.

Materials:

  • EU-labeled cells on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Click Reaction Staining Solution (prepare fresh):

    • 100 mM Tris-HCl, pH 8.5[1]

    • 1 mM CuSO₄[1]

    • 20 µM fluorescent azide (e.g., Alexa Fluor 594 Azide)[1]

    • 100 mM Sodium Ascorbate (add just before use)[1]

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Fixation: Fix the EU-labeled cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Click Reaction: a. Prepare the click reaction staining solution immediately before use. Add the sodium ascorbate last to initiate the reaction. b. Remove the PBS from the cells and add 50-100 µL of the click reaction staining solution to each coverslip.[1] c. Incubate for 1 hour at room temperature in the dark.[1]

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Incubate the cells with a solution of Hoechst 33342 or DAPI in PBS for 5-10 minutes at room temperature.

  • Final Washes: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Enrichment of EU-Labeled RNA using Biotin-Azide and Streptavidin Beads

This protocol describes the purification of newly synthesized RNA for downstream applications.

Materials:

  • EU-labeled cells (from Protocol 1)

  • RNA isolation kit (e.g., TRIzol)

  • Biotin-azide

  • Click reaction components (as in Protocol 2, but without fluorescent azide)

  • Streptavidin-coated magnetic beads

  • Appropriate buffers for bead binding and washing

Procedure:

  • RNA Isolation: Harvest the EU-labeled cells and isolate total RNA using a standard protocol.

  • Click Reaction for Biotinylation: a. In a tube, combine the isolated total RNA, biotin-azide, CuSO₄, sodium ascorbate, and THPTA ligand in a suitable reaction buffer. b. Incubate at room temperature for 30-60 minutes.

  • Purification of Biotinylated RNA: a. Precipitate the RNA to remove unreacted click chemistry reagents. b. Resuspend the RNA pellet in a binding buffer compatible with the streptavidin beads. c. Add the streptavidin-coated magnetic beads and incubate with rotation to allow for binding of the biotinylated RNA.

  • Washing: Wash the beads several times with a high-salt wash buffer and then a low-salt wash buffer to remove non-specifically bound RNA.

  • Elution: Elute the captured RNA from the beads using a suitable elution buffer or by enzymatic release.

  • Downstream Analysis: The enriched, newly synthesized RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or next-generation sequencing.

Mandatory Visualizations

Experimental Workflow for Metabolic RNA Labeling and Detection

Metabolic_RNA_Labeling_Workflow cluster_cell_culture Cell Culture cluster_processing Sample Processing cluster_detection Detection / Analysis Cells Cells Labeling Labeling Cells->Labeling Add this compound- Nucleoside (e.g., EU) Fixation_Permeabilization Fixation_Permeabilization Labeling->Fixation_Permeabilization For Imaging RNA_Isolation RNA_Isolation Labeling->RNA_Isolation For Enrichment Click_Chemistry_Fluorescence Click_Chemistry_Fluorescence Fixation_Permeabilization->Click_Chemistry_Fluorescence Fluorescent Azide Click_Chemistry_Biotin Click_Chemistry_Biotin RNA_Isolation->Click_Chemistry_Biotin Biotin Azide Microscopy Microscopy Click_Chemistry_Fluorescence->Microscopy Streptavidin_Enrichment Streptavidin_Enrichment Click_Chemistry_Biotin->Streptavidin_Enrichment Downstream_Analysis Downstream_Analysis Streptavidin_Enrichment->Downstream_Analysis RT-qPCR, NGS, etc.

Caption: Workflow for metabolic labeling and subsequent analysis of RNA.

Signaling Pathway: Metabolic Incorporation of 5-Ethynyluridine (EU)

EU_Metabolic_Pathway EU_extracellular 5-Ethynyluridine (Extracellular) EU_intracellular 5-Ethynyluridine (Intracellular) EU_extracellular->EU_intracellular Uptake EUMP EU-Monophosphate EU_intracellular->EUMP Phosphorylation EUDP EU-Diphosphate EUMP->EUDP Phosphorylation EUTP EU-Triphosphate EUDP->EUTP Phosphorylation Nascent_RNA Nascent RNA (EU-labeled) EUTP->Nascent_RNA Incorporation RNA_Polymerase RNA Polymerase RNA_Polymerase->Nascent_RNA Nucleoside_Transporter Nucleoside Transporter Nucleoside_Transporter->EU_intracellular Uridine_Kinase Uridine Kinase Uridine_Kinase->EUMP UMP_CMP_Kinase UMP-CMP Kinase UMP_CMP_Kinase->EUDP NDP_Kinase NDP Kinase NDP_Kinase->EUTP

Caption: Metabolic pathway of 5-ethynyluridine incorporation into RNA.

Troubleshooting and Considerations

  • Toxicity: High concentrations or prolonged exposure to some nucleoside analogs can be toxic to cells.[4] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

  • Labeling Efficiency: The efficiency of incorporation can vary between cell types and is dependent on the activity of nucleoside transporters and kinases. Overexpression of the relevant kinase can sometimes enhance labeling.

  • Click Reaction Efficiency: Ensure that the sodium ascorbate solution is freshly prepared, as it is prone to oxidation, which will inhibit the click reaction. The use of a Cu(I)-stabilizing ligand like THPTA or TBTA is highly recommended to improve reaction efficiency and reduce RNA degradation.[3][12]

  • Background Signal: In imaging experiments, ensure thorough washing to remove unreacted fluorescent azide, which can contribute to background fluorescence. For enrichment experiments, stringent washing of the streptavidin beads is necessary to minimize the pull-down of non-specific RNAs.

  • RNA Integrity: RNA is susceptible to degradation. Use RNase-free reagents and techniques throughout the RNA isolation and enrichment procedures. The copper catalyst in the click reaction can also promote RNA degradation, so the use of a stabilizing ligand is important.[12]

By following these detailed protocols and considering the key quantitative parameters, researchers can successfully employ this compound-modified nucleosides for the robust and reliable metabolic labeling of RNA in a wide range of biological applications.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry Using Propynyl Tags

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has become an indispensable tool for the precise and efficient covalent ligation of molecules in a variety of scientific disciplines.[1][2][3] Its high selectivity, quantitative yields, and compatibility with a wide range of functional groups and solvents make it particularly well-suited for applications in bioconjugation, drug development, and materials science.[2][4][5] This document provides detailed application notes and protocols for performing CuAAC reactions utilizing propynyl (also known as propargyl) tags as the alkyne-containing moiety.

The propargyl group is a versatile and readily introduced functional handle for CuAAC reactions.[1][6] It can be incorporated into a wide array of molecules, including proteins, peptides, nucleic acids, and small molecule drugs, enabling their subsequent conjugation to azide-functionalized partners.[7][8] The resulting stable 1,2,3-triazole linkage is a key feature of this powerful bioorthogonal reaction.[4][9]

Core Concepts and Reaction Mechanism

The fundamental principle of CuAAC is the [3+2] cycloaddition between a terminal alkyne (the this compound tag) and an azide (B81097), catalyzed by a Cu(I) species.[10][11] In practice, the catalytically active Cu(I) is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), through reduction by an agent like sodium ascorbate (B8700270).[12][13] To enhance reaction rates and protect biomolecules from potential damage by reactive oxygen species generated during the reaction, a chelating ligand is often employed.[12][13][14] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a commonly used water-soluble ligand that stabilizes the Cu(I) catalyst and accelerates the reaction.[10][11]

The general workflow for a CuAAC reaction involving a this compound-tagged molecule is as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification This compound-tagged Biomolecule This compound-tagged Biomolecule Reaction Mixture Combine Reactants & Catalyst This compound-tagged Biomolecule->Reaction Mixture Azide-functionalized Molecule Azide-functionalized Molecule Azide-functionalized Molecule->Reaction Mixture Catalyst Preparation Catalyst Preparation (CuSO4 + Ligand) Catalyst Preparation->Reaction Mixture Reducing Agent Reducing Agent (Sodium Ascorbate) Reducing Agent->Reaction Mixture Incubation Incubate (RT, 30-60 min) Reaction Mixture->Incubation Quenching Quench Reaction (optional, e.g., EDTA) Incubation->Quenching Purification Purification (e.g., SEC, Dialysis) Quenching->Purification Characterization Characterization (e.g., MS, SDS-PAGE) Purification->Characterization

Caption: General workflow for a copper-catalyzed click chemistry reaction.

Experimental Protocols

Protocol 1: General Bioconjugation of a this compound-Tagged Biomolecule

This protocol provides a starting point for the conjugation of an azide-containing cargo molecule to a biomolecule functionalized with a propargyl group.[12][14]

Materials:

  • This compound-tagged biomolecule

  • Azide-functionalized cargo molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)[10]

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[10]

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Quenching Solution (optional, e.g., 50 mM EDTA)

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

    • This compound-tagged biomolecule in Reaction Buffer.

    • Azide-functionalized cargo molecule (typically in 2 to 50-fold excess relative to the alkyne).[10][12]

  • Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution. A common ratio is 1:2 to 1:5 (CuSO₄:THPTA).[10][12] Let this mixture stand for a few minutes.

  • Add the catalyst premix to the reaction tube.

  • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.

  • Gently mix the reaction and incubate at room temperature for 30 to 60 minutes.[10] Protect from light if using fluorescent probes.[1]

  • (Optional) Quench the reaction by adding the Quenching Solution to chelate the copper ions.[12]

  • Purify the resulting bioconjugate using an appropriate method such as size exclusion chromatography (SEC), dialysis, or affinity chromatography to remove excess reagents.[7][12]

Protocol 2: Labeling of this compound-Modified Proteins in Cell Lysates

This protocol is adapted for the labeling of proteins that have been metabolically or chemically tagged with a propargyl group within a complex cell lysate.[15]

Materials:

  • Cell lysate containing this compound-modified proteins (1-5 mg/mL)

  • Azide-functionalized detection reagent (e.g., fluorescent azide)

  • CuSO₄ stock solution (20 mM in water)[15]

  • THPTA stock solution (100 mM in water)[15]

  • Sodium Ascorbate stock solution (300 mM in water, freshly prepared)[15]

  • PBS buffer (pH 7.4)

Procedure:

  • To 50 µL of protein lysate in a microfuge tube, add 100 µL of PBS buffer.

  • Add the azide-functionalized detection reagent to a final concentration of 2-40 µM. A starting concentration of 20 µM is recommended.[15]

  • Add 10 µL of the 100 mM THPTA solution and vortex briefly.[15]

  • Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.[15]

  • Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution and vortex briefly.[15]

  • Incubate the reaction for 30 minutes at room temperature, protected from light.[15]

  • The labeled proteins in the lysate are now ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning.

Data Presentation

The efficiency of CuAAC reactions can be influenced by several factors including reactant concentrations, ligand-to-copper ratio, and the nature of the substrates. The following tables summarize typical reaction conditions and outcomes.

Table 1: General Reaction Component Concentrations

ComponentStock ConcentrationFinal ConcentrationReference
This compound-tagged MoleculeVariable2 µM - 5 mM[12][13]
Azide-tagged MoleculeVariable2-50x excess[10][12]
CuSO₄20 mM50 - 250 µM[13][14]
THPTA Ligand50 - 100 mM0.25 - 1.25 mM[12][14]
Sodium Ascorbate100 mM2.5 - 5 mM[11][12]

Table 2: Influence of Ligand:Copper Ratio on Reaction Rate

Ligand:Copper RatioRelative Reaction RateNotesReference
1:1Moderate-[13]
2:1HighOften optimal for bioconjugation.[10]
5:1Very HighCan protect biomolecules from oxidative damage.[12][14]

Signaling Pathway Visualization

In many applications, CuAAC is used to attach probes to biomolecules involved in specific signaling pathways to study their function and localization. The following diagram illustrates a generic pathway where a this compound-tagged protein is labeled with a fluorescent azide probe for visualization.

G cluster_cell Cellular Environment cluster_labeling Click Chemistry Labeling Signal Signal Receptor Receptor Signal->Receptor 1. Activation Protein_of_Interest Protein of Interest (this compound-tagged) Receptor->Protein_of_Interest 2. Transduction Downstream_Effector Downstream Effector Protein_of_Interest->Downstream_Effector 3. Signaling Click_Reaction CuAAC Protein_of_Interest->Click_Reaction Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Azide_Probe Azide-Fluorophore Azide_Probe->Click_Reaction Labeled_Protein Labeled Protein of Interest Click_Reaction->Labeled_Protein

Caption: Labeling a this compound-tagged protein in a signaling pathway via CuAAC.

Troubleshooting

Table 3: Common Issues and Solutions in CuAAC Reactions

IssuePotential CauseSuggested SolutionReference
Low or No Reaction Inactive catalystUse freshly prepared sodium ascorbate. Ensure proper storage of CuSO₄ and ligand solutions.[7][15]
Copper sequestration by biomoleculeIncrease the concentration of copper and ligand. Add sacrificial metals like Zn(II).[12][14]
Presence of primary amines in buffer (e.g., Tris)Use non-amine containing buffers like PBS or MES.[7]
Protein Precipitation/Damage Reactive oxygen species generationUse a higher ligand-to-copper ratio (e.g., 5:1). Add aminoguanidine (B1677879) to scavenge reactive byproducts of ascorbate oxidation.[13][14]
High copper concentrationOptimize to the lowest effective copper concentration (typically 50-100 µM).[13]

Conclusion

Copper-catalyzed click chemistry with this compound tags offers a robust and versatile platform for the precise modification of a wide range of molecules. The protocols and data presented here provide a solid foundation for researchers to successfully implement this powerful technology in their work, from basic research to the development of novel therapeutics and diagnostics. Careful optimization of reaction conditions, particularly catalyst and ligand concentrations, is key to achieving high yields and preserving the integrity of sensitive biomolecules.

References

Applications of Propynyl Groups in Bioorthogonal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The propynyl group, a chemical moiety featuring a terminal alkyne, is a cornerstone of bioorthogonal chemistry.[1] Its small size and, most notably, its unique reactivity, which is absent in most biological systems, make it an ideal chemical reporter.[2] This allows for the specific labeling and subsequent detection of biomolecules within their native environments without interfering with cellular processes.[2] The primary utility of the this compound group lies in its participation in highly efficient and specific "click chemistry" reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3]

Key Bioorthogonal Reactions

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent bioorthogonal reaction involving a this compound group. It is a highly efficient cycloaddition between a terminal alkyne (the this compound group) and an azide (B81097), catalyzed by a copper(I) species, to form a stable triazole linkage.[4] This reaction is characterized by its rapid kinetics, high specificity, and the ability to proceed in aqueous environments, making it ideal for biological applications.[5] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate.[6]

2. Sonogashira Coupling

Another important reaction involving terminal alkynes is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[7] While it has been successfully applied to peptides and nucleic acid derivatives, its requirement for a palladium catalyst has made it less common for in vivo applications compared to CuAAC.[8][9] However, recent advancements have led to the development of copper-free Sonogashira coupling reactions suitable for functionalizing proteins in aqueous media and even within bacterial cells.[10]

Core Applications in Research and Drug Development

The ability to metabolically incorporate this compound-containing building blocks into macromolecules and subsequently "click" them to reporter molecules has revolutionized the study of various biological processes.

Metabolic Labeling of Nascent Biomolecules:

This compound-containing analogs of natural metabolites can be fed to cells and are incorporated into newly synthesized biomolecules by the cell's own metabolic machinery.

  • Protein Synthesis: Non-canonical amino acids like L-propargylglycine (Pra) or homopropargylglycine (HPG) can be used to label newly synthesized proteins.[1][11] These amino acids are incorporated into the polypeptide chain during translation.

  • DNA Replication: The thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[12][13] This method is a powerful alternative to BrdU labeling as it does not require harsh DNA denaturation for detection.[14][15]

  • RNA Transcription: 5-ethynyluridine (B57126) (EU) is a uridine (B1682114) analog that gets incorporated into nascent RNA transcripts, allowing for the monitoring of global RNA synthesis and decay.[16][17][18]

Applications in Drug Development:

  • Target Identification: A small molecule drug candidate can be functionalized with a this compound group. Upon administration to cells or organisms, the drug binds to its protein target(s). Subsequent lysis and CuAAC reaction with an azide-biotin tag allow for the affinity purification and identification of the target proteins via mass spectrometry.

  • High-Throughput Screening: Click chemistry can be used to synthesize large libraries of potential drug compounds by efficiently linking different molecular fragments.

Data Presentation

Table 1: Comparison of this compound-Containing Metabolic Labels

Metabolic LabelTarget BiomoleculeTypical ApplicationTypical Concentration
L-Propargylglycine (Pra) / Homopropargylglycine (HPG)ProteinsMonitoring protein synthesis, proteomics25-50 µM
5-Ethynyl-2'-deoxyuridine (EdU)DNACell proliferation assays, DNA replication studies1-10 µM[19]
5-Ethynyluridine (EU)RNAMonitoring RNA synthesis and decay, transcriptomics0.1-1 mM[20]
Alkyne-modified IsoprenoidsPrenylated ProteinsStudying protein prenylation0.1-25 µM[21]
Alkyne-modified CholinePhospholipidsInvestigating lipid metabolism and trafficking1-200 µM

Table 2: Kinetic Data for Bioorthogonal Reactions

ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
CuAACTerminal Alkyne + Azide10² - 10³Aqueous buffer, Cu(I), RT
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne + Azide10⁻³ - 1Aqueous buffer, RT
Tetrazine LigationTetrazine + trans-Cyclooctene~10⁶Aqueous buffer, RT[22]

Note: While SPAAC and Tetrazine Ligation do not directly involve a simple this compound group, they are included for comparison as common bioorthogonal reactions.

Experimental Protocols

Protocol 1: Metabolic Labeling and Detection of Nascent Proteins using HPG and CuAAC

This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells with homopropargylglycine (HPG) and subsequent fluorescent detection via a CuAAC reaction.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free medium

  • Homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Fluorescent azide (e.g., Azide-Alexa Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Methodology:

  • Cell Culture and Labeling:

    • Plate cells at a desired density and allow them to adhere overnight.

    • To deplete endogenous methionine, wash the cells once with warm PBS and then incubate in methionine-free medium for 30-60 minutes.

    • Replace the medium with fresh methionine-free medium supplemented with 25-50 µM HPG.

    • Incubate the cells for the desired labeling period (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a standard assay (e.g., BCA).

  • CuAAC "Click" Reaction:

    • In a microcentrifuge tube, combine 50 µg of protein lysate with PBS to a final volume of 40 µL.

    • Prepare the "click" reaction cocktail. For a single 50 µL reaction, mix the following in order:

      • Fluorescent azide (e.g., 1 µL of 1 mM stock for a final concentration of 20 µM)

      • TCEP or Sodium Ascorbate (e.g., 2 µL of 20 mM fresh stock for a final concentration of 800 µM)

      • TBTA ligand (e.g., 2 µL of 10 mM stock for a final concentration of 400 µM)

      • CuSO₄ (e.g., 2 µL of 20 mM stock for a final concentration of 800 µM)

    • Vortex the cocktail briefly and add 10 µL to the 40 µL of protein lysate.

    • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Analysis by SDS-PAGE:

    • Add 4x SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes, and load onto a polyacrylamide gel.

    • Run the gel according to standard procedures.

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.

    • The gel can then be stained with Coomassie Blue or a similar stain to visualize total protein as a loading control.

Visualizations

Diagrams of Workflows and Reactions

Bioorthogonal_Labeling_Workflow cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Lysis & Labeling cluster_2 Step 3: Analysis Metabolite This compound-labeled Metabolite (e.g., HPG) Cell Living Cell Metabolite->Cell Incubation Biomolecule Nascent Protein (with HPG) Cell->Biomolecule Biosynthesis Lysate Cell Lysate Biomolecule->Lysate Cell Lysis LabeledProtein Labeled Protein Lysate->LabeledProtein CuAAC 'Click' Reaction Reporter Azide-Reporter (e.g., Azide-Fluorophore) Reporter->LabeledProtein CuAAC 'Click' Reaction Analysis SDS-PAGE / Fluorescence Scan LabeledProtein->Analysis CuAAC_Reaction This compound Biomolecule-CH₂-C≡CH (this compound Group) Product Biomolecule-Triazole-Reporter (Stable Triazole Linkage) This compound->Product Azide N₃-Reporter (Azide Group) Azide->Product Catalyst Cu(I) Sodium Ascorbate Catalyst->Product + Target_ID_Workflow Drug This compound-tagged Drug Candidate Cells Treat Cells or Lysate Drug->Cells Complex Drug-Target Protein Complex Cells->Complex Click CuAAC with Azide-Biotin Tag Complex->Click TaggedComplex Biotinylated Complex Click->TaggedComplex Purify Streptavidin Affinity Purification TaggedComplex->Purify Analysis Elute & Analyze (Mass Spectrometry) Purify->Analysis

References

Application Note: Synthesis of Propargyl Alcohols from Terminal Alkynes and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propargyl alcohols are highly versatile bifunctional molecules that serve as crucial building blocks in organic synthesis.[1] Their structure, containing both a hydroxyl group and a terminal alkyne, allows for a wide range of chemical transformations, making them valuable intermediates in the synthesis of natural products, pharmaceuticals, and complex organic molecules.[2] One of the most direct and atom-economical methods for preparing these compounds is through the nucleophilic addition of a terminal alkyne to an aldehyde. This reaction forms a new carbon-carbon bond and, if the aldehyde is prochiral, a new stereocenter.[3]

Recent advancements have focused on the development of catalytic, and particularly asymmetric, methods to control the stereochemistry of the newly formed alcohol, yielding enantiomerically enriched propargyl alcohols. These chiral alcohols are of significant interest in the pharmaceutical industry for the synthesis of complex drug targets, such as the anti-HIV drug Efavirenz.[4]

Core Synthetic Strategies

The addition of terminal alkynes to aldehydes can be promoted by a variety of catalysts, with metal-based systems being the most prevalent. The general mechanism involves the activation of the terminal alkyne by a metal catalyst, which increases the acidity of the alkynyl proton and facilitates the formation of a metal acetylide. This nucleophilic acetylide then attacks the electrophilic carbonyl carbon of the aldehyde to form the propargyl alcohol.

Several catalytic systems have been developed, each with its own advantages:

  • Zinc-Based Catalysts: Zinc-based systems are among the most widely used for this transformation. The Carreira protocol, which utilizes a complex of zinc triflate (Zn(OTf)₂) and a chiral ligand like (+)-N-methylephedrine, is a practical and operationally simple method for the enantioselective addition of terminal alkynes to a broad range of aldehydes.[3][5] This method is robust, tolerates air and moisture, and uses inexpensive and commercially available reagents.[5][6] Another effective system is the Trost-ProPhenol method, which employs a dinuclear zinc catalyst to achieve high yields and enantioselectivity.[2][3]

  • Indium-Based Catalysts: Indium(III) catalysts, in combination with chiral ligands such as BINOL, have been shown to effectively catalyze the asymmetric alkynylation of aldehydes. These catalysts are believed to have a "bifunctional character," activating both the alkyne and the aldehyde substrates to facilitate the reaction with high enantioselectivity.[6]

  • Alternative Methodologies: To enhance reaction rates and yields, alternative energy sources have been explored. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes by enabling rapid heating to the target temperature, which can also suppress the formation of byproducts.[7] Sonochemical methods, utilizing ultrasound, provide another facile route for the synthesis of homopropargyl alcohols under Barbier-type reaction conditions.[8][9]

Data Presentation: Catalytic Asymmetric Alkynylation of Aldehydes

The following table summarizes quantitative data from various catalytic systems for the synthesis of chiral propargyl alcohols, highlighting the scope and efficiency of these methods.

EntryAldehydeAlkyneCatalyst SystemConditionsYield (%)ee (%)Reference
1BenzaldehydePhenylacetylene10 mol% (S,S)-ProPhenol, Me₂ZnToluene, RT, 48h7783[2]
2CyclohexanecarboxaldehydePhenylacetylene20 mol% (S,S)-ProPhenol, Me₂ZnToluene, RT, 24h9592[2]
3(E)-CinnamaldehydeTrimethylsilylacetylene10 mol% (S,S)-ProPhenol, Me₂ZnToluene, RT, 24h9391[2]
4Isobutyraldehyde1-HexyneZn(OTf)₂, (+)-N-methylephedrineToluene, 23 °C8598[5]
5Benzaldehyde1-OctyneZn(OTf)₂, (+)-N-methylephedrineToluene, 23 °C91>99[5]
63-PhenylpropanalTrimethylsilylacetyleneZn(OTf)₂, (+)-N-methylephedrineToluene, 23 °C8899[5]

Experimental Protocols

This section provides a detailed protocol for the asymmetric synthesis of a chiral propargyl alcohol using the widely cited Carreira protocol.[3]

Objective: To synthesize a chiral propargyl alcohol via the enantioselective addition of a terminal alkyne to an aldehyde.

Materials:

Protocol:

  • Catalyst Preparation:

    • To a flame-dried reaction flask under an argon atmosphere, add zinc triflate (1.1 equiv.), (+)-N-methylephedrine (1.2 equiv.), and toluene.

    • Add triethylamine (1.1 equiv.) to the suspension.

    • Stir the resulting mixture at ambient temperature for 2 hours.

  • Reaction Assembly:

    • To the prepared catalyst mixture, add the terminal alkyne (1.2 equiv.) and stir for an additional 15 minutes.

    • Introduce the aldehyde (1.0 equiv.) dropwise via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at 25 °C for 2-12 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure chiral propargyl alcohol.[3]

Visualizations

The following diagrams illustrate the general reaction scheme and a typical experimental workflow for the synthesis of propargyl alcohols.

G cluster_reactants Reactants cluster_catalyst Catalyst System A Terminal Alkyne (R₁-C≡C-H) P Chiral Propargyl Alcohol A->P + B Aldehyde (R₂-CHO) B->P C Metal Catalyst (e.g., Zn(OTf)₂) C->P Catalyzes D Chiral Ligand (e.g., N-Methylephedrine) D->P

Caption: General scheme for the catalytic synthesis of chiral propargyl alcohols.

G start Start prep 1. Prepare Catalyst (Zn(OTf)₂ + Ligand in Toluene) start->prep add_alkyne 2. Add Terminal Alkyne prep->add_alkyne add_aldehyde 3. Add Aldehyde add_alkyne->add_aldehyde react 4. Stir at 25°C (Monitor by TLC) add_aldehyde->react quench 5. Quench Reaction (aq. NH₄Cl) react->quench extract 6. Extract with Ethyl Acetate quench->extract dry 7. Dry Organic Layers (Na₂SO₄) extract->dry concentrate 8. Concentrate (Rotary Evaporation) dry->concentrate purify 9. Purify (Flash Chromatography) concentrate->purify end End Product: Pure Propargyl Alcohol purify->end

Caption: Experimental workflow for propargyl alcohol synthesis.

References

Application Notes and Protocols: Enhancing DNA Duplex Stability with Propynyl Group Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of the DNA double helix is fundamental to numerous biological processes and is a critical parameter in various biotechnological and therapeutic applications. Chemical modifications to oligonucleotides are widely employed to enhance their binding affinity and specificity to target sequences. Among these, the incorporation of propynyl groups at the C5 position of pyrimidines (C5-propynyl-dC and C5-propynyl-dU) and at various positions on purine (B94841) analogs has proven to be a highly effective strategy for increasing DNA duplex stability.[1][2][3] This modification is particularly valuable in the development of antisense oligonucleotides, diagnostic probes, and DNA-based nanomaterials where robust hybridization is essential.[4][]

The stabilizing effect of this compound groups is attributed to favorable stacking interactions and increased hydrophobic interactions within the DNA duplex.[2][6] The rigid, extended structure of the this compound group enhances base-stacking by increasing the surface area for π-π interactions with adjacent bases, thereby contributing to the overall thermodynamic stability of the duplex. This increased stability is quantitatively reflected in a significant increase in the melting temperature (Tm) of the modified DNA duplexes.

These application notes provide a comprehensive overview of the quantitative effects of this compound modifications on DNA duplex stability, detailed protocols for the synthesis and analysis of this compound-modified oligonucleotides, and visual guides to the underlying principles and experimental workflows.

Data Presentation: Quantitative Impact of this compound Modifications on DNA Duplex Stability

The incorporation of this compound groups leads to a measurable increase in the thermal stability of DNA duplexes. The following table summarizes the quantitative data on the change in melting temperature (ΔTm) observed upon incorporation of C5-propynyl pyrimidines.

ModificationAbbreviationΔTm per Modification (°C)SubstitutesReference
C-5 this compound-deoxycytidinepdC+2.8dC[1]
C-5 this compound-deoxyuridinepdU+1.7dT[1]

Note: The change in melting temperature (ΔTm) is a reference value and can be influenced by the sequence context, the number of modifications, and the specific experimental conditions.[1]

Experimental Protocols

I. Synthesis of this compound-Modified Oligonucleotides

This compound-modified oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) chemistry on a solid support.[6][7] The key difference lies in the use of the corresponding C5-propynyl-pyrimidine phosphoramidite building blocks (e.g., C5-propynyl-dC-CE Phosphoramidite and C5-propynyl-dU-CE Phosphoramidite).

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support

  • Standard DNA phosphoramidites (dA, dG, dC, dT)

  • C5-propynyl-dC-CE Phosphoramidite

  • C5-propynyl-dU-CE Phosphoramidite

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Purification cartridges or HPLC system

Protocol:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, incorporating the C5-propynyl-modified bases at the appropriate positions.

  • Automated Synthesis: Initiate the automated synthesis cycle. Each cycle consists of:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: Addition of the next phosphoramidite (standard or this compound-modified) to the 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups by incubation in concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours.

  • Purification: Purify the crude oligonucleotide using reverse-phase HPLC or cartridge purification to remove truncated sequences and other impurities.

  • Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.

II. DNA Duplex Formation and Annealing

Materials:

  • Purified this compound-modified oligonucleotide

  • Purified complementary DNA or RNA strand

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0)

  • Thermal cycler or heating block

Protocol:

  • Stoichiometric Mixing: In a microcentrifuge tube, mix equimolar amounts of the this compound-modified oligonucleotide and its complementary strand in the annealing buffer. The final concentration of each strand is typically in the micromolar range (e.g., 1-5 µM).

  • Denaturation: Heat the mixture to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.

  • Annealing: Gradually cool the mixture to room temperature over a period of 1-2 hours. This can be achieved by setting a slow ramp rate on a thermal cycler or by simply turning off the heating block and allowing it to cool on the benchtop.

III. Thermal Melting Analysis (UV-Melting)

Thermal melting analysis is used to determine the melting temperature (Tm) of the DNA duplex, which is the temperature at which 50% of the duplex is dissociated into single strands.

Materials:

  • Annealed DNA duplex sample

  • UV-Vis spectrophotometer equipped with a temperature controller

  • Quartz cuvettes with a 1 cm path length

Protocol:

  • Sample Preparation: Dilute the annealed duplex to the desired concentration in the melting buffer (the same as the annealing buffer).

  • Instrument Setup: Set the spectrophotometer to monitor the absorbance at 260 nm. Program the temperature controller to increase the temperature from a starting point well below the expected Tm (e.g., 20°C) to a point well above it (e.g., 90°C) at a controlled rate (e.g., 0.5-1.0°C/minute).

  • Data Acquisition: Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • Calculate the first derivative of the melting curve (dA/dT vs. T). The peak of this derivative plot corresponds to the Tm of the duplex.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from concentration-dependent melting experiments by plotting 1/Tm versus ln(Ct), where Ct is the total strand concentration.[4][8]

Visualizations

G cluster_0 Mechanism of Stability Enhancement This compound This compound Group Incorporation Stacking Enhanced Base Stacking This compound->Stacking Hydrophobic Increased Hydrophobic Interactions This compound->Hydrophobic Stability Increased DNA Duplex Stability Stacking->Stability Hydrophobic->Stability Tm Higher Melting Temperature (Tm) Stability->Tm

Caption: Mechanism of this compound group-mediated DNA duplex stabilization.

G cluster_1 Experimental Workflow Synthesis Oligonucleotide Synthesis (with this compound Phosphoramidites) Purification Purification (HPLC or Cartridge) Synthesis->Purification Annealing Duplex Formation & Annealing Purification->Annealing Analysis Thermal Melting Analysis (UV-Vis Spectrophotometry) Annealing->Analysis Data Data Analysis (Tm Determination) Analysis->Data

Caption: Workflow for analysis of this compound-modified DNA duplexes.

Applications in Drug Development and Research

The enhanced stability of this compound-modified oligonucleotides makes them highly valuable for various applications:

  • Antisense Therapeutics: The increased affinity for target mRNA can lead to more potent and specific gene silencing with shorter oligonucleotides, potentially reducing off-target effects.[][7][9]

  • Diagnostic Probes: Higher Tm values allow for more stringent hybridization conditions in techniques like PCR and fluorescence in situ hybridization (FISH), leading to improved signal-to-noise ratios and better discrimination of single-nucleotide polymorphisms (SNPs).

  • DNA Nanotechnology: The ability to create more stable DNA duplexes is advantageous in the construction of robust DNA-based nanostructures and devices.[10]

  • Aptamer Development: Incorporating this compound groups can enhance the binding affinity and stability of aptamers, which are short, single-stranded DNA or RNA molecules that can bind to a variety of molecular targets.[]

References

Probing the Prenylome: A Guide to Metabolic Labeling of Prenylated Proteins with Alkyne-Modified Isoprenoids

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein prenylation is a critical post-translational modification where farnesyl (C15) or geranylgeranyl (C20) isoprenoid moieties are covalently attached to cysteine residues of target proteins. This lipid modification is essential for the proper subcellular localization, activity, and protein-protein interactions of a vast number of signaling proteins, including the Ras family of GTPases, which are frequently implicated in cancer.[1][2] Dysregulation of protein prenylation has been linked to a variety of diseases, including cancer, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and certain viral infections.[1][3][4]

The study of the "prenylome"—the complete set of prenylated proteins in a cell—provides invaluable insights into cellular signaling pathways and offers potential therapeutic targets.[4] Metabolic labeling with alkyne-modified isoprenoid analogs has emerged as a powerful chemical proteomics strategy to investigate the prenylome.[5][6][7] This technique involves introducing synthetic isoprenoid precursors containing a bioorthogonal alkyne group into cells.[5][7] These analogs are metabolized and incorporated into proteins by prenyltransferases.[5][6] The alkyne handle then allows for the selective attachment of reporter tags, such as fluorophores or biotin, via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction, enabling visualization, identification, and quantification of prenylated proteins.[6][8]

These application notes provide detailed protocols for the metabolic labeling of prenylated proteins using alkyne-modified isoprenoids, their subsequent detection, and data analysis.

Signaling Pathway and Experimental Workflow

The process of protein prenylation is catalyzed by three key enzymes: farnesyltransferase (FTase) and geranylgeranyltransferases type I and II (GGTase-I and GGTase-II).[3] These enzymes recognize specific C-terminal motifs on their substrate proteins. FTase and GGTase-I attach a single isoprenoid group to a cysteine in a "CaaX" box, while GGTase-II typically adds two geranylgeranyl groups to cysteine residues in CXC or CC motifs.[3][7]

Protein Prenylation Pathway cluster_isoprenoid Isoprenoid Biosynthesis cluster_prenylation Protein Prenylation HMG_CoA HMG-CoA Mevalonate Mevalonate FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP GGPP Geranylgeranyl Diphosphate (GGPP) FPP->GGPP FTase Farnesyl- transferase (FTase) FPP->FTase GGTase Geranylgeranyl- transferase (GGTase) GGPP->GGTase Protein Unprenylated Protein (CaaX motif) Protein->FTase Protein->GGTase Farnesylated_Protein Farnesylated Protein Geranylgeranylated_Protein Geranylgeranylated Protein FTase->Farnesylated_Protein GGTase->Geranylgeranylated_Protein Lovastatin Lovastatin Lovastatin->HMG_CoA Inhibits

Protein Prenylation Signaling Pathway.

The experimental workflow for metabolic labeling begins with the incubation of cultured cells with an alkyne-modified isoprenoid analog. To enhance the incorporation of these analogs, endogenous isoprenoid synthesis is often suppressed using an HMG-CoA reductase inhibitor, such as lovastatin.[3][7] Following labeling, cells are lysed, and the proteome is harvested. The alkyne-labeled proteins are then conjugated to a reporter molecule (e.g., a fluorescent azide) via a click reaction. Finally, the labeled proteins are analyzed, typically by in-gel fluorescence scanning and/or mass spectrometry-based proteomics.[5][9]

Experimental Workflow Metabolic_Labeling 2. Metabolic Labeling - Add Lovastatin (optional) - Add Alkyne-Isoprenoid Probe Cell_Lysis 3. Cell Lysis & Protein Extraction Metabolic_Labeling->Cell_Lysis Click_Chemistry 4. Click Chemistry Reaction - Add Azide-Fluorophore - Add CuSO4, TBTA, TCEP Cell_Lysis->Click_Chemistry Protein_Precipitation 5. Protein Precipitation (Remove excess reagents) Click_Chemistry->Protein_Precipitation Analysis 6. Analysis Protein_Precipitation->Analysis SDS_PAGE SDS-PAGE & In-Gel Fluorescence Analysis->SDS_PAGE Mass_Spec Mass Spectrometry (Proteomics) Analysis->Mass_Spec

Metabolic Labeling and Analysis Workflow.

Quantitative Data Summary

The efficiency of metabolic labeling can be influenced by the cell type, the concentration of the alkyne-isoprenoid probe, and the use of HMG-CoA reductase inhibitors. The following tables summarize typical experimental parameters compiled from various studies.

Table 1: Recommended Concentrations of Alkyne-Isoprenoid Probes and Lovastatin.

Cell Line Alkyne Probe (e.g., C15Alk) Concentration Lovastatin Concentration Incubation Time (Probe) Reference
HeLa 10-50 µM 2-10 µM 18-24 hours [1][3][10]
COS-7 10 µM 10 µM 18 hours [1][10]
MCF10A Not specified Not specified 24 hours [6]
Primary Astrocytes 10 µM Not specified Not specified [1]
Primary Glial Cells 10 µM Not specified Not specified [1]
ES-MNs 25 µM 2-10 µM 18-72 hours [10]

| ES-As | 25 µM | 2 µM | 72 hours |[10] |

Note: Higher concentrations of alkyne probes (e.g., 100-200 µM) may increase labeling but can also be toxic to cells.[1] Optimization is recommended for each cell line and experimental setup.[3][11]

Table 2: Components and Concentrations for Click Chemistry Reaction.

Reagent Stock Concentration Final Concentration Purpose
Azide-Fluorophore (e.g., TAMRA-Azide) 1-10 mM 25-100 µM Reporter for detection
TCEP (Tris(2-carboxyethyl)phosphine) 50 mM 1 mM Reducing agent to maintain Cu(I)
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) 1.7 mM (in DMSO) 100 µM Copper-chelating ligand

| Copper(II) Sulfate (CuSO₄) | 50 mM | 1 mM | Copper source for catalysis |

Experimental Protocols

Protocol 1: Metabolic Labeling of Prenylated Proteins in Cultured Cells

This protocol is adapted for a 6-well plate format.

Materials:

  • Cultured mammalian cells (e.g., HeLa, COS-7)

  • Complete cell culture medium

  • Alkyne-modified isoprenoid (e.g., C15AlkOH, hereafter referred to as alkyne probe)

  • Lovastatin

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvesting. Allow cells to adhere and grow overnight.

  • Lovastatin Pre-treatment (Optional but Recommended):

    • Prepare a stock solution of Lovastatin in DMSO.

    • Dilute the Lovastatin stock in complete medium to the desired final concentration (e.g., 10 µM).

    • Aspirate the old medium from the cells and replace it with the Lovastatin-containing medium.

    • Incubate the cells for 6-24 hours.[10]

  • Metabolic Labeling:

    • Prepare a stock solution of the alkyne probe in DMSO.

    • Dilute the alkyne probe in complete medium (with or without Lovastatin, corresponding to the previous step) to the desired final concentration (e.g., 10-25 µM).

    • Aspirate the medium from the cells and add the alkyne probe-containing medium.

    • Incubate for 18-24 hours.

  • Cell Harvesting:

    • Aspirate the labeling medium and wash the cells twice with cold PBS.

    • Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction for Fluorescent Labeling

Materials:

  • Protein lysate containing alkyne-labeled proteins (from Protocol 1)

  • Azide-fluorophore (e.g., TAMRA-azide)

  • TCEP (Tris(2-carboxyethyl)phosphine)

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

  • Copper(II) Sulfate (CuSO₄)

  • Protein precipitation kit or acetone (B3395972)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • 100 µg of protein lysate

    • Add lysis buffer to a final volume of ~90 µL.

    • Add azide-fluorophore to a final concentration of 25-100 µM.

    • Add TCEP to a final concentration of 1 mM.

    • Add TBTA to a final concentration of 100 µM.

  • Initiate Reaction: Add CuSO₄ to a final concentration of 1 mM to start the reaction.

  • Incubation: Vortex the mixture and incubate at room temperature for 1-2 hours in the dark.[12]

  • Protein Precipitation:

    • To remove unreacted reagents, precipitate the protein using a protein precipitation kit according to the manufacturer's instructions or by adding 4 volumes of cold acetone and incubating at -20°C for 1 hour.

    • Pellet the protein by centrifugation at 14,000 x g for 10 minutes at 4°C.

    • Carefully remove the supernatant and wash the pellet with cold methanol (B129727) or acetone.

  • Resuspension: Resuspend the protein pellet in 1x Laemmli SDS-PAGE loading buffer. Sonication may be required to fully dissolve the pellet.[6]

Protocol 3: In-Gel Fluorescence Analysis

Materials:

  • Labeled protein sample in SDS-PAGE loading buffer (from Protocol 2)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

  • Fluorescence Scanning:

    • After electrophoresis, place the gel directly onto a fluorescence scanner.

    • Scan the gel using the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., TAMRA: ~555 nm excitation, ~580 nm emission).

  • Coomassie Staining: After scanning, the same gel can be stained with Coomassie Brilliant Blue to visualize the total protein loading.

  • Analysis: Quantify the fluorescence intensity of the bands using densitometry software.

Applications and Future Directions

Metabolic labeling with alkyne-modified isoprenoids is a versatile technique with numerous applications in basic research and drug development.[2] It can be used to:

  • Identify novel prenylated proteins in various cell types and organisms.[5][9]

  • Profile changes in the prenylome in response to different stimuli or in disease states.[3][13]

  • Evaluate the efficacy and specificity of prenyltransferase inhibitors. [1][6]

  • Investigate the role of protein prenylation in various biological processes , such as signal transduction and protein trafficking.[3]

The development of new isoprenoid probes with different functionalities and improved bioavailability will continue to expand the utility of this approach, enabling in vivo studies and providing deeper insights into the complex world of protein prenylation.[12][14][15]

References

Application Notes and Protocols for Site-Specific Incorporation of Propargyl Lysine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology, enabling precise control over protein structure and function. Among the various UAAs, Nε-propargyl-L-lysine (PrK) is of particular interest due to its versatile alkyne handle. This functional group allows for bioorthogonal ligation with a wide array of azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This methodology facilitates the site-specific labeling of proteins with fluorophores, biotin (B1667282), crosslinkers, or therapeutic agents for a diverse range of applications, including fluorescence imaging, proteomics, and the development of antibody-drug conjugates.[1][2][3]

The most robust method for the site-specific incorporation of PrK is through the expansion of the genetic code.[4] This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair into the host organism's translational machinery.[4] The most commonly used system for PrK incorporation is derived from the pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (tRNAPyl) from methanogenic archaea, such as Methanosarcina mazei or Methanosarcina barkeri.[3][4] This PylRS/tRNAPyl pair is orthogonal in both bacterial and eukaryotic cells, meaning it does not cross-react with endogenous aaRSs, tRNAs, or canonical amino acids.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of PrK into proteins in both E. coli and mammalian cells, followed by bioorthogonal labeling using click chemistry.

Principle of the Method

The genetic code is expanded to include PrK by hijacking a codon that is rarely used or is a stop codon, most commonly the amber stop codon (UAG).[5] The key components for this process are:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered or wild-type PylRS that specifically recognizes and activates PrK.

  • An Orthogonal tRNA: A corresponding tRNAPyl with an anticodon (CUA) that recognizes the UAG codon.

  • The Unnatural Amino Acid: Nε-propargyl-L-lysine (PrK), supplied in the cell culture medium.

  • A Gene of Interest: Modified to contain an in-frame amber (UAG) codon at the desired site of PrK incorporation.

When these components are present in the cell, the PylRS charges the tRNAPyl with PrK. The ribosome then recognizes the UAG codon in the mRNA of the target protein and, instead of terminating translation, incorporates the PrK-loaded tRNAPyl, resulting in a full-length protein with PrK at the specified position.

Workflow and Key Reactions

The overall process can be visualized as a three-stage workflow: genetic manipulation, protein expression with PrK, and subsequent bioorthogonal labeling.

GCE_Workflow cluster_genetics 1. Genetic Engineering cluster_expression 2. Protein Expression cluster_labeling 3. Bioorthogonal Labeling plasmid_target Target Protein Plasmid (with TAG codon) transformation Co-transformation into Host Cells (E. coli / Mammalian) plasmid_target->transformation plasmid_pylrs Orthogonal Pair Plasmid (PylRS + tRNA) plasmid_pylrs->transformation expression Protein Expression in presence of PrK transformation->expression protein_prk Protein with Propargyl Lysine (B10760008) expression->protein_prk click_reaction Click Chemistry (e.g., CuAAC) protein_prk->click_reaction labeled_protein Labeled Protein click_reaction->labeled_protein

Caption: Overall workflow for site-specific incorporation of propargyl lysine and subsequent labeling.

The enzymatic charging of tRNAPyl with PrK by PylRS is a critical step.

PylRS_Reaction cluster_activation Activation cluster_transfer Transfer PylRS PylRS PrK_AMP PrK-AMP Intermediate PylRS->PrK_AMP PPi PPi PylRS->PPi PrK Propargyl Lysine (PrK) PrK->PylRS ATP ATP ATP->PylRS tRNA tRNA(Pyl) tRNA->PylRS PrK_tRNA PrK-tRNA(Pyl) PrK_AMP->PrK_tRNA AMP AMP PrK_tRNA->AMP

Caption: Enzymatic activation of PrK and charging of tRNAPyl by PylRS.

Quantitative Data

The efficiency of PrK incorporation can vary depending on the expression system, the specific PylRS variant used, the position of the UAG codon, and the concentration of PrK. The use of a methyl-esterified form of PrK (PrK-OMe) has been shown to improve cellular uptake and increase protein yields in E. coli.[7][8]

Table 1: Comparison of Protein Yields with Propargyl Lysine (PrK) and its Methyl Ester (PrK-OMe) in E. coli

ProteinUnnatural Amino AcidConcentration (mM)Yield (mg/L of culture)Fold ImprovementReference
UbiquitinPrK-OH115 ± 1.5-[7]
UbiquitinPrK-OMe131 ± 1.5~2.1[7]
sfGFPPrK-OH2Low-[7]
sfGFPPrK-OMe2Significantly Higher2-5[7]

Table 2: Engineered PylRS Variants for Improved Propargyl Lysine Incorporation

PylRS VariantKey MutationsHost OrganismImprovementReference
chPylRSF2020N-terminal optimizationsMammalian cells, E. coliSeveral-fold improvement in incorporation efficiency[9]
MmPylRSWild-typeE. coli, Mammalian cellsBaseline for PrK incorporation[3]
MbPylRSWild-typeE. coliUsed for incorporation of various lysine derivatives[7]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Propargyl Lysine in E. coli

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired position (e.g., in a pET vector)

  • Plasmid encoding the orthogonal PylRS/tRNAPyl pair (e.g., pEVOL-PrK)

  • Nε-propargyl-L-lysine (PrK) or its methyl ester (PrK-OMe)

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid carrying your gene of interest and the pEVOL-PrK plasmid. Plate on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with antibiotics with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add PrK (or PrK-OMe) to a final concentration of 1-2 mM.[7][10]

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Purification: Purify the PrK-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

  • Verification: Confirm the incorporation of PrK by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Site-Specific Incorporation of Propargyl Lysine in Mammalian Cells

Materials:

  • Mammalian cell line (e.g., HEK293T, U2OS)

  • Plasmid encoding the gene of interest with an in-frame amber (TAG) codon

  • Plasmid encoding the orthogonal PylRS/tRNAPyl pair suitable for mammalian expression

  • Nε-propargyl-L-lysine (PrK)

  • Cell culture medium (e.g., DMEM) and supplements

  • Transfection reagent (e.g., Lipofectamine)

Procedure:

  • Cell Seeding: Seed mammalian cells in a suitable culture dish and grow to 70-90% confluency.

  • Transfection: Co-transfect the cells with the plasmid for the gene of interest and the plasmid for the PylRS/tRNAPyl pair using a suitable transfection reagent according to the manufacturer's protocol.

  • Addition of PrK: 4-6 hours post-transfection, replace the medium with fresh medium containing 0.25-1 mM PrK.[9]

  • Expression: Incubate the cells for 48-72 hours to allow for protein expression.

  • Harvesting and Lysis:

    • For intracellular proteins, wash the cells with PBS, and lyse them using an appropriate lysis buffer.

    • For secreted proteins, collect the culture medium.

  • Purification and Verification: Purify the protein as described for the E. coli protocol and verify PrK incorporation by mass spectrometry or by subsequent click chemistry labeling and visualization.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

Materials:

  • Purified PrK-containing protein

  • Azide-functionalized probe (e.g., azide-fluorophore, azide-biotin)

  • Copper(II) sulfate (B86663) (CuSO4)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper ligand (e.g., THPTA, BTTAA) to protect the protein from copper-induced damage

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the azide (B81097) probe in DMSO.

    • Prepare fresh stock solutions of CuSO4 and sodium ascorbate (B8700270) in water.

    • Prepare a stock solution of the copper ligand in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the purified PrK-containing protein (final concentration typically 10-50 µM).

    • Add the azide probe to a final concentration of 50-200 µM.

    • Add the copper ligand (e.g., THPTA) to a final concentration of 100-500 µM.

    • Add CuSO4 to a final concentration of 20-100 µM.

  • Initiate the Reaction: Add sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.

  • Purification: Remove excess reagents by dialysis, size-exclusion chromatography, or spin filtration.

  • Analysis: Analyze the labeled protein by SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used) or by Western blot (if a biotin probe was used).

Applications and Future Perspectives

The ability to site-specifically incorporate PrK into proteins opens up a vast array of possibilities for both basic research and therapeutic development.

Applications cluster_applications Applications via Click Chemistry PrK_Protein Protein with Propargyl Lysine Imaging Fluorescence Imaging (in vitro and in vivo) PrK_Protein->Imaging + Azide-Fluorophore Proteomics Proteomics (Affinity purification) PrK_Protein->Proteomics + Azide-Biotin ADC Antibody-Drug Conjugates PrK_Protein->ADC + Azide-Drug Crosslinking Photo-crosslinking Studies PrK_Protein->Crosslinking + Azide-Crosslinker Immobilization Surface Immobilization PrK_Protein->Immobilization + Azide-Surface

Caption: Applications of propargyl lysine-containing proteins.

Future developments in this field will likely focus on:

  • Improving Incorporation Efficiency: Engineering more efficient and robust PylRS variants and orthogonal tRNAs.

  • Expanding the Codon Vocabulary: Utilizing quadruplet codons or other strategies to incorporate multiple different UAAs into a single protein.[5][11]

  • In Vivo Applications: Developing more biocompatible click chemistry reactions for labeling in living organisms.

These advancements will continue to push the boundaries of protein engineering and provide novel insights into complex biological processes and new avenues for therapeutic intervention.

References

Application Notes and Protocols: Propargylation of Aldehydes and Ketones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The propargylation of aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable homopropargylic alcohols. These products are versatile building blocks, readily transformed into a variety of functional groups and serving as key intermediates in the synthesis of complex natural products and pharmaceuticals.[1][2] This document provides an overview of modern propargylation methods, including detailed experimental protocols for key catalytic systems, comparative data, and graphical representations of reaction pathways and workflows.

Core Concepts and Methodologies

The addition of a propargyl nucleophile to a carbonyl electrophile can be achieved through various strategies, often employing organometallic reagents or organocatalysts to control reactivity and selectivity. Key challenges in propargylation include regioselectivity (formation of the desired homopropargylic alcohol versus the isomeric allenic alcohol) and, for asymmetric reactions, enantioselectivity.[1][3] Recent advancements have led to the development of highly efficient and selective catalytic systems.

Methodologies Covered:

  • Metal-Catalyzed Propargylation: Transition metals like copper and zinc are widely used to catalyze the addition of propargylating agents to carbonyl compounds. These methods often exhibit high reactivity and selectivity.[3][4][5]

  • Organocatalytic Propargylation: Chiral organic molecules, such as biphenols, can catalyze the enantioselective propargylation of ketones, offering a metal-free alternative.[1][6][7]

  • Photoredox-Mediated Propargylation: This emerging technique utilizes light and a photocatalyst in conjunction with a metal co-catalyst (e.g., titanium) to generate the reactive propargyl species under mild conditions.[1][2][8]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the performance of different catalytic systems for the propargylation of representative aldehyde and ketone substrates.

Table 1: Asymmetric Propargylation of Ketones

EntryKetone SubstrateCatalyst SystemPropargylating AgentYield (%)ee (%)Reference
1Acetophenone10 mol % (S)-3,3'-Br₂-BINOLAllenyldioxoborolane9895[6][7][9]
22-Acetylnaphthalene10 mol % (S)-3,3'-Br₂-BINOLAllenyldioxoborolane9496[9]
3Ethyl pyruvate10 mol % (S)-3,3'-Br₂-BINOLAllenyldioxoborolane8991[9]
4(E)-4-phenylbut-3-en-2-one10 mol % (S)-3,3'-Br₂-BINOLAllenyldioxoborolane8297[9]
5AcetophenoneCu(OAc)₂ (5 mol %), Ligand (5.5 mol %)Allenylboronic acid pinacol (B44631) ester9095[3]
62-AcetylthiopheneCu(OAc)₂ (5 mol %), Ligand (5.5 mol %)Allenylboronic acid pinacol ester8894[3]

Table 2: Propargylation of Aldehydes

EntryAldehyde SubstrateCatalyst SystemPropargylating AgentYield (%)Reference
14-Methoxybenzaldehyde2 mol % Et₂ZnPropargyl boronate95[3][5]
2Cyclohexanecarboxaldehyde2 mol % Et₂ZnPropargyl boronate93[5]
33-Phenylpropanal10 mol % [Cp₂TiCl₂], 5 mol % 3DPAFIPNPropargyl bromide85[1][2]
44-Bromobenzaldehyde10 mol % [Cp₂TiCl₂], 5 mol % 3DPAFIPNPropargyl bromide75[1][2]
5BenzaldehydeCuCl, Mn powderPropargyl bromide95[10]
62-NaphthaldehydeCuCl, Mn powderPropargyl bromide94[10]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Propargylation of Ketones (Schaus Protocol)

This protocol describes the enantioselective addition of an allenylboronate to a ketone catalyzed by a chiral biphenol under microwave irradiation.[6][7][9]

Materials:

  • Ketone (e.g., Acetophenone, 1.0 mmol)

  • Allenyldioxoborolane (1.2 mmol)

  • (S)-3,3'-Dibromo-BINOL ((S)-3,3'-Br₂-BINOL) (0.1 mmol, 10 mol %)

  • Microwave vial (2-5 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add the ketone (1.0 mmol), allenyldioxoborolane (1.2 mmol), and (S)-3,3'-Br₂-BINOL (0.1 mmol).

  • Seal the vial tightly with a cap. Note: The reaction is typically run neat (without solvent).

  • Place the vial inside the microwave reactor.

  • Irradiate the reaction mixture at 80 °C for 2 hours.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Directly purify the crude mixture by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the desired homopropargylic alcohol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Photoredox Titanium-Catalyzed Propargylation of Aldehydes

This protocol details a practical and effective photoredox propargylation of aldehydes using a titanium catalyst and an organic dye under visible light irradiation.[1][2]

Materials:

  • Aldehyde (e.g., 3-Phenylpropanal, 0.2 mmol)

  • Propargyl bromide (0.4 mmol, 2.0 equiv)

  • [Cp₂TiCl₂] (5.0 mg, 0.02 mmol, 10 mol %)

  • 3DPAFIPN (photocatalyst) (6.4 mg, 0.01 mmol, 5 mol %)

  • Hantzsch's ester (100 mg, 0.4 mmol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free (4 mL)

  • Schlenk tube (10 mL) with a stir bar

  • Blue LED lamp (e.g., Kessil PR160L @ 456 nm)

Procedure:

  • In a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add [Cp₂TiCl₂] (10 mol %), 3DPAFIPN (5 mol %), and Hantzsch's ester (2.0 equiv) under an argon atmosphere.

  • Add anhydrous THF (4 mL) to the Schlenk tube.

  • Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Refill the tube with argon.

  • Add the aldehyde (0.2 mmol) and propargyl bromide (2.0 equiv) via syringe.

  • Place the Schlenk tube approximately 10 cm from the blue LED lamp and begin irradiation with vigorous stirring. Use a fan to maintain the reaction at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure homopropargylic alcohol.

Visualizations

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product r1 R1(CO)R2 (Aldehyde or Ketone) p1 R1C(OH)(R2)CH2C≡CH (Homopropargylic Alcohol) r1->p1 Catalyst Conditions r2 + Propargylating Agent

Caption: General scheme for the propargylation of aldehydes and ketones.

Catalytic Cycle for Zinc-Catalyzed Propargylation

G A R'₂Zn (Catalyst) C Allenylzinc Intermediate A->C B/Zn Exchange B Propargyl Boronate B->C E Zinc Alkoxide Intermediate C->E Nucleophilic Addition D RCHO (Aldehyde) D->E E->A Transmetalation with Boronate F Homopropargylic Alcohol (Product) E->F Workup

Caption: Proposed catalytic cycle for the Zn-catalyzed propargylation.

Experimental Workflow

G start Start setup Assemble dry glassware under inert atmosphere (Ar/N₂) start->setup reagents Add catalyst, reagents, and anhydrous solvent setup->reagents reaction Stir at specified temperature (e.g., RT, heating, or cooling) reagents->reaction monitor Monitor reaction progress (TLC, GC-MS) reaction->monitor workup Quench reaction and perform aqueous workup/extraction monitor->workup Reaction Complete purify Dry organic layer and concentrate. Purify by column chromatography. workup->purify analyze Characterize pure product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: A typical workflow for a propargylation experiment.

References

Troubleshooting & Optimization

troubleshooting low yield in copper-catalyzed propynyl click reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and resolving common issues leading to low product yield.

Troubleshooting Guide: Low Product Yield

Low or non-existent product yield is a frequent challenge in copper-catalyzed click reactions. This guide offers a systematic approach to identifying and resolving the root causes of poor reaction outcomes.

Q1: My click reaction has a very low yield or has failed completely. Where should I start troubleshooting?

A1: When encountering a low-yielding click reaction, begin by examining the most critical components: the copper catalyst, the reagents, and the reaction environment. The primary culprits are often an inactive copper catalyst, impure or degraded reagents, or suboptimal reaction conditions.[1]

A systematic troubleshooting workflow can help pinpoint the issue.

TroubleshootingWorkflow start Low or No Product Yield catalyst Is the Copper Catalyst Active? start->catalyst reagents Are Reagents Pure & Stoichiometry Correct? catalyst->reagents Yes solution_catalyst Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. catalyst->solution_catalyst No conditions Are Reaction Conditions Optimal? reagents->conditions Yes solution_reagents Use high-purity reagents. Prepare fresh sodium ascorbate (B8700270) solution. Optimize azide (B81097):alkyne ratio (e.g., 1.1-2 fold excess of one). reagents->solution_reagents No substrate Are there Substrate-Specific Issues? conditions->substrate Yes solution_conditions Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. conditions->solution_conditions No solution_substrate Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. substrate->solution_substrate No end_node Improved Yield substrate->end_node Yes solution_catalyst->reagents solution_reagents->conditions solution_conditions->substrate solution_substrate->end_node

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Q2: I'm using a reducing agent, but the reaction is still failing. What else could be wrong with my catalyst?

A2: Even with a reducing agent, other factors can compromise your copper catalyst's activity. The active catalyst is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1][2]

  • Copper Source: While Cu(II) salts like CuSO₄ are commonly used with a reducing agent, direct Cu(I) sources such as CuI or CuBr can also be employed.[1][3] However, be aware that some Cu(I) salts are sensitive to oxygen and may require an inert atmosphere.[1] The use of cuprous iodide is not recommended when maximal rates are desired as iodide ions can interfere with the reaction.[4]

  • Ligand Issues: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[1][5] An incorrect ligand-to-copper ratio can lead to poor results.[1] For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended.[1][5]

  • Order of Addition: The order of reagent addition is critical. It is recommended to pre-mix the CuSO₄ and the ligand before adding them to the reaction mixture containing the azide and alkyne.[1][6] The reducing agent (sodium ascorbate) should be added last to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate.[2][6]

Q3: How important is the purity of my reagents and what are the best practices for handling them?

A3: Reagent purity is paramount for a successful click reaction.

  • Azide and Alkyne: Impurities in your azide or alkyne starting materials can interfere with the reaction.[2] Consider purifying your starting materials if you suspect they are impure.[1]

  • Sodium Ascorbate: The sodium ascorbate solution should always be prepared fresh, as it degrades over time, especially when exposed to air.[1][7] A degraded reducing agent will not efficiently generate and maintain the active Cu(I) catalyst.[8]

  • Solvents: It is highly recommended to degas your solvents to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[1][2] This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent.[2][9]

Q4: What are the optimal reaction conditions and how can I optimize them for my specific substrates?

A4: Optimizing reaction conditions is key to achieving high yields.

  • Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretical, using a slight excess (e.g., 1.1 to 2-fold) of one reactant can drive the reaction to completion.[1][9]

  • Solvent: The CuAAC reaction is effective in a wide range of solvents, including water, DMSO, DMF, THF, and mixtures thereof.[2] For biological molecules, aqueous buffers are common.[4]

  • Temperature and Time: Most click reactions proceed well at room temperature within 1-4 hours.[1][10] However, for sterically hindered substrates, increasing the reaction time or gently heating the mixture may be necessary.[1]

  • pH: The CuAAC reaction is generally tolerant of a wide pH range (4-12).[11]

To achieve the best results, systematically vary these parameters in a series of small-scale optimization reactions.[1]

Frequently Asked Questions (FAQs)

Q5: What is the role of a ligand in a copper-catalyzed click reaction?

A ligand serves multiple crucial functions: it stabilizes the catalytically active Cu(I) oxidation state, protecting it from oxidation and disproportionation.[5][12] Accelerating ligands can also significantly increase the reaction rate.[5] In biological applications, ligands chelate the copper ions, reducing their cytotoxicity and protecting sensitive biomolecules from oxidative damage.[5][11]

Q6: How do I choose the right ligand for my experiment?

The choice of ligand depends on your solvent system and substrates. For bioconjugation in aqueous media, water-soluble ligands like THPTA are highly recommended.[5] For reactions in organic solvents, TBTA is a common and effective choice.[5]

Q7: Can I perform a click reaction without a ligand?

While the reaction can proceed without a ligand, it is generally not recommended as it is often slower and more susceptible to catalyst inactivation.[5][13] However, in some cases, using a co-solvent like acetonitrile (B52724) can obviate the need for a separate ligand.[14]

Q8: What are common side reactions, and how can I minimize them?

A common side reaction is the homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1][15] This can be minimized by ensuring an oxygen-free environment and using a stabilizing ligand. In biological systems, reactive oxygen species generated by the catalyst system can damage sensitive biomolecules.[6][11] The addition of a scavenger like aminoguanidine (B1677879) can help mitigate this.[4][6]

Data Summary Tables

Table 1: Recommended Starting Concentrations and Ratios for CuAAC Reaction Components

ComponentRecommended Concentration/RatioNotes
Copper (CuSO₄) 50 µM to 500 µMHigher concentrations may be needed for challenging substrates.[1]
Ligand:Copper Ratio 1:1 to 5:1A higher ratio (e.g., 5:1) is often used in bioconjugations to protect biomolecules.[1][9]
Reducing Agent (Sodium Ascorbate) 1 mM to 10 mMShould be in excess relative to copper.[1]
Reactant Stoichiometry (Azide:Alkyne) 1:1.1 to 1:2A slight excess of one reactant can improve yield.[1]

Table 2: Common Ligands for CuAAC Reactions

LigandRecommended Solvent SystemKey Features
THPTA Aqueous mediaWater-soluble, protects biomolecules, accelerates the reaction.[5]
TBTA Organic solvents (e.g., DMSO, DMF)Highly effective, but limited solubility in purely aqueous systems.[5]
BTTAA Aqueous mediaA water-soluble derivative of THPTA with good accelerating properties.[5]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale CuAAC Reaction

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • Alkyne-containing molecule

  • Azide-containing molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • THPTA (for aqueous reactions) or TBTA (for organic solvents)

  • Degassed solvent (e.g., 1:1 mixture of water and DMSO or t-BuOH)

Procedure:

  • Prepare Stock Solutions:

    • Azide and Alkyne: Prepare 10 mM stock solutions in the chosen solvent.

    • CuSO₄: Prepare a 10 mM stock solution in deionized water.

    • Ligand (THPTA/TBTA): Prepare a 50 mM stock solution in deionized water or DMSO.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [5]

  • Reaction Setup (for a 100 µL final volume):

    • In a microcentrifuge tube, add the alkyne stock solution (e.g., 10 µL for a final concentration of 1 mM).

    • Add the azide stock solution (e.g., 11 µL for a final concentration of 1.1 mM, 1.1 equivalents).

    • Add the appropriate volume of solvent.

  • Catalyst Preparation and Addition:

    • In a separate tube, pre-mix the CuSO₄ stock solution (e.g., 1 µL for a final concentration of 100 µM) and the ligand stock solution (e.g., 1 µL for a 5:1 ligand-to-copper ratio, final concentration 500 µM).[5]

    • Let this mixture stand for 1-2 minutes to allow for complex formation.[6]

    • Add the copper/ligand premix to the reaction tube containing the azide and alkyne.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution (e.g., 5 µL for a final concentration of 5 mM) to the reaction mixture.[5]

    • Gently vortex the tube to mix.

  • Incubation:

    • Close the tube to minimize oxygen exposure.[4]

    • Incubate at room temperature for 1-4 hours. Protect from light if using fluorescent reagents.[1]

  • Monitoring and Work-up:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).[10]

    • Upon completion, the product can be purified by standard methods such as extraction, precipitation, or chromatography.[7][10]

Protocol 2: Troubleshooting by Systematic Parameter Variation

To optimize a low-yielding reaction, set up a series of small-scale reactions where you vary one parameter at a time.

Design of Experiments:

  • Set up a matrix of reactions (e.g., in a 96-well plate for high-throughput screening) with a final volume of 50-100 µL each.

  • Vary Copper Concentration: Test a range from 50 µM to 500 µM.[1]

  • Vary Ligand:Copper Ratio: Test ratios of 1:1, 2:1, and 5:1.[1]

  • Vary Reactant Stoichiometry: Test different ratios of alkyne to azide (e.g., 1:1, 1:1.5, 1:2).[1]

  • Vary Temperature: Compare reactions at room temperature, 4°C (overnight), and 37°C.[1]

  • Analyze: Analyze the outcome of each reaction by a suitable analytical method to determine the optimal conditions for your specific substrates.

Visualizations

CuAAC_Mechanism Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_Acetylide Copper(I) Acetylide Cu_I->Cu_Acetylide Alkyne Terminal Alkyne (R1-C≡CH) Alkyne->Cu_Acetylide Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle Azide Azide (R2-N3) Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonation Protonolysis Protonation->Product

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Technical Support Center: Optimizing Propynyl Labeling in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for propynyl labeling in live cells.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound labeling in live cells?

This compound labeling is a bioorthogonal chemical reporter strategy used to visualize and study various biological processes in living cells. This technique involves the metabolic incorporation of a small molecule containing a this compound group (a terminal alkyne) into a specific class of biomolecules (e.g., DNA, RNA, proteins). The incorporated alkyne tag is then detected through a highly specific and efficient chemical reaction, most commonly the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), also known as "click chemistry," with a fluorescently labeled azide (B81097) probe.[1] This allows for the sensitive and specific visualization of the labeled biomolecules.[2][3]

Q2: I am observing high background fluorescence in my imaging experiments. What are the possible causes and solutions?

High background fluorescence can obscure the specific signal from your labeled biomolecules. Several factors can contribute to this issue:

  • Excess Fluorophore: The concentration of the fluorescent azide probe may be too high, leading to non-specific binding.

  • Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence.

  • Media Components: Phenol (B47542) red and serum in the culture media can contribute to background signal.[4]

To troubleshoot this, consider the following:

  • Optimize Probe Concentration: Titrate the fluorescent azide to the lowest effective concentration.

  • Washing Steps: Increase the number and duration of wash steps after the click reaction to remove unbound probe.[5]

  • Use Red-Shifted Dyes: Fluorochromes that emit in the red or far-red spectrum can minimize issues with cellular autofluorescence.[5]

  • Phenol Red-Free Media: Use phenol red-free media during imaging to reduce background.[4][6]

  • Include Proper Controls: Always include a negative control (cells not treated with the this compound-labeled molecule) to assess the level of background fluorescence.

Q3: My labeling efficiency is low, resulting in a weak signal. How can I improve it?

A weak signal often indicates suboptimal labeling conditions. Here are several factors to consider for optimization:

  • Incubation Time: The incubation time with the this compound-labeled molecule may be insufficient for adequate incorporation. This should be optimized for your specific cell type and experimental goals.[7]

  • Concentration of Labeling Reagent: The concentration of the this compound-labeled precursor might be too low. It's crucial to determine the optimal concentration empirically for each cell type and experimental setup.[1]

  • Cell Health: Ensure that the cells are healthy and actively metabolizing, as the incorporation of the label is an active process. Poor cell health can lead to reduced uptake and incorporation.

  • Click Reaction Conditions: The efficiency of the click reaction itself can impact the signal. Ensure all components of the click reaction cocktail are fresh and at the correct concentrations.

Q4: I am concerned about the potential toxicity of the labeling process on my live cells. What steps can I take to minimize cytotoxicity?

Maintaining cell health is critical for obtaining biologically relevant data from live-cell imaging experiments.[8] Here are some strategies to minimize toxicity:

  • Minimize Exposure to Excitation Light: Phototoxicity is a major concern in live-cell imaging.[4][9] Use the lowest possible excitation light intensity and exposure time required to obtain a good signal-to-noise ratio.[4][6]

  • Optimize Reagent Concentrations: High concentrations of the this compound-labeled molecule or the copper catalyst in the click reaction can be toxic to cells. Perform dose-response experiments to find the lowest effective concentrations.

  • Use Copper-Free Click Chemistry: If copper toxicity is a concern, consider using copper-free click chemistry methods, such as strain-promoted alkyne-azide cycloaddition (SPAAC).

  • Maintain Optimal Culture Conditions: Ensure that the cells are maintained in a suitable environment with stable temperature, pH, and humidity throughout the experiment.[4][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Signal Excess fluorescent azide probe.Titrate the azide probe to a lower concentration. Increase the number and duration of wash steps post-reaction.[5]
Cellular autofluorescence.Use fluorophores that emit in the red or far-red spectrum.[5] Use appropriate control samples to determine the level of autofluorescence.
Components in the imaging media.Use phenol red-free media for imaging.[4][6]
Weak or No Signal Insufficient incorporation of the this compound label.Optimize the incubation time and concentration of the this compound-labeled molecule. Ensure cells are healthy and metabolically active.[1][7]
Inefficient click reaction.Prepare fresh click reaction components. Ensure the correct concentrations of all reagents.
Photobleaching of the fluorophore.Reduce the intensity and duration of light exposure. Use more photostable dyes.[10]
Cell Death or Stress Phototoxicity from imaging.Minimize exposure to excitation light by reducing intensity and exposure time.[4][8][9]
Toxicity of labeling reagents.Determine the optimal (lowest effective) concentration for the this compound-labeled molecule and click reaction components. Consider using copper-free click chemistry.
Suboptimal cell culture conditions.Maintain stable temperature, pH, and humidity during the experiment. Ensure the use of appropriate culture media.[4]
Poor Cell Attachment Issues with the culture vessel or reagents.Ensure culture vessels are properly coated if necessary. Use pre-warmed media and handle cells gently during passaging.

Experimental Protocols

General Protocol for this compound Labeling and Detection

This protocol provides a general framework for labeling cellular components with a this compound-containing precursor and subsequent detection via click chemistry.

  • Cell Plating and Culture: Plate cells at an appropriate density on a suitable culture vessel (e.g., glass-bottom dish for microscopy). Allow cells to adhere and grow under standard culture conditions.

  • Metabolic Labeling:

    • Prepare the labeling medium by adding the this compound-labeled precursor (e.g., 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA, O-propargyl-puromycin (OP-Puro) for protein) to the cell culture medium at the desired final concentration.[3]

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for a predetermined period to allow for the incorporation of the label. This time should be optimized for the specific biological process being studied.[7]

  • Fixation and Permeabilization:

    • Wash the cells once with Phosphate-Buffered Saline (PBS).

    • Fix the cells by incubating with a fixation buffer (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.[1]

    • Wash the cells with PBS.

    • Permeabilize the cells by incubating with a permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) for 15 minutes at room temperature.[1]

  • Click Reaction:

    • Prepare the click reaction cocktail containing the fluorescent azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a suitable buffer.

    • Remove the permeabilization buffer and add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the click reaction cocktail and wash the cells multiple times with PBS to remove any unbound fluorescent probe.

    • If desired, counterstain for other cellular components (e.g., DAPI for the nucleus).

    • Image the cells using an appropriate fluorescence microscope.

Quantitative Data Summary
Parameter Example Reagent Typical Concentration Range Notes
DNA Labeling 5-ethynyl-2'-deoxyuridine (EdU)10 - 100 µMOptimal concentration is cell-type dependent.[2]
RNA Labeling 5-ethynyl uridine (B1682114) (EU)1 - 2 mMHigher concentrations are often required compared to EdU.[2]
Protein Labeling L-Homopropargylglycine (Hpg)50 - 200 µMAn analogue of methionine.[2]
O-propargyl-puromycin (OP-Puro)20 - 50 µMIncorporates into newly synthesized proteins.[3]
Phospholipid Labeling Propargylcholine50 - 200 µMFor labeling newly synthesized phospholipids.[2]
Click Reaction Fluorescent Azide1 - 5 µMTitration is recommended to minimize background.[1]
Copper(II) Sulfate1 - 2 mM
Reducing Agent (e.g., Sodium Ascorbate)10 - 50 mMShould be prepared fresh.
Incubation Time Metabolic Labeling0.5 - 24 hoursHighly dependent on the turnover rate of the biomolecule of interest.[7]
Click Reaction30 - 60 minutes

Visualizations

G cluster_workflow Experimental Workflow for this compound Labeling A Cell Culture B Metabolic Labeling (with this compound precursor) A->B C Fixation & Permeabilization B->C D Click Reaction (with fluorescent azide) C->D E Washing D->E F Fluorescence Imaging E->F

Caption: A generalized workflow for this compound labeling experiments in live cells.

G cluster_pathway Principle of this compound Labeling and Detection Propynyl_Precursor This compound-labeled Precursor Labeled_Biomolecule This compound-tagged Biomolecule Propynyl_Precursor->Labeled_Biomolecule incorporation Metabolism Cellular Metabolism Biomolecule Target Biomolecule (e.g., DNA, Protein) Detected_Biomolecule Fluorescently Labeled Biomolecule Labeled_Biomolecule->Detected_Biomolecule covalent bond Click_Chemistry Click Chemistry (CuAAC) Fluorescent_Azide Fluorescent Azide Probe

Caption: The bioorthogonal labeling strategy using this compound precursors and click chemistry.

References

Technical Support Center: Propynyl Groups in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the common side reactions of propynyl groups in biological systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments involving this compound-containing molecules.

Section 1: Metabolic Stability

Question 1: I am observing rapid degradation of my this compound-containing compound in my in vitro assay. What are the likely causes and how can I troubleshoot this?

Answer: Rapid degradation of compounds containing a this compound group is a common issue and can often be attributed to metabolic instability. The propargylic position is susceptible to oxidation.

Troubleshooting Steps:

  • Assess Metabolic Stability: The first step is to confirm that the observed degradation is due to metabolism. You can do this by performing a microsomal stability assay. If the compound is stable in the absence of NADPH (a necessary cofactor for many metabolic enzymes), but degrades in its presence, metabolism is the likely cause.

  • Structural Modification: The stability of the propargyl linker is highly sensitive to its chemical environment. Consider the following modifications to enhance stability:

    • Branching at the Propargylic Position: Introducing a methyl group at the propargylic position can significantly increase the metabolic half-life compared to an unsubstituted propargyl group.[1]

    • Aromatic Ring Substitution: The substitution pattern on an adjacent aromatic ring can also influence metabolic stability.[1]

  • Control Experiments: Always include control compounds with known metabolic stability (low, medium, and high clearance) in your assays to ensure the experimental system is performing as expected.

Question 2: How does the structure of a this compound-containing compound affect its metabolic half-life?

Answer: The metabolic half-life is significantly influenced by substituents near the this compound group. Branching at the propargylic position and the substitution pattern on adjacent aromatic rings can have a substantial impact on the rate of metabolism.[1]

Section 2: Cytochrome P450 (CYP450) Inhibition

Question 3: My this compound-containing compound is a potent inhibitor of CYP450 enzymes. What is the likely mechanism?

Answer: this compound groups, particularly terminal acetylenes, are well-known mechanism-based inhibitors (also known as suicide inhibitors) of CYP450 enzymes.[2] This is a time-dependent, irreversible inhibition that occurs when the CYP450 enzyme metabolizes the this compound group to a reactive intermediate.

Common Mechanisms of Inactivation:

  • Heme Adduction: The oxidized this compound group can covalently bind to the nitrogen of the heme prosthetic group within the enzyme.[2]

  • Protein Adduction: The metabolic oxidation of the acetylene (B1199291) can form a highly reactive ketene (B1206846) intermediate. This ketene can then react with nucleophilic amino acid residues in the active site of the enzyme, leading to its inactivation.[2]

Question 4: I am getting inconsistent IC50 values in my CYP450 inhibition assays. What could be the cause?

Answer: Inconsistent IC50 values for CYP450 inhibition can arise from several factors, especially when dealing with mechanism-based inhibitors.

Troubleshooting Steps:

  • Pre-incubation Time: For time-dependent inhibitors, the IC50 value will decrease with longer pre-incubation times with the enzyme and cofactors before adding the substrate. Ensure your pre-incubation time is consistent across experiments.

  • Distinguishing Inhibition Type: It is crucial to determine if the inhibition is reversible or time-dependent. An "IC50 shift" assay, where you compare IC50 values with and without a pre-incubation step, can help elucidate this. A significant shift to a lower IC50 value after pre-incubation is indicative of time-dependent inhibition.

  • Probe Substrate: The choice of probe substrate can sometimes influence the apparent inhibition kinetics. Ensure you are using a validated, specific substrate for the CYP isoform of interest.

  • Compound Stability: Confirm that your compound is not degrading in the assay medium for reasons other than enzymatic metabolism. Running a control incubation without NADPH can help assess this.

Section 3: Hapten Formation and Immunogenicity

Question 5: Could my this compound-containing compound be causing an allergic reaction by acting as a hapten?

Answer: It is plausible that a this compound-containing compound, particularly if it is metabolically activated to a reactive intermediate, could act as a hapten. Haptens are small molecules that can elicit an immune response when they covalently bind to a larger carrier molecule, such as a protein.

Key Concepts:

  • Haptenization: The process of a small molecule (hapten) binding to a protein.

  • Pro-haptens: Compounds that are not reactive themselves but are metabolized into reactive haptens.

  • Immunogenicity: The ability of the hapten-protein conjugate to trigger an immune response, potentially leading to drug hypersensitivity.

Experimental Approach:

To investigate the potential for hapten formation, you can perform in vitro protein binding studies. This involves incubating your compound with a model protein (like human serum albumin) or with liver microsomes to generate metabolites, and then analyzing for covalent adducts using techniques like mass spectrometry.

Data Presentation

Table 1: Metabolic Stability of Propargyl-Linked Antifolates in Mouse Liver Microsomes

CompoundSubstitution at Propargylic Position% Remaining after 1 hourEstimated Half-life (t½)
2 Methyl33.7%~30 min
3 Methyl29.2%~30 min
7 HydrogenTraceSignificantly reduced
8 HydrogenSimilar to 2 & 3~30 min
10 Methyl (modified scaffold)-65 min

Data summarized from a study on propargyl-linked antifolates. The results show that branching at the propargylic position can significantly impact metabolic stability.[1]

Table 2: Kinetic Parameters for Time-Dependent Inactivation of CYP450 Enzymes by Select Compounds

InhibitorCYP Isoformk_inact (min⁻¹)K_I (µM)k_inact / K_I (mL/min/µmol)
Tienilic AcidCYP2C90.18 ± 0.012.0 ± 0.39.0
(±)-SuprofenCYP2C90.07 ± 0.0111 ± 30.64

This table presents a comparison of inactivation kinetics for two inhibitors of CYP2C9, highlighting the differences in their inactivation efficiency. Note that these are not this compound-containing compounds but serve as an example of the data generated in such studies.[3]

Experimental Protocols

Protocol 1: Microsomal Stability Assay

This protocol provides a general procedure for assessing the metabolic stability of a this compound-containing compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (e.g., human, rat, mouse)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system

  • Control compounds (low, medium, and high clearance)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compound and control compounds in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes and the compound working solution. For control wells, omit the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the appropriate wells.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the percentage of remaining compound versus time. From this, calculate the half-life (t½) and intrinsic clearance (CLint).

Protocol 2: CYP450 Time-Dependent Inhibition Assay (k_inact and K_I Determination)

This protocol is for characterizing the kinetics of time-dependent inhibition of a specific CYP450 isoform.

Materials:

  • Test compound stock solution

  • Recombinant human CYP450 enzyme

  • NADPH regenerating system

  • CYP isoform-specific probe substrate

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-incubation: Incubate the test compound at various concentrations with the recombinant CYP450 enzyme and the NADPH regenerating system for several different pre-incubation times.

  • Initiation of Probe Substrate Metabolism: After each pre-incubation period, add the specific probe substrate to initiate the marker reaction.

  • Incubation: Incubate for a short, defined period where the reaction is linear.

  • Termination: Stop the reaction by adding cold acetonitrile.

  • Analysis: Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed inactivation rate constant (k_obs).

    • Plot the k_obs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the concentration of inhibitor that gives half-maximal inactivation (K_I).

Visualizations

CYP450_Inactivation_Pathway cluster_0 CYP450 Active Site Propynyl_Compound This compound-containing Drug (D-C≡CH) CYP450 Cytochrome P450 (Fe³⁺) Propynyl_Compound->CYP450 Binding Reactive_Intermediate Reactive Intermediate (e.g., Ketene) CYP450->Reactive_Intermediate Metabolism (Oxidation) + NADPH, O₂ Inactive_Enzyme_Heme Inactive Enzyme (Heme Adduct) Reactive_Intermediate->Inactive_Enzyme_Heme Covalent bonding to Heme Inactive_Enzyme_Protein Inactive Enzyme (Protein Adduct) Reactive_Intermediate->Inactive_Enzyme_Protein Covalent bonding to Protein Residue

Caption: Mechanism-based inactivation of Cytochrome P450 by a this compound-containing compound.

Experimental_Workflow_TDI cluster_workflow Time-Dependent Inhibition (TDI) Assay Workflow Step1 1. Pre-incubation: CYP450 + Inhibitor + NADPH (Varying concentrations and times) Step2 2. Add Probe Substrate Step1->Step2 Step3 3. Incubate (short, linear phase) Step2->Step3 Step4 4. Quench Reaction (e.g., Acetonitrile) Step3->Step4 Step5 5. LC-MS/MS Analysis: Quantify Metabolite Step4->Step5 Step6 6. Data Analysis: Determine k_inact and K_I Step5->Step6

Caption: Experimental workflow for determining the kinetic parameters of time-dependent CYP450 inhibition.

Hapten_Formation_Logic cluster_hapten Hapten Formation and Immune Response Prohapten This compound Compound (Pro-hapten) Metabolism Metabolic Activation (e.g., CYP450) Prohapten->Metabolism Hapten Reactive Metabolite (Hapten) Metabolism->Hapten Adduct Hapten-Protein Adduct Hapten->Adduct Protein Carrier Protein (e.g., Albumin) Protein->Adduct Immune_Response Immune System Recognition & Response Adduct->Immune_Response

Caption: Logical relationship of pro-hapten activation and subsequent immune response.

References

Technical Support Center: Enhancing the Solubility of Propynyl-Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with propynyl-labeled biomolecules.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound-labeled biomolecules precipitate out of solution?

The introduction of a this compound group (an alkyne) increases the hydrophobicity of a biomolecule. This is because the alkyne functional group is nonpolar and linear, which can disrupt favorable interactions with water and promote self-aggregation to minimize contact with the aqueous environment.[1] This increased hydrophobicity is a primary reason for the poor aqueous solubility of many this compound-labeled compounds.[1]

Q2: How does the position of the this compound label affect solubility?

While both internal and terminal alkynes are nonpolar, terminal alkynes have a weakly acidic proton. This allows for the formation of acetylide salts with a strong base, which are significantly more water-soluble than the parent alkyne. This chemical modification route is not available for internal alkynes.[1]

Q3: Can the click chemistry reaction itself cause my biomolecule to precipitate?

Yes, several factors during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction can lead to precipitation:

  • Reagent Solubility: The alkyne- or azide-containing labeling reagent may have poor solubility in your aqueous reaction buffer, causing it to precipitate and potentially co-precipitate your biomolecule.[2][3]

  • Catalyst Precipitation: The copper catalyst or its complexes can sometimes precipitate, particularly at high concentrations or in incompatible buffer systems.[2]

  • Protein Aggregation: The reaction conditions, such as pH or the presence of organic co-solvents, might not be optimal for your protein's stability, leading to aggregation.[2]

  • Over-labeling: Attaching too many hydrophobic this compound-containing labels to your biomolecule can significantly increase its overall hydrophobicity, leading to aggregation and precipitation.[4]

Q4: What are solubility-enhancing tags and can they be used for this compound-labeled proteins?

Solubility-enhancing tags are proteins or peptides that are fused to a target protein to improve its solubility and expression.[5][6] Commonly used tags include Maltose Binding Protein (MBP) and Small Ubiquitin-like Modifier (SUMO).[5] These tags can be a powerful strategy to counteract the insolubility caused by this compound-labeling. The fusion tag helps to keep the protein soluble during expression, purification, and subsequent labeling reactions.

Troubleshooting Guides

Issue: this compound-labeled biomolecule is insoluble in aqueous buffers.

This is a common issue due to the hydrophobic nature of the alkyne group. Here’s a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow for Poor Solubility

G cluster_start cluster_steps cluster_solutions start Insoluble this compound-Labeled Biomolecule step1 Assess Biomolecule Characteristics start->step1 step2 Optimize Buffer Conditions step1->step2 Hydrophobic or charged? s1_details Determine pI Identify hydrophobic patches step1->s1_details step3 Incorporate Solubilizing Agents step2->step3 Still insoluble? sol1 Biomolecule Solubilized step2->sol1 If successful s2_details Adjust pH away from pI Screen ionic strength (e.g., 50-500 mM NaCl) Work at low temperatures (e.g., 4°C) step2->s2_details step4 Consider Structural Modifications step3->step4 Still insoluble? step3->sol1 If successful s3_details Add co-solvents (DMSO, DMF) Use detergents (e.g., Tween-20) Add stabilizers (glycerol, arginine) step3->s3_details step4->sol1 If successful s4_details Introduce a solubility-enhancing tag (MBP, SUMO) Add a hydrophilic linker to the this compound group step4->s4_details

Caption: Troubleshooting workflow for an insoluble this compound-labeled biomolecule.

Issue: Low yield in click chemistry reaction, possibly due to insolubility.

Low yields in CuAAC reactions can often be traced back to the poor solubility of one or more components.

Troubleshooting Workflow for Low Yield in Click Chemistry

G start Low Click Reaction Yield check_catalyst Is the Copper Catalyst Active & Soluble? start->check_catalyst check_reagents Are Reagents Soluble & Stoichiometry Correct? check_catalyst->check_reagents Yes sol_catalyst Use fresh sodium ascorbate (B8700270) Add stabilizing ligand (THPTA) Degas solvents check_catalyst->sol_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes sol_reagents Use co-solvent (e.g., DMSO) for hydrophobic reagents Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one) check_reagents->sol_reagents No check_accessibility Is the Alkyne Tag Accessible? check_conditions->check_accessibility Yes sol_conditions Optimize pH (typically 7-8) Adjust temperature and reaction time check_conditions->sol_conditions No solved High Yield Achieved check_accessibility->solved Yes sol_accessibility Perform reaction under denaturing conditions Add a flexible linker to the tag check_accessibility->sol_accessibility No

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Data Presentation: Solubilizing Agents

The following tables summarize common solubilizing agents that can be employed to improve the solubility of this compound-labeled biomolecules.

Table 1: Common Co-solvents for Solubilizing Hydrophobic Reagents and Biomolecules

Co-solventTypical Starting ConcentrationMechanism of ActionConsiderations
Dimethyl sulfoxide (B87167) (DMSO)5-20% (v/v)Reduces the polarity of the aqueous solution, disrupting water's hydrogen bond network and solvating hydrophobic molecules.[2]Can be toxic to cells at higher concentrations. May interfere with some enzymatic assays.
Dimethylformamide (DMF)5-20% (v/v)A polar aprotic solvent that effectively dissolves nonpolar compounds.[2]Can be toxic and should be handled with care. May cause protein denaturation.
tert-Butanol (t-BuOH)5-20% (v/v)A water-miscible organic solvent that can improve the solubility of hydrophobic molecules.[2]Can be used in lyophilization protocols.
Ethanol5-20% (v/v)A polar protic solvent that can increase the solubility of some hydrophobic compounds.Can cause protein precipitation at higher concentrations.
Propylene Glycol10-50% (v/v)A non-toxic, water-miscible co-solvent that enhances the solubility of poorly soluble drugs.Generally considered safe for biological applications.
Polyethylene Glycol (PEG)5-20% (w/v)Excluded volume effect and can also form a hydration shell around the protein, preventing aggregation.[7]Can increase solution viscosity. Different molecular weights of PEG may have different effects.

Table 2: Stabilizing Additives for Preventing Aggregation of Labeled Biomolecules

AdditiveTypical ConcentrationMechanism of ActionPrimary Application
L-Arginine50-500 mMSuppresses protein aggregation by interacting with hydrophobic patches and preventing protein-protein interactions.[8][9]Stabilizing proteins during concentration, refolding, and storage.
L-Glutamic Acid50-500 mMOften used in combination with L-Arginine to maintain charge neutrality and further enhance solubility and stability.[9]Enhancing long-term stability and preventing precipitation.
Glycerol5-20% (v/v)A polyol that acts as a preferential hydration agent, stabilizing the native conformation of proteins and increasing viscosity.[7][10]Cryoprotectant for long-term storage and general protein stabilizer.
Sucrose/Trehalose0.25-1 MDisaccharides that form a hydration shell around the protein, preventing denaturation and aggregation, particularly during freeze-thawing.[11][12]Lyophilization and cryopreservation.
Non-ionic Detergents (e.g., Tween-20, Triton X-100)0.01-0.5% (v/v)Non-denaturing detergents that can solubilize proteins by forming micelles around hydrophobic regions, preventing aggregation.[10]Solubilizing membrane proteins and preventing non-specific binding.
Sodium Chloride (NaCl)50-500 mMShields electrostatic interactions that can lead to aggregation, but can also cause "salting out" at high concentrations.[7][8][10]Optimizing buffer ionic strength for improved solubility.

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic this compound-Labeled Peptide

This protocol describes a general method for solubilizing a peptide that has been labeled with a hydrophobic this compound-containing group and has precipitated from an aqueous solution.

Materials:

  • This compound-labeled peptide pellet

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Initial Dissolution in Organic Solvent: To the dried peptide pellet, add a minimal volume of 100% DMSO to fully dissolve the peptide. Vortex vigorously. If necessary, sonicate for 5-10 minutes.

  • Stepwise Dilution into Aqueous Buffer: While vortexing the dissolved peptide in DMSO, slowly add the desired aqueous buffer in a dropwise manner.

  • Monitor for Precipitation: Continuously observe the solution for any signs of cloudiness or precipitation. If precipitation occurs, it may be necessary to use a higher final concentration of DMSO or add other solubilizing agents (see Table 2).

  • Final Concentration Adjustment: Continue to add buffer until the desired final peptide concentration and a tolerable final DMSO concentration (typically <10% for many biological assays) is reached.

  • Clarification: Centrifuge the final solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining insoluble aggregates. Carefully transfer the supernatant to a new tube.

  • Concentration Determination: Determine the final concentration of the solubilized peptide using a suitable method (e.g., UV-Vis spectroscopy or a peptide quantification assay).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a this compound-Labeled Protein

This protocol provides a general starting point for labeling a this compound-modified protein with an azide-containing reporter molecule in an aqueous buffer system.

Materials:

  • This compound-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-reporter stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)[3][13]

  • Sodium ascorbate stock solution (50 mM in water, prepare fresh )[3]

  • Degassing equipment (optional, but recommended)

Methodology:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • This compound-labeled protein (to a final concentration of 1-10 µM)

    • Buffer to adjust the volume

    • Azide-reporter (to a final concentration of 10-100 µM; 10-fold excess)

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions. A common ratio is 1:5 (Cu:Ligand). Let this stand for 2-3 minutes. This helps to keep the copper soluble and active.[2]

  • Initiate the Reaction:

    • Add the CuSO₄/THPTA premix to the reaction mixture (final CuSO₄ concentration of 50-500 µM).

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration of 1-5 mM).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight. Protect from light if using a fluorescent reporter.

  • Quenching and Purification: The reaction can be stopped by adding EDTA to chelate the copper. Purify the labeled protein from excess reagents using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

Experimental Workflow for Metabolic Labeling and Analysis

This diagram illustrates a common experimental workflow for metabolically labeling cellular glycoproteins with an alkyne-modified sugar, followed by click chemistry for enrichment and analysis.[14][15][16]

G cluster_cell Cellular Processes cluster_chemo Chemical & Biochemical Processes cluster_analysis Analysis metabolic_labeling 1. Metabolic Labeling (Alkynyl Sugar Incubation) protein_expression 2. Glycoprotein Expression metabolic_labeling->protein_expression cell_lysis 3. Cell Lysis protein_expression->cell_lysis click_chemistry 4. Click Chemistry (Biotin-Azide Conjugation) cell_lysis->click_chemistry affinity_purification 5. Affinity Purification (Streptavidin Beads) click_chemistry->affinity_purification sds_page 6. SDS-PAGE affinity_purification->sds_page in_gel_digest 7. In-gel Digestion sds_page->in_gel_digest lc_ms 8. LC-MS/MS Analysis in_gel_digest->lc_ms bioinformatics 9. Bioinformatic Analysis lc_ms->bioinformatics

Caption: Workflow for identification of glycoproteins using metabolic labeling.

References

challenges and solutions in propynyl-based drug probe studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propynyl-based drug probe studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a this compound-based drug probe?

A this compound-based drug probe is a small molecule tool used in chemical biology and drug discovery. It consists of a parent drug molecule modified to include a terminal alkyne group (a this compound group). This alkyne functions as a "bioorthogonal handle," allowing the probe to be covalently attached to other molecules, such as fluorescent dyes or biotin (B1667282) tags, through highly specific chemical reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1] This enables researchers to identify the protein targets of a drug, study its distribution, and understand its mechanism of action.

Q2: What is "click chemistry" and why is it used with this compound probes?

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring in benign solvents like water and generating minimal byproducts.[2] The most common click reaction used with this compound probes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] It creates a stable triazole ring by joining the alkyne on the drug probe with an azide (B81097) group on a reporter tag (e.g., a fluorophore or biotin).[1] Its high specificity and efficiency, even in complex biological environments, make it ideal for labeling and identifying drug targets in cell lysates or even in living cells.[3]

Q3: What are the main advantages of using this compound-based probes?

The primary advantage is the ability to perform bioorthogonal labeling. The this compound group is small, generally does not significantly alter the parent drug's biological activity, and is inert in biological systems until it reacts with its azide partner. This allows for precise and specific labeling of drug targets in a complex cellular environment. Furthermore, the modification of cytosine residues with C-5-propynyl-dC in nucleic acid probes has been shown to enhance hybridization affinity and duplex stability.[4]

Q4: What are the key limitations or challenges?

Common challenges include issues with the click chemistry reaction, such as low yields or side reactions, and potential toxicity from the copper catalyst.[5] Other significant hurdles include non-specific binding of the probe to off-target proteins, which can lead to false positives, and potential instability of the probe itself.[6][7]

Troubleshooting Guides

Section 1: Probe Synthesis and Click Chemistry Labeling

Q1: I am getting a low yield or no product in my click reaction. What should I do?

This is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.[1] Follow a systematic troubleshooting approach to identify the cause.

Troubleshooting Steps:

  • Catalyst Activity: The Cu(I) catalyst is prone to oxidation.[1] Ensure you are using a fresh solution of the reducing agent (e.g., sodium ascorbate) or a pre-activated copper source.

  • Reagent Purity & Integrity: Verify the purity of your this compound-probe and azide tag. Impurities can interfere with the reaction. Ensure your reagents have not degraded due to improper storage.[2]

  • Solvent & Degassing: Oxygen can deactivate the Cu(I) catalyst. Degas your solvents (e.g., by bubbling with nitrogen or argon for 10-15 minutes) before adding the catalyst.[1]

  • Concentrations & Ratios: Optimize the concentrations of your reactants and catalyst. While catalytic amounts are needed, insufficient catalyst can lead to an incomplete reaction.

  • Ligands: Consider adding a copper-chelating ligand (e.g., TBTA or BTTAA) to stabilize the Cu(I) catalyst, especially in aqueous or complex biological mixtures.

  • Steric Hindrance: If the alkyne or azide is near a bulky group, it can hinder the reaction. Try increasing the reaction temperature or extending the reaction time.[1]

Troubleshooting Workflow: Low-Yield Click Chemistry Reactions

G start Low or No Yield in Click Reaction cat_check Is the Cu(I) catalyst active? start->cat_check reagent_check Are reagents pure and intact? cat_check->reagent_check Yes cat_sol Use fresh reducing agent (e.g., sodium ascorbate). Add a stabilizing ligand (e.g., TBTA). cat_check->cat_sol No solvent_check Is the solvent degassed and appropriate? reagent_check->solvent_check Yes reagent_sol Verify purity (NMR/MS). Use fresh aliquots. reagent_check->reagent_sol No steric_check Is steric hindrance a potential issue? solvent_check->steric_check Yes solvent_sol Degas solvent with N2/Ar. Test alternative solvents (e.g., DMF, DMSO). solvent_check->solvent_sol No steric_sol Increase reaction temperature. Prolong reaction time. steric_check->steric_sol Yes

Caption: A troubleshooting workflow for low-yield click chemistry reactions.

Q2: I'm observing a precipitate in my reaction mixture. What is it and how can I avoid it?

Precipitation can occur for several reasons, often related to the catalyst or the probe itself.

  • Copper Acetylide Formation: Propiolic acid and other terminal alkynes can react with Cu(I) to form insoluble copper acetylide precipitates, which appear as red or purple solids.[8] This deactivates both the catalyst and the alkyne.

    • Solution: Using a stabilizing ligand like TBTA can prevent this. Additionally, solvent systems like acetonitrile/water may help by coordinating with and stabilizing the copper.[8]

  • Poor Solubility: Your probe or azide tag may have poor solubility in the chosen solvent system, causing it to crash out of solution.

    • Solution: Test different solvent systems. For biological applications, mixtures of water with DMSO or t-BuOH are common. Ensure the organic co-solvent percentage is sufficient to maintain solubility.

Table 1: Recommended Starting Conditions for CuAAC Reactions

ComponentRecommended Concentration/RatioPurpose
This compound-Probe1 - 100 µMThe molecule of interest.
Azide-Tag1.1 - 2 equivalents (relative to probe)The reporter molecule (fluorophore, biotin).
CuSO₄0.1 - 0.2 equivalentsCopper(II) source, reduced in situ.
Sodium Ascorbate (B8700270)0.2 - 0.4 equivalentsReducing agent to generate active Cu(I).
Ligand (e.g., TBTA)0.1 - 0.2 equivalentsStabilizes the Cu(I) catalyst and prevents side reactions.
Solventt-BuOH/H₂O, DMSO/H₂O, DMFShould be degassed to remove oxygen.
Section 2: Target Identification & Cellular Assays

Q1: I'm seeing high background signal and non-specific binding in my pull-down/imaging experiment. How can I reduce it?

Non-specific binding (NSB) is a major cause of false positives. It occurs when the probe binds to surfaces or proteins through interactions other than the intended target binding, such as hydrophobic or electrostatic forces.[6][9]

Solutions:

  • Blocking: Before adding the probe, incubate your sample (cells, lysate, or beads) with a blocking buffer. This saturates non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) or milk protein.[6]

  • Detergents: Add a non-ionic surfactant like Tween 20 or Triton X-100 (typically 0.05-0.1%) to your buffers. Detergents help to disrupt non-specific hydrophobic interactions.[6][10]

  • Salt Concentration: Increase the salt concentration (e.g., 150-500 mM NaCl) in your wash buffers. This helps to disrupt weak, non-specific electrostatic interactions.[10][11]

  • Washing Steps: Increase the number and duration of wash steps after probe incubation and after pull-down to more effectively remove unbound and weakly bound probes.[6]

  • Negative Controls: Always include a negative control probe—a structurally similar molecule that is inactive against the intended target—to distinguish specific from non-specific binding.[12]

Workflow: Minimizing Non-Specific Binding

G start Start: Sample (Cells/Lysate/Beads) blocking Step 1: Blocking Incubate with Blocking Buffer (e.g., 1% BSA in PBS) start->blocking probe_inc Step 2: Probe Incubation Add this compound-Probe in Blocking Buffer blocking->probe_inc washing Step 3: Washing Wash 3-5 times with buffer containing detergent (e.g., 0.05% Tween 20) and increased salt (e.g., 150-200 mM NaCl) probe_inc->washing click_rxn Step 4: Click Reaction Add Azide-Tag and Click Reagents washing->click_rxn analysis Step 5: Analysis (SDS-PAGE, MS, Imaging) click_rxn->analysis

Caption: Workflow for minimizing non-specific binding of this compound probes.

Table 2: Example Blocking Buffer Formulations

Buffer NameComponentsPurpose
General Purpose 1% BSA in PBS[6]Blocks general protein binding sites.
High Stringency 1% BSA, 0.05% Tween 20, 200 mM NaCl in PBS[6][13]Reduces both hydrophobic and electrostatic NSB.
Lysate Pull-Down 5% Non-fat Dry Milk in TBSTA cost-effective alternative for Western blot-based applications.

Q2: My probe has known off-targets. How can I improve its selectivity?

Achieving high selectivity is crucial for correctly identifying the protein responsible for a phenotype.[14] Off-target effects occur when the probe binds to and labels proteins other than the intended target.[15]

Strategies to Improve Selectivity:

  • Rational Design: Analyze the binding pockets of your target and known off-targets. Modify the probe's structure to exploit differences in shape or charge, disfavoring binding to the off-target while maintaining affinity for the primary target.[16][17]

  • Affinity vs. Selectivity: Sometimes, a chemical modification that slightly decreases affinity for the main target can drastically decrease affinity for off-targets, resulting in a net gain in selectivity.[14]

  • Inducible Probes: Use probes that are activated only under specific conditions (e.g., by an enzyme or light), which can confine their activity to a specific cellular compartment or state, thereby reducing off-target labeling.[7]

  • Quantitative Proteomics: Use quantitative mass spectrometry techniques (like SILAC or TMT) to compare labeling between your active probe and an inactive control. True targets should show significantly higher labeling with the active probe.[18]

Section 3: Probe-Specific Issues

Q1: The fluorescence signal from my labeled probe is weak or disappearing quickly. What is happening?

This is likely due to fluorescence quenching or photobleaching.

  • Fluorescence Quenching: This is a process where the fluorescence intensity of a fluorophore is decreased by interactions with other molecules (quenchers).[19]

    • Static Quenching: Occurs when the fluorophore forms a non-fluorescent complex with a quencher in its ground state.[] This can sometimes be caused by impurities from the probe synthesis.[21]

    • Dynamic (Collisional) Quenching: Happens when the excited fluorophore collides with a quencher, causing non-radiative energy loss.[][22]

    • Troubleshooting: Ensure high purity of the probe and use spectroscopy-grade solvents.[21] If quenching is concentration-dependent (self-quenching), you may need to use a lower probe concentration.[23]

  • Photobleaching: The irreversible destruction of the fluorophore by light exposure.

    • Troubleshooting: Minimize the sample's exposure to high-intensity light. Use an antifade mounting medium for imaging experiments.[24]

Q2: I suspect my this compound-based probe is unstable in my experimental conditions. How can I check and address this?

Probe stability is critical for reliable results. Degradation can lead to loss of signal and the generation of reactive byproducts.

Troubleshooting Steps:

  • Assess Stability: Incubate the probe under your experimental conditions (e.g., in cell media or lysis buffer) for the duration of the experiment. Analyze the sample at different time points using LC-MS or HPLC to check for degradation products.

  • Identify Unstable Groups: The this compound group itself is generally stable, but other functional groups on the drug scaffold may be susceptible to hydrolysis or enzymatic degradation.

  • Modify Probe Design: If a specific liability is identified, consider modifying the probe structure to improve its stability without compromising its activity.

  • Storage: Ensure the probe is stored correctly (typically at -20°C or -80°C, protected from light and moisture) and use fresh aliquots for experiments to avoid degradation from freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate

This protocol provides a general method for labeling a this compound-probe-treated cell lysate with an azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore).

Materials:

  • Cell lysate containing the this compound-probe-labeled proteins.

  • Azide-reporter stock solution (e.g., 10 mM in DMSO).

  • Click Reagent Stock Solutions:

    • 100 mM CuSO₄ in water.

    • 500 mM Sodium Ascorbate in water (prepare fresh).

    • 50 mM TBTA in DMSO.

  • PBS (phosphate-buffered saline).

Procedure:

  • To 1 mg of protein from your cell lysate in a microcentrifuge tube, add the azide-reporter to a final concentration of 100 µM.

  • Sequentially add the click reagents. Vortex briefly after each addition:

    • Add TBTA to a final concentration of 100 µM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Add sodium ascorbate to a final concentration of 5 mM to initiate the reaction.[1]

  • Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • The labeled lysate is now ready for downstream analysis (e.g., enrichment on streptavidin beads if using biotin, or direct in-gel fluorescence if using a fluorophore).

Protocol 2: Minimizing Non-Specific Binding During a Biotin-Probe Pull-Down

This protocol details steps to reduce background when enriching biotin-labeled proteins using streptavidin beads.

Materials:

  • Biotin-labeled cell lysate.

  • Streptavidin-agarose beads.

  • Blocking Buffer: 1% BSA in PBS.[6]

  • Wash Buffer 1 (Low Salt): PBS with 0.1% Tween 20.

  • Wash Buffer 2 (High Salt): PBS with 0.1% Tween 20 and 500 mM NaCl.[11]

  • Elution Buffer (e.g., SDS-PAGE sample buffer).

Procedure:

  • Bead Preparation: Wash the required volume of streptavidin beads three times with PBS to remove storage buffer.

  • Blocking: Resuspend the beads in 10 volumes of Blocking Buffer and incubate for 1 hour at room temperature with rotation. This pre-blocks non-specific sites on the beads.[6]

  • Binding: Pellet the beads and remove the blocking buffer. Add your biotin-labeled lysate and incubate for 2-4 hours at 4°C with rotation to allow for specific binding.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three times with Wash Buffer 1.

    • Wash the beads two times with Wash Buffer 2 to remove proteins bound by electrostatic interactions.

    • Perform one final wash with PBS to remove residual detergent and salt.

  • Elution: After the final wash, remove all supernatant. Add 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins. The sample is now ready for SDS-PAGE and subsequent analysis (e.g., Western blot or mass spectrometry).

References

Technical Support Center: Overcoming Poor Reactivity of Substituted Propargyl Warheads

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of substituted propargyl warheads in covalent inhibitor design.

Frequently Asked Questions (FAQs)

Q1: Why is my substituted propargyl warhead showing low or no reactivity with my target protein?

A1: The reactivity of substituted propargyl warheads is a complex interplay of electronic and steric factors, both on the warhead itself and within the microenvironment of the target protein's active site. Here are the primary reasons for poor reactivity:

  • Steric Hindrance: Bulky substituents on the propargyl moiety can physically clash with amino acid residues in the active site, preventing the warhead from achieving the optimal orientation for reaction with the target cysteine.[1][2]

  • Electronic Effects: Electron-donating groups attached to the alkyne can decrease its electrophilicity, making it less susceptible to nucleophilic attack by the cysteine thiol.[1][2][3][4]

  • Target-Specific Active Site Topography: The acceptance of substituted propargyl warheads is highly specific to the target enzyme. Some enzymes, like certain deubiquitinating enzymes (DUBs), have active sites that can accommodate substitutions, while others do not.[1][2][3][4]

  • Incorrect Reaction Mechanism Assumption: The reaction proceeds via a direct thiol-alkyne addition, not through an allene (B1206475) intermediate.[1][3][4] Understanding the correct mechanism is crucial for designing effective warheads.

Q2: How can I improve the reactivity of my poorly reactive substituted propargyl warhead?

A2: Improving reactivity requires a multi-faceted approach focused on optimizing the warhead and understanding the target.

  • Systematic Modification of Substituents:

    • Reduce Steric Bulk: Synthesize analogs with smaller substituents at the same position.

    • Incorporate Electron-Withdrawing Groups: Introduce electron-withdrawing groups near the alkyne to increase its electrophilicity. This can be achieved through substitution on the propargyl group itself or on the scaffold of the inhibitor.[3]

  • Alter the Attachment Point: If possible, reposition the substituent on the propargyl warhead to a location that may be better tolerated by the enzyme's active site.

  • Computational Modeling: Utilize computational docking and molecular dynamics simulations to predict how different substitutions will fit into the active site and to guide the design of new analogs with improved binding and reactivity.[5]

  • Scaffold Optimization: Modify the non-covalent binding portion of your inhibitor to achieve a higher initial binding affinity (KI). A tighter initial binding can increase the effective concentration of the warhead in the active site, promoting the covalent reaction.[5]

Q3: What is the mechanism of covalent bond formation between a propargyl warhead and a cysteine residue?

A3: The covalent modification occurs through a proximity-driven, in situ thiol-alkyne addition. The process can be summarized in two steps:

  • Reversible Binding: The inhibitor first binds non-covalently to the active site of the target protein.

  • Irreversible Covalent Bonding: The nucleophilic thiol group of the cysteine residue directly attacks one of the sp-hybridized carbons of the alkyne, forming a stable thioether bond.[6] This reaction is often facilitated by the specific environment of the active site, which can help to deprotonate the cysteine thiol, increasing its nucleophilicity.[3]

Q4: How can I experimentally confirm that my substituted propargyl warhead has formed a covalent bond with the target protein?

A4: Several techniques can be used to validate covalent adduct formation:

  • Mass Spectrometry (MS): Intact protein MS can show a mass shift corresponding to the addition of the inhibitor. Bottom-up proteomics (e.g., LC-MS/MS of digested protein) can identify the specific cysteine residue that has been modified.[1][3][4]

  • SDS-PAGE Gel Shift Assay: Covalent modification can sometimes lead to a detectable shift in the protein's migration on an SDS-PAGE gel, especially if the inhibitor has a significant molecular weight or carries a reporter tag (e.g., a fluorophore).[1][3][4]

  • Activity-Based Probes (ABPs): If a fluorescently or biotin-tagged version of your inhibitor is available, you can visualize covalent labeling of the target protein in complex biological samples (e.g., cell lysates) by in-gel fluorescence scanning or western blotting.[1][3]

  • Kinetic Analysis: Demonstrating time-dependent inhibition that is not reversed by dilution is a strong indicator of irreversible, covalent inhibition.[1][3]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or no covalent adduct formation observed by MS or gel shift. 1. Poor intrinsic reactivity of the warhead (electronic/steric effects).[1][2] 2. Steric hindrance within the enzyme's active site.[1][2] 3. Insufficient incubation time or inhibitor concentration.[1] 4. Instability of the inhibitor under experimental conditions.1a. Synthesize analogs with less bulky or electron-withdrawing substituents.[3] 1b. Perform computational modeling to guide warhead design.[5] 2. If possible, obtain a crystal structure of the target protein to visualize the active site and inform inhibitor design. 3. Perform a time-course and concentration-response experiment to determine optimal conditions for covalent modification.[1] 4. Assess the stability of the compound using analytical techniques like HPLC or NMR over the course of the experiment.
High off-target reactivity. 1. The warhead is too intrinsically reactive.[6] 2. The non-covalent scaffold has poor selectivity.1. Synthesize analogs with less reactive warheads (e.g., by adding electron-donating groups or increasing steric bulk).[1] 2. Modify the inhibitor scaffold to improve non-covalent binding affinity and selectivity for the target protein.
Ambiguous results from covalent modification assays. 1. Non-specific binding of the inhibitor. 2. Degradation of the protein or inhibitor. 3. Issues with the detection method (e.g., poor antibody for western blot, low ionization efficiency in MS).1. Include a non-reactive control compound (e.g., an analog where the alkyne is replaced with an alkane) to assess non-specific effects.[1] 2. Ensure proper storage and handling of all reagents and perform experiments on ice when possible. 3. Optimize the parameters of your detection method. For MS, this may involve adjusting ionization source settings. For western blotting, try a different primary antibody or detection reagent.

Quantitative Data Summary

The following table summarizes kinetic data for the covalent modification of the deubiquitinating enzyme USP16 with various rhodamine-ubiquitin-alkyne activity-based probes (Rho-Ub-ABPs), illustrating the impact of substitution on reactivity.

Warhead Substituent(s) kobs/[I] (M-1s-1) Relative Reactivity
Propargyl (Prg)None> 10001.0 (Reference)
Substituted Alkyne 1Methyl on terminal C1~100~0.1
Substituted Alkyne 2Two methyl groups on internal C3~50~0.05

Data is approximated from graphical representations in the source literature and is intended for comparative purposes.[1][3]

Experimental Protocols

Protocol 1: Validation of Covalent Adduct Formation by SDS-PAGE

Objective: To visually confirm the covalent modification of a target protein by a substituted propargyl warhead.

Materials:

  • Purified target protein

  • Substituted propargyl inhibitor (and a non-reactive control)

  • Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • SDS-PAGE loading buffer (e.g., Laemmli buffer)

  • SDS-PAGE gels and running buffer

  • Coomassie Brilliant Blue stain or silver stain

Procedure:

  • Set up a series of reactions in microcentrifuge tubes, each containing the target protein at a final concentration of 1-5 µM in reaction buffer.

  • Add the substituted propargyl inhibitor to different tubes at varying final concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle-only control (e.g., DMSO) and a non-reactive analog control.

  • Incubate the reactions at a constant temperature (e.g., 37°C) for a set period (e.g., 60 minutes). For a time-course experiment, take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop the reactions by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and run the gel until adequate separation is achieved.

  • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Analysis: Look for the appearance of a higher molecular weight band corresponding to the protein-inhibitor adduct. The intensity of this band should increase with inhibitor concentration and incubation time.

Protocol 2: Kinetic Analysis of Covalent Adduct Formation

Objective: To determine the rate of covalent modification of a target protein.

Materials:

  • Same as Protocol 1, but with a fluorescently labeled version of the inhibitor or an antibody for the target protein for western blotting.

  • Densitometry software (e.g., ImageJ)

Procedure:

  • Perform a time-course experiment as described in Protocol 1, using an excess of the inhibitor to ensure pseudo-first-order kinetics.

  • Run the samples on an SDS-PAGE gel.

  • If using a fluorescently labeled inhibitor, visualize the gel using a fluorescence scanner. If using an unlabeled inhibitor, transfer the proteins to a membrane and perform a western blot using an antibody against the target protein.

  • Quantify the intensity of the unmodified protein band and the shifted (adduct) band at each time point using densitometry software.

  • Calculate the fraction of modified protein at each time point.

  • Plot the natural logarithm of the fraction of remaining unmodified protein versus time.

  • The negative of the slope of this line represents the observed rate constant (kobs).

  • The second-order rate constant (kinact/KI) can be determined by plotting kobs against various inhibitor concentrations.

Visualizations

G cluster_workflow Troubleshooting Workflow for Poor Reactivity start Observation: Low/No Covalent Adduct Formation q1 Is the inhibitor stable under assay conditions? start->q1 check_stability Assess stability via HPLC or NMR q1->check_stability No q2 Are incubation time and concentration sufficient? q1->q2 Yes check_stability->start Address stability issue optimize_conditions Perform time-course and concentration-response experiments q2->optimize_conditions No q3 Is the warhead intrinsically poorly reactive? q2->q3 Yes optimize_conditions->start Re-evaluate with optimized conditions redesign Redesign Warhead: - Reduce steric bulk - Add electron-withdrawing groups q3->redesign Yes end Successful Covalent Modification q3->end No, investigate other factors (e.g., protein folding) redesign->start Synthesize and test new analogs computational Use computational modeling to guide redesign redesign->computational computational->redesign

Caption: Troubleshooting workflow for poor propargyl warhead reactivity.

G cluster_pathway Mechanism of Covalent Inhibition by Propargyl Warheads inhibitor Propargyl Inhibitor (I) non_covalent Non-covalent Complex (E•I) inhibitor->non_covalent Step 1: Reversible Binding (KI) enzyme Target Enzyme (E) with Cysteine Thiol enzyme->non_covalent covalent Covalent Adduct (E-I) with Thioether Bond non_covalent->covalent Step 2: Irreversible Covalent Bond Formation (kinact)

Caption: Two-step mechanism of covalent inhibition by propargyl warheads.

G cluster_factors Factors Influencing Propargyl Warhead Reactivity reactivity Overall Reactivity (kinact/KI) substituent Warhead Substituent Properties steric Steric Bulk substituent->steric electronic Electronic Effects (Donating vs. Withdrawing) substituent->electronic steric->reactivity influences electronic->reactivity influences active_site Enzyme Active Site topography Topography and Steric Accessibility active_site->topography environment Polarity and Residue Positioning active_site->environment topography->reactivity influences environment->reactivity influences

Caption: Key factors influencing the reactivity of substituted propargyl warheads.

References

Validation & Comparative

A Comparative Guide to Mass Spectrometry Analysis for Validating Propynyl Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a propynyl group into biomolecules serves as a powerful tool for chemical biology and drug development. This bioorthogonal handle allows for the specific labeling and tracking of proteins, peptides, and other molecules of interest. However, validating the successful incorporation of this group is a critical step in any experimental workflow. This guide provides a comparative overview of mass spectrometry-based methods for this validation, contrasted with other common techniques, and includes detailed experimental protocols and data.

Mass Spectrometry-Based Approaches for Validation

Mass spectrometry (MS) offers unparalleled specificity and sensitivity for confirming and quantifying the incorporation of this compound groups. The two primary MS-based strategies are direct detection of the mass shift imparted by the this compound group and indirect detection following a "click chemistry" reaction.

  • Direct Detection: This method relies on high-resolution mass spectrometers to identify the mass increase corresponding to the this compound-containing moiety. For instance, the replacement of methionine with its analogue, L-propargylglycine (Pra), results in a predictable mass shift.

  • Indirect Detection via Click Chemistry: The most common approach involves a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The this compound group is "clicked" to an azide-containing reporter tag, such as biotin (B1667282) or a fluorescent dye with a known mass. This larger mass shift is often easier to detect, and the biotin tag can be used for enrichment of the modified molecules.

The choice between these methods depends on the experimental goals, sample complexity, and available instrumentation.

Comparison of Validation Methodologies

A direct comparison highlights the strengths and weaknesses of each approach. Mass spectrometry, particularly bottom-up proteomics, provides sequence-specific confirmation and is readily quantifiable. In contrast, fluorescence-based methods offer excellent spatial resolution within a cell but are generally less suited for precise quantification.

Method Principle Pros Cons Typical Data Output
Bottom-Up MS Enzymatic digestion of proteins into peptides, followed by LC-MS/MS analysis to identify peptides with a mass shift corresponding to the this compound group or a clicked tag.[1][2]High specificity and sensitivity.[3] Provides sequence context of the modification.[4] Amenable to quantification (label-free or isotopic labeling).[3]Loses information about co-occurring modifications on the same protein.[4] Sample preparation can be complex.[2]MS/MS spectra confirming peptide sequence and modification site. Quantitative data on modification stoichiometry.
Top-Down MS Analysis of intact proteins by mass spectrometry to detect the mass shift of the entire protein.[5]Provides a profile of all modifications on a single protein molecule (proteoforms).[5] Reduced sample preparation complexity compared to bottom-up.Technically challenging for large proteins and complex mixtures.[6] Lower throughput.[6]Mass spectra showing the mass distribution of intact protein isoforms.
Fluorescence Microscopy Click reaction of the this compound group to a fluorescent azide (B81097) probe, followed by imaging.[7]Provides spatial localization of labeled molecules within the cell.[8] Allows for live-cell imaging.Indirect detection. Prone to background noise. Generally semi-quantitative at best.Fluorescence images showing the location and relative intensity of the signal.
Western Blot Click reaction of the this compound group to an azide-biotin tag, followed by separation, transfer to a membrane, and detection with streptavidin-HRP.Widely accessible technique. Can confirm the molecular weight of the labeled protein.Indirect detection. Semi-quantitative. Lower throughput than MS.Bands on a membrane corresponding to the biotin-labeled protein.

Quantitative Data Summary

Quantification of this compound incorporation is a key strength of mass spectrometry. Below is a representative table summarizing the type of quantitative data that can be obtained from a bottom-up proteomics experiment using isotopic labeling to compare incorporation efficiency under two conditions.

Protein ID Peptide Sequence Condition A (% Incorporation) Condition B (% Incorporation) Fold Change (B/A)
P12345VYL(Pra)GSWQK75.2 ± 4.537.6 ± 3.10.50
Q67890FGNL(Pra)IVTR61.8 ± 5.263.1 ± 4.81.02
P54321IAE(Pra)LIFYK22.4 ± 2.185.3 ± 6.73.81
(Note: Data are for illustrative purposes. Pra indicates L-propargylglycine incorporation at a methionine site. Percent incorporation is calculated from the relative intensity of the labeled vs. unlabeled peptide signals.)

Experimental Protocols

Protocol 1: Bottom-Up MS Analysis via Click Chemistry

This protocol outlines a general workflow for the enrichment and analysis of this compound-labeled proteins from cell culture.

1. Cell Lysis and Protein Extraction:

  • Harvest cells treated with a this compound-containing metabolic label (e.g., L-propargylglycine).

  • Lyse cells in a buffer containing protease inhibitors and a non-amine-based buffer such as PBS or HEPES (Tris buffers can inhibit the click reaction).[9]

  • Determine protein concentration using a compatible assay (e.g., BCA).

2. Click Reaction:

  • To 1 mg of protein lysate, add the following click reaction components: azide-biotin tag, copper(II) sulfate, a copper-chelating ligand (e.g., THPTA), and a reducing agent like sodium ascorbate (B8700270) to initiate the reaction.[10]

  • Incubate for 1-2 hours at room temperature.

3. Enrichment of Biotinylated Proteins:

  • Add streptavidin-coated agarose (B213101) or magnetic beads to the lysate and incubate for 1-2 hours to capture the biotinylated proteins.[11]

  • Wash the beads extensively with high-stringency buffers to remove non-specifically bound proteins.[11][12]

4. On-Bead Digestion:

  • Resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).

  • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

  • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.[11]

5. LC-MS/MS Analysis:

  • Collect the supernatant containing the peptides.

  • Analyze the peptides by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).

  • Acquire data in a data-dependent acquisition (DDA) mode, selecting precursor ions for fragmentation.

6. Data Analysis:

  • Search the resulting MS/MS spectra against a protein database using a search engine (e.g., MaxQuant, Mascot).

  • Specify the mass of the this compound-amino acid plus the clicked biotin tag as a variable modification to identify the labeled peptides.

Protocol 2: Fluorescence Microscopy Validation

This protocol allows for the visualization of this compound-labeled proteins in fixed cells.

1. Cell Culture and Labeling:

  • Grow cells on glass coverslips.

  • Incubate cells with the this compound-containing metabolic label for the desired time.

2. Fixation and Permeabilization:

  • Wash cells with PBS.

  • Fix cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Click Reaction:

  • Prepare a click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate, a ligand, and sodium ascorbate in PBS.

  • Incubate the fixed and permeabilized cells with the cocktail for 30-60 minutes at room temperature, protected from light.

4. Staining and Mounting:

  • Wash the cells extensively with PBS.

  • (Optional) Counterstain nuclei with DAPI.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

5. Imaging:

  • Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

G cluster_0 Sample Preparation cluster_1 Analysis p1 This compound-Labeled Protein Sample p2 Click Reaction (Azide-Biotin) p1->p2 p3 Streptavidin Enrichment p2->p3 p4 On-Bead Tryptic Digestion p3->p4 a1 LC-MS/MS p4->a1 a2 Database Search a1->a2 a3 Identification of Labeled Peptides a2->a3

Caption: Workflow for bottom-up proteomic validation of this compound incorporation.

G cluster_0 Cellular Labeling & Preparation cluster_1 Detection c1 Cell Labeling with This compound Analog c2 Fix & Permeabilize c1->c2 d1 Click Reaction with Fluorescent Azide c2->d1 d3 Click Reaction with Azide-Biotin c2->d3 d2 Fluorescence Microscopy d1->d2 d4 Western Blot (Streptavidin-HRP) d3->d4

References

Propynyl vs. Azido-Based Metabolic Labeling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a bioorthogonal metabolic labeling strategy is a critical decision that profoundly impacts the outcomes of experiments aimed at studying newly synthesized biomolecules. The two most prominent chemical reporters used for this purpose are the propynyl (an alkyne) and the azido (B1232118) (an azide) functionalities. This guide provides an objective, data-driven comparison of the efficiency of this compound and azido-based metabolic labeling, complete with experimental data, detailed protocols, and visual workflows to inform your experimental design.

The core of this technique lies in introducing a modified metabolite containing either a terminal alkyne (e.g., Homopropargylglycine, HPG) or an azide (B81097) group (e.g., Azidohomoalanine, AHA) into cells or organisms.[1] These bioorthogonal chemical reporters are incorporated into newly synthesized proteins, nucleic acids, or other biomolecules via the cell's natural metabolic pathways.[1][2] Subsequently, the alkyne or azide handle can be selectively and covalently tagged with a reporter molecule (such as a fluorophore or biotin) through a highly specific "click chemistry" reaction, enabling visualization or enrichment.[1]

The choice between a this compound or azido-based reporter depends on several factors, including the specific biological system, the downstream application, and the desired balance between labeling efficiency and potential cellular perturbation. This guide will delve into these aspects to provide a comprehensive comparison.

Quantitative Comparison of Labeling Efficiency and Reaction Kinetics

The overall efficiency of a metabolic labeling experiment is a product of two key steps: the metabolic incorporation of the analog and the subsequent bioorthogonal ligation reaction.

Metabolic Incorporation Efficiency

The efficiency with which a this compound or azido analog is incorporated into biomolecules can vary depending on the cell type and the specific analog used. While both AHA and HPG are widely used as methionine surrogates for labeling newly synthesized proteins, their incorporation rates can differ.

AnalogFunctional GroupOrganism/Cell TypeIncorporation EfficiencyReference
Azidohomoalanine (AHA) AzideE. coli (auxotrophic)~50% after 26 hours[3][4]
Homopropargylglycine (HPG) This compound (Alkyne)E. coli (auxotrophic & prototrophic)70-80%[3][4]
Azidohomoalanine (AHA) AzideMammalian CellsHigh, but reported to be ~400 times lower than methionine[2]
Homopropargylglycine (HPG) This compound (Alkyne)Mammalian CellsHigh, but reported to be ~500 times lower than methionine[2]

Note: The incorporation efficiency can be influenced by factors such as the concentration of the analog, incubation time, and the availability of the natural metabolite.

Bioorthogonal Reaction Kinetics

The second critical factor is the kinetics of the click chemistry reaction used for detection. The two primary reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key FeaturesReference
CuAAC Terminal Alkyne + Azide~10 - 100Fast kinetics; requires a copper(I) catalyst which can be toxic to living cells.[5][5]
SPAAC Strained Alkyne (e.g., DBCO, BCN) + Azide~0.1 - 1.0 (for DBCO)Copper-free and biocompatible for live-cell imaging; generally slower than CuAAC.[5][6][5][6]
IEDDA Tetrazine + trans-cyclooctene (B1233481) (TCO)>10³Very fast kinetics; copper-free; but requires larger reactive groups.[5]

Note: Reaction rates are dependent on the specific structures of the alkyne and azide, as well as the reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for metabolic labeling of newly synthesized proteins with AHA or HPG and subsequent detection via click chemistry.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with AHA or HPG

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Methionine-free medium (e.g., DMEM without methionine)

  • Azidohomoalanine (AHA) or Homopropargylglycine (HPG) stock solution (e.g., 100 mM in DMSO or water)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Seeding: Plate cells at a suitable density and allow them to adhere and grow overnight.

  • Methionine Depletion (Recommended): To enhance analog incorporation, aspirate the complete medium, wash the cells once with warm PBS, and then incubate them in pre-warmed methionine-free medium for 30-60 minutes.

  • Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium containing the desired final concentration of AHA or HPG (typically 25-50 µM). Incubate the cells for the desired labeling period (e.g., 1-24 hours).

  • Cell Lysis: After the labeling period, wash the cells twice with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). The lysates are now ready for click chemistry.

Protocol 2: Click Chemistry Reaction (CuAAC) for Protein Labeling

Materials:

  • Cell lysate containing AHA or HPG-labeled proteins (from Protocol 1)

  • Azide- or Alkyne-functionalized reporter probe (e.g., biotin-alkyne for AHA, biotin-azide for HPG)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper(I)-stabilizing ligand

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution

  • Sodium ascorbate (B8700270) stock solution

Procedure:

  • To the cell lysate (e.g., 1 mg/mL protein), add the following reagents to the final concentrations:

    • Reporter probe (e.g., biotin-alkyne): 25 µM

    • TCEP: 1 mM

    • TBTA: 100 µM

    • CuSO₄: 1 mM

  • Add sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to Cu(I) and initiate the reaction.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • The labeled proteins can then be precipitated (e.g., with methanol/chloroform) to remove excess reagents and prepared for downstream analysis such as SDS-PAGE, in-gel fluorescence, or mass spectrometry.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative metabolic labeling experiment.

G cluster_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Downstream Analysis cell_culture Cell Culture met_depletion Methionine Depletion cell_culture->met_depletion aha_label Incubate with AHA (Azido Analog) met_depletion->aha_label hpg_label Incubate with HPG (this compound Analog) met_depletion->hpg_label lysis Cell Lysis aha_label->lysis hpg_label->lysis protein_quant Protein Quantification lysis->protein_quant click_chem Click Chemistry (CuAAC or SPAAC) protein_quant->click_chem sds_page SDS-PAGE & In-gel Fluorescence click_chem->sds_page mass_spec Enrichment & Mass Spectrometry click_chem->mass_spec

A generalized workflow for comparing metabolic labeling efficiency.
Signaling Pathway Context

Metabolic labeling is a powerful tool to study changes in protein synthesis downstream of signaling pathways. The diagram below illustrates a simplified growth factor signaling pathway leading to protein synthesis, which can be interrogated using AHA or HPG labeling.

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds PI3K PI3K GFR->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Inhibition Of Ribosome Ribosome S6K->Ribosome Activates eIF4E->Ribosome Promotes Initiation Labeled_Protein Newly Synthesized Labeled Protein Ribosome->Labeled_Protein Translation AHA_HPG AHA / HPG AHA_HPG->Labeled_Protein Incorporation

Growth factor signaling to protein synthesis.

Considerations and Potential Caveats

  • Toxicity: High concentrations of amino acid analogs can be cytotoxic. It is essential to determine the optimal concentration that provides sufficient labeling without adversely affecting cell health. The copper catalyst used in CuAAC can also be toxic, particularly in live-cell applications, making SPAAC a more suitable choice for in vivo studies.[5]

  • Off-Target Effects: While bioorthogonal reactions are highly specific, side reactions can occur. For instance, the strained alkynes used in SPAAC can react with thiols in cysteine residues.[7] For CuAAC, excess alkyne tags can also react with cellular nucleophiles.

  • Analog Incorporation Bias: The efficiency of incorporation of AHA or HPG can be influenced by the expression level of methionyl-tRNA synthetase and may vary between different cell types and metabolic states.

Conclusion

Both this compound and azido-based metabolic labeling are powerful techniques for studying newly synthesized biomolecules. The choice between them is not always straightforward and depends on the specific experimental context.

  • This compound-based labeling (e.g., HPG) may offer higher incorporation rates in some systems like E. coli and is exclusively detected via CuAAC with an azide probe.

  • Azido-based labeling (e.g., AHA) provides the flexibility of detection via either the faster CuAAC (with an alkyne probe) or the more biocompatible SPAAC (with a strained alkyne probe), making it more versatile, especially for live-cell imaging.

Ultimately, for any given biological question, it is recommended to empirically test and optimize the labeling conditions to achieve the desired balance of efficiency, specificity, and minimal perturbation to the system under investigation.

References

A Researcher's Guide to Validating Covalent Adduct Formation: Propargyl-Modified Probes vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the covalent binding of a molecule to its protein target is a critical step in drug discovery and chemical biology. Propargyl-modified probes, utilized in powerful chemoproteomic strategies like Activity-Based Protein Profiling (ABPP), have become a cornerstone for this purpose. This guide provides an objective comparison of this technique with other widely used methods for validating covalent adduct formation, supported by experimental data and detailed protocols.

The validation of a covalent interaction is multifaceted, requiring robust methods to confirm not only that a bond has formed but also to identify the specific site of modification and assess the selectivity of the interaction across the proteome. This guide will delve into the nuances of propargyl-modified probes and compare them to direct mass spectrometry approaches and other classes of chemical probes.

Comparison of Methodologies for Covalent Adduct Validation

The choice of method for validating covalent adduct formation depends on several factors, including the stage of the research, the available instrumentation, and the specific questions being asked. The following table summarizes the key characteristics of the leading techniques.

FeaturePropargyl-Modified Probes (e.g., isoTOP-ABPP)Direct Mass Spectrometry (Top-Down)Direct Mass Spectrometry (Bottom-Up)Fluorescent ProbesPhotoaffinity Probes
Principle Two-step: Covalent labeling followed by bioorthogonal "click" chemistry with a reporter tag.Direct mass analysis of the intact protein to detect a mass shift corresponding to the adduct.Proteolytic digestion of the adducted protein followed by LC-MS/MS to identify the modified peptide.Direct detection of fluorescence from a probe covalently bound to the target.UV-induced covalent cross-linking of the probe to interacting proteins.
Provides Site-Specific Info Yes (with tandem orthogonal proteolysis)[1]No[2]Yes[2][3]NoYes (upon MS analysis)
In-situ/In-vivo Labeling YesNoYes (with subsequent lysis)YesYes
Proteome-wide Selectivity Yes (in competitive profiling)[3][4][5]NoYes[6]Limited (gel-based)Yes
Throughput High (amenable to multiplexing)[7]ModerateHighHigh (gel-based)Moderate
Sensitivity High (due to enrichment)Lower (for large proteins/complex mixtures)HighModerate to HighVariable
Key Advantage Versatility, high sensitivity, and suitability for complex biological systems.Direct confirmation of covalent binding to the intact protein.Precise identification of the modification site.Rapid, straightforward visualization.Captures both covalent and non-covalent interactions.
Key Limitation Indirect detection; potential for the tag to influence behavior.Does not identify the modification site; challenging for large proteins.Can miss modifications if the peptide is not detected.Limited to in-gel analysis; tag can be bulky.UV cross-linking can be inefficient and non-specific.

Quantitative Data Summary

Direct quantitative comparisons of these methods are often context-dependent. However, data from various studies can provide insights into their performance. For instance, in competitive profiling experiments using propargyl-modified probes (isoTOP-ABPP), researchers can quantify the engagement of a covalent inhibitor with thousands of proteins simultaneously, providing a detailed selectivity profile.[4][8]

MethodExample Quantitative ReadoutTypical ApplicationReference
isoTOP-ABPP IC50 values for on- and off-targets across the proteome.Determining the selectivity of a covalent inhibitor in a cellular context.[4]
Direct MS (Top-Down) Percentage of modified protein vs. unmodified.Confirming 1:1 stoichiometry of a covalent binder to a purified protein.[2]
Direct MS (Bottom-Up) Spectral counts or peak area of modified vs. unmodified peptides.Mapping the specific cysteine residue targeted by a covalent drug.[2][3]
Gel-Based ABPP Densitometry of fluorescent bands.Rapidly assessing the relative potency and selectivity of a series of covalent inhibitors.[4]

Experimental Workflows and Signaling Pathways

To better understand the practical application of these methods, the following sections provide detailed experimental protocols and visual workflows.

Propargyl-Modified Probes: The isoTOP-ABPP Workflow

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a powerful chemoproteomic strategy that uses propargyl-modified probes to quantify the reactivity of nucleophilic residues (commonly cysteine) across the proteome.[1] This method is particularly useful for determining the target engagement and selectivity of covalent inhibitors in a competitive manner.

isoTOP_ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Competitive Labeling cluster_click_chem Click Chemistry & Enrichment cluster_analysis Mass Spectrometry Analysis proteome1 Control Proteome (e.g., Vehicle) probe_labeling1 Label with Propargyl Probe proteome1->probe_labeling1 proteome2 Treated Proteome (Covalent Inhibitor) probe_labeling2 Label with Propargyl Probe proteome2->probe_labeling2 click_light Click Reaction with Light TEV-Biotin Tag probe_labeling1->click_light click_heavy Click Reaction with Heavy TEV-Biotin Tag probe_labeling2->click_heavy combine Combine Samples click_light->combine click_heavy->combine enrich Streptavidin Enrichment combine->enrich trypsin On-bead Trypsin Digestion enrich->trypsin tev TEV Protease Cleavage trypsin->tev lcms LC-MS/MS Analysis tev->lcms data Quantify Light/Heavy Peptide Ratios lcms->data

Caption: Workflow for isoTOP-ABPP to assess covalent inhibitor selectivity.

Direct Mass Spectrometry Workflow

Direct analysis of covalent adducts by mass spectrometry can be performed using two main approaches: top-down or bottom-up proteomics.

MS_Workflow cluster_top_down Top-Down Proteomics cluster_bottom_up Bottom-Up Proteomics start Protein + Covalent Ligand incubation Incubation start->incubation lcms_intact LC-MS of Intact Protein incubation->lcms_intact digestion Proteolytic Digestion (e.g., Trypsin) incubation->digestion deconvolution Deconvolution lcms_intact->deconvolution mass_shift Detect Mass Shift deconvolution->mass_shift lcmsms LC-MS/MS of Peptides digestion->lcmsms database_search Database Search lcmsms->database_search site_id Identify Modified Peptide and Site database_search->site_id

Caption: Comparison of top-down and bottom-up mass spectrometry workflows.

Detailed Experimental Protocols

Protocol 1: Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This protocol is adapted from Weerapana et al. and is designed to identify the specific sites of probe modification in proteomes.[1]

  • Proteome Preparation:

    • Culture cells to ~90% confluency. For competitive profiling, treat one set of cells with the covalent inhibitor of interest and a control set with vehicle (e.g., DMSO).

    • Harvest cells, wash with PBS, and lyse in a suitable buffer (e.g., PBS) by sonication.

    • Determine protein concentration using a BCA assay. Adjust concentration to 1-2 mg/mL.

  • Competitive Labeling:

    • To the proteome from the inhibitor-treated cells and the vehicle-treated cells, add a final concentration of 100 µM of a propargyl-modified probe (e.g., iodoacetamide-alkyne for cysteine profiling).

    • Incubate for 1 hour at room temperature.

  • Click Chemistry:

    • Prepare a "click mix" containing a TEV-cleavable biotin-azide tag (light isotope version for the control, heavy for the treated sample), TCEP, TBTA ligand, and CuSO4.

    • Add the click mix to the labeled proteomes and incubate for 1 hour at room temperature.

  • Protein Enrichment and Digestion:

    • Combine the "light" and "heavy" labeled proteomes.

    • Precipitate proteins (e.g., with chloroform/methanol) and resuspend in a buffer containing SDS.

    • Add high-capacity streptavidin agarose (B213101) beads and incubate for 1.5 hours at room temperature to enrich for biotin-tagged proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Resuspend the beads in a buffer containing urea (B33335) and trypsin, and incubate overnight at 37°C for on-bead digestion.

  • Peptide Elution and Analysis:

    • Wash the beads to remove non-biotinylated tryptic peptides.

    • To elute the probe-modified peptides, resuspend the beads in a buffer containing TEV protease and incubate for 3 hours at 30°C.

    • Collect the supernatant containing the eluted, isotopically-labeled peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Identify peptides from the MS/MS spectra using a database search algorithm.

    • Quantify the relative abundance of light and heavy isotopic pairs for each identified peptide. A ratio significantly different from 1 indicates that the covalent inhibitor competed with the probe for that specific site.

Protocol 2: Direct Mass Spectrometry of Intact Protein Adducts (Top-Down)

This protocol is a general method to confirm covalent adduct formation on a purified protein.

  • Sample Preparation:

    • Incubate the purified protein of interest (e.g., 5-10 µM) with the covalent inhibitor (e.g., 1-5 molar excess) in a suitable buffer for a defined period (e.g., 1-4 hours) at room temperature.

    • Prepare a control sample with the protein and vehicle (e.g., DMSO).

  • LC-MS Analysis:

    • Desalt the samples using a C4 ZipTip or a similar reversed-phase cleanup method to remove excess inhibitor and non-volatile salts.

    • Inject the desalted sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Separate the protein using a short gradient on a reversed-phase column (e.g., C4 or C8).

  • Data Analysis:

    • The mass spectrometer will detect the protein as a series of multiply charged ions.

    • Use deconvolution software (e.g., MaxEnt) to process the raw mass spectrum and calculate the zero-charge mass of the protein.[5]

    • Compare the deconvoluted mass of the protein from the inhibitor-treated sample to the control sample. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[2]

Protocol 3: Identification of Modification Site (Bottom-Up)

This protocol outlines the steps to identify the specific amino acid residue modified by a covalent inhibitor.

  • Adduct Formation and Alkylation:

    • Form the covalent adduct as described in Protocol 2, Step 1.

    • Denature the protein (e.g., with 8 M urea).

    • Reduce disulfide bonds with DTT and alkylate any remaining free cysteines with iodoacetamide (B48618) to prevent disulfide scrambling.

  • Proteolytic Digestion:

    • Dilute the urea concentration to less than 2 M.

    • Add a protease (e.g., trypsin) at a 1:50 to 1:100 (protease:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Desalt the resulting peptide mixture using a C18 ZipTip or StageTip.

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant).

    • Specify the mass of the covalent modification as a variable modification on the potential target residues (e.g., cysteine).

    • The search engine will identify the peptide spectrum that matches the sequence of the target protein with the added mass of the covalent adduct, thus pinpointing the site of modification.[2][3]

Conclusion

The validation of covalent adduct formation is a nuanced process with a variety of powerful tools at the researcher's disposal. Propargyl-modified probes, particularly within the framework of ABPP, offer an unparalleled ability to assess target engagement and selectivity in complex biological systems. However, direct mass spectrometry methods remain the gold standard for unequivocally confirming covalent modification and identifying the precise site of adduction on a purified protein. The choice of methodology should be guided by the specific experimental question, with the understanding that these techniques are often complementary, providing a more complete picture when used in conjunction.

References

A Comparative Guide to the Reactivity of Terminal Alkynes vs. Internal Propynyl Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of alkynes is paramount for molecular design and synthesis. The location of the carbon-carbon triple bond—whether at the end of a carbon chain (a terminal alkyne) or within it (an internal alkyne, such as a propynyl group)—profoundly influences its chemical behavior. This guide provides an objective comparison of the reactivity of terminal alkynes versus internal this compound groups, supported by experimental data and detailed protocols, to inform reaction planning and optimization in the context of pharmaceutical and chemical research.

The primary distinction lies in the presence of an acidic proton on the sp-hybridized carbon of terminal alkynes, a feature absent in internal alkynes.[1][2] This, along with steric and electronic differences, governs their participation in a wide array of chemical transformations.[1][3]

Acidity and Deprotonation: A Key Point of Divergence

The most fundamental difference in reactivity stems from the acidity of the hydrogen atom attached to a terminal alkyne.[4] The sp-hybridized carbon of a terminal alkyne imparts significant s-character to the C-H bond, making the proton relatively acidic compared to other hydrocarbons.[5][6]

Functional GrouppKaNotes
Terminal Alkyne ~25Acidic enough to be deprotonated by strong bases like sodium amide (NaNH₂).[4][5][7]
Alkene~44Not readily deprotonated.[7]
Alkane~50Not readily deprotonated.[7]
Internal Alkyne N/ANo sp-hybridized C-H bond, therefore not acidic in this context.[8]

This acidity allows terminal alkynes to be easily converted into potent carbon nucleophiles known as acetylide ions.[5][7] This reaction is exclusive to terminal alkynes and is a cornerstone of their synthetic utility, enabling the formation of new carbon-carbon bonds.[5] Internal alkynes, lacking this acidic proton, do not undergo this type of deprotonation.[8]

Experimental Protocol: Deprotonation of a Terminal Alkyne

A representative procedure for the deprotonation of a terminal alkyne to form an acetylide ion is as follows:

  • In a flame-dried, three-necked flask equipped with a stirrer, a condenser, and a gas inlet, place a solution of the terminal alkyne in a suitable anhydrous solvent (e.g., liquid ammonia, THF, or dioxane).

  • Under an inert atmosphere (e.g., argon), add a strong base, typically sodium amide (NaNH₂), portion-wise at an appropriate temperature (e.g., -33 °C for liquid ammonia).[4][5]

  • The reaction is typically rapid, and the formation of the sodium acetylide salt can be observed.

  • The resulting acetylide ion is a powerful nucleophile and can be used in subsequent reactions, such as SN2 alkylation with primary alkyl halides.[4]

Deprotonation_of_Terminal_Alkyne cluster_reactants Reactants Terminal_Alkyne Terminal Alkyne (R-C≡C-H) Acetylide_Ion Acetylide Ion (R-C≡C:⁻ Na⁺) Potent Nucleophile Terminal_Alkyne->Acetylide_Ion + Strong_Base Strong Base (e.g., NaNH₂) No_Reaction No Reaction Internal_Alkyne Internal this compound Group (R-C≡C-CH₃) Internal_Alkyne->No_Reaction

Unique reactivity of terminal alkynes.

Metal-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction, catalyzed by palladium and copper co-catalysts, is highly specific for terminal alkynes due to the necessity of the terminal C-H bond for the reaction mechanism.[11][12] Internal alkynes, including this compound groups, do not participate in this transformation.[11]

Alkyne TypeReactivity in Sonogashira CouplingProduct
Terminal Alkyne ReactiveInternal Alkyne (R-C≡C-R')
Internal this compound Group UnreactiveNo reaction
Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne

A general procedure for the Sonogashira coupling is as follows:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq).[13]

  • Add an anhydrous amine base, such as triethylamine (B128534) or diisopropylamine, as the solvent.[11][13]

  • Add the terminal alkyne (1.2 eq) dropwise to the stirred solution at room temperature.[13]

  • The reaction mixture may be stirred at room temperature or gently heated.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is typically diluted with a solvent like diethyl ether and filtered through a pad of celite to remove the catalyst salts. The product is then isolated and purified by column chromatography.[13]

Cycloaddition Reactions: The "Click" Chemistry of CuAAC

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity, and mild reaction conditions.[14][15] This reaction is highly selective for terminal alkynes, which react with azides to form 1,4-disubstituted 1,2,3-triazoles.[15] Internal alkynes, such as those with a this compound group, exhibit significantly slower reaction rates and are generally considered unreactive under standard CuAAC conditions.[16]

Alkyne TypeReactivity in CuAACProduct
Terminal Alkyne Highly Reactive1,4-disubstituted 1,2,3-triazole
Internal this compound Group Very Low to No ReactivityLittle to no product formation under standard conditions.[16]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A representative protocol for a CuAAC reaction is as follows:

  • In a reaction vessel, dissolve the terminal alkyne (1.0 eq) and the azide (B81097) (1.0 eq) in a suitable solvent system, which can include water and various organic solvents like t-butanol, DMSO, or THF.

  • Prepare a stock solution of a copper(I) source. This is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, like sodium ascorbate (B8700270).

  • Add the copper(II) sulfate (e.g., 1-5 mol%) and sodium ascorbate (e.g., 5-10 mol%) to the reaction mixture. A copper-coordinating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can be used to stabilize the copper(I) catalyst and improve reaction efficiency.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC, LC-MS, or other appropriate analytical techniques.

  • Upon completion, the product can be isolated through extraction and purified by chromatography or crystallization.

CuAAC_Workflow cluster_prep Reaction Setup cluster_catalyst Catalyst Generation cluster_reaction Cycloaddition cluster_workup Workup and Purification Reactants Dissolve Terminal Alkyne and Azide in Solvent Reaction_Mix Combine Reactants and Catalyst Reactants->Reaction_Mix CuSO4 CuSO₄ Solution CuI_Catalyst Active Cu(I) Catalyst CuSO4->CuI_Catalyst Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI_Catalyst CuI_Catalyst->Reaction_Mix Stir Stir at Room Temperature Reaction_Mix->Stir Monitor Monitor Progress (TLC, LC-MS) Stir->Monitor Isolate Isolate Product (Extraction) Monitor->Isolate Purify Purify Product (Chromatography) Isolate->Purify Final_Product 1,4-Disubstituted 1,2,3-Triazole Purify->Final_Product

Experimental workflow for CuAAC.

Electrophilic Additions: Hydration and Hydrohalogenation

Both terminal and internal alkynes undergo electrophilic addition reactions, but with notable differences in regioselectivity and reaction rates.

Hydration

The hydration of alkynes, typically catalyzed by mercuric salts in an acidic medium, converts the triple bond into a carbonyl group.[17]

  • Terminal Alkynes: Hydration follows Markovnikov's rule, consistently producing a methyl ketone (except for acetylene, which yields acetaldehyde).[17]

  • Internal this compound Groups (and other unsymmetrical internal alkynes): Hydration is not regioselective and will produce a mixture of two isomeric ketones, which can complicate purification and reduce the yield of the desired product.[17]

Alkyne TypeHydration Product(s)
Terminal Alkyne Methyl Ketone
Internal this compound Group Mixture of two isomeric ketones
Hydrohalogenation

The addition of hydrogen halides (HX) across the triple bond also displays differences:

  • Terminal Alkynes: The reaction is regioselective, following Markovnikov's rule, where the halogen adds to the more substituted carbon.[18]

  • Internal this compound Groups: While addition occurs, the regioselectivity is less pronounced, and mixtures of products can be formed.

It is also important to note that electrophilic additions to alkynes are generally slower than the corresponding reactions with alkenes.[17][19] This is attributed to the formation of a less stable vinyl cation intermediate.[19]

Steric and Electronic Effects

The substituents on an internal this compound group introduce steric hindrance that is absent in a terminal alkyne.[20][21] This steric bulk can hinder the approach of reagents to the triple bond, leading to slower reaction rates compared to terminal alkynes in many cases.[3][22] Furthermore, the alkyl group of the this compound moiety has a slight electron-donating inductive effect, which can influence the electron density of the triple bond and its reactivity towards electrophiles.

Summary of Comparative Reactivity

Reaction TypeTerminal Alkyne ReactivityInternal this compound Group ReactivityKey Differentiating Factor
Deprotonation Highly reactive with strong basesUnreactiveAcidic terminal proton
Grignard Reaction Reacts as an acidUnreactiveAcidic terminal proton[23][24][25]
Sonogashira Coupling ReactiveUnreactiveTerminal C-H bond required for mechanism[9][11]
CuAAC Highly reactiveSignificantly less reactive to unreactiveSteric hindrance and mechanism requirements[15][16]
Catalytic Hydrogenation Prone to over-reductionHigh selectivity for cis-alkeneSteric environment[1]
Hydration Regioselective (forms methyl ketone)Non-regioselective (forms mixture of ketones)Symmetry of the alkyne[17]
Hydroalkoxylation Generally more reactiveMore challenging substratesSteric and electronic effects[26][27]

Conclusion

The choice between a terminal alkyne and an internal this compound group has profound implications for synthetic strategy. Terminal alkynes offer a unique handle for chemical modification through their acidic proton, enabling a suite of powerful reactions such as deprotonation-alkylation, Sonogashira coupling, and CuAAC, which are inaccessible to internal alkynes. In contrast, while internal this compound groups participate in general alkyne reactions like hydrogenation and hydration, they often do so with lower reactivity or selectivity. For drug development professionals and synthetic chemists, a thorough understanding of these reactivity differences is crucial for the efficient and selective construction of complex molecular architectures.

References

Propynyl vs. Other Alkyne Tags in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of chemical reporters is critical for the successful labeling and tracking of biomolecules. Among the most powerful tools in this field is the azide-alkyne cycloaddition, a cornerstone of "click chemistry." The alkyne tag, in particular, has seen significant evolution, from simple terminal alkynes to complex, strained cyclooctynes. This guide provides a detailed comparison of the propynyl group, a fundamental terminal alkyne, against other commonly used alkyne tags, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.

Executive Summary

The propargyl group (a 2-propynyl moiety) is a widely utilized terminal alkyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to its small size, ease of incorporation into biomolecules, and reliable reactivity. While electronically activated alkynes like propiolamides may exhibit slightly faster kinetics, propargyl derivatives offer an excellent balance of reactivity, stability, and cost-effectiveness. For applications demanding the avoidance of copper toxicity, strained alkynes such as BCN and DBCO enable copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC), albeit with different kinetic profiles and stability considerations.

Performance Comparison of Alkyne Tags

The selection of an alkyne tag is primarily dictated by the specific requirements of the bioconjugation experiment, including the tolerance of the biological system to a copper catalyst, desired reaction speed, and the stability of the tag under physiological conditions. Below is a summary of quantitative data comparing various alkyne tags.

Table 1: Relative Reactivity of Terminal Alkynes in CuAAC
Alkyne TagFunctional GroupTime to 50% Completion (min)Time to 90% Completion (min)
Propiolamide A Secondary Propiolamide~5~15
Propargyl Ether B Propargyl Ether~8~20
Propargyl Ether C Propargyl Ether~9~22
Propargyl Ether D Propargyl Ether~10~25
Tertiary Propiolamide E Tertiary Propiolamide~12~30
Data is generalized from kinetic traces of reactions with a coumarin (B35378) azide (B81097) under 10 µM Cu+ conditions. Actual times can vary based on specific substrates and reaction conditions.[1]
Table 2: Stability of Strained Alkynes in the Presence of a Thiol
Strained AlkyneReaction TypeHalf-life with Glutathione (GSH)
BCN SPAAC, IEDDA~6 hours
DBCO SPAAC~71 minutes
Stability is a critical factor in biological systems where thiols are abundant.[2]

Reaction Mechanisms and Experimental Workflows

The two primary modalities for azide-alkyne cycloaddition are the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC reactions involve the use of a terminal alkyne, such as the propargyl group, and an azide in the presence of a Cu(I) catalyst to form a stable triazole linkage.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Terminal_Alkyne R1-C≡CH (e.g., this compound) Triazole Triazole Product Terminal_Alkyne->Triazole Azide R2-N3 Azide->Triazole Cu_I Cu(I) Cu_I->Triazole Catalyzes

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative that utilizes a strained cyclooctyne, which has a high ring strain that enables it to react with an azide without the need for a catalyst.[3]

SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne Strained Alkyne (e.g., BCN, DBCO) Triazole Triazole Product Strained_Alkyne->Triazole Azide R-N3 Azide->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

General Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for a bioconjugation experiment using click chemistry.

Bioconjugation_Workflow Introduce_Tag Introduce Alkyne or Azide Tag into Biomolecule Prepare_Reagents Prepare Click Chemistry Reagents Introduce_Tag->Prepare_Reagents Perform_Reaction Perform CuAAC or SPAAC Reaction Prepare_Reagents->Perform_Reaction Purify_Conjugate Purify the Bioconjugate Perform_Reaction->Purify_Conjugate Analyze_Product Analyze the Final Product (e.g., MS, SDS-PAGE) Purify_Conjugate->Analyze_Product

Caption: A generalized workflow for bioconjugation via click chemistry.

Detailed Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for labeling an alkyne-modified biomolecule with an azide-containing cargo.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Azide-containing cargo (e.g., fluorescent dye, biotin).

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water).

  • Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water).

  • Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water, optional, to quench reactive oxygen species).

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-containing cargo. The final concentration of the biomolecule is typically in the low micromolar range, with a 2 to 10-fold molar excess of the azide cargo.

  • Add the copper ligand to the reaction mixture. A common ligand-to-copper ratio is 5:1.

  • Add the CuSO4 solution to the reaction mixture. A typical final concentration is between 50 and 250 µM.

  • If used, add the aminoguanidine solution to a final concentration of 5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.

  • Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and byproducts.[4]

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general method for labeling an azide-modified protein with a DBCO-functionalized molecule.[3]

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[3]

  • DBCO-functionalized reagent (e.g., DBCO-NHS ester for amine labeling) stock solution in an organic solvent like DMSO (e.g., 10 mM).[3]

  • Purification column (e.g., desalting column) or dialysis cassette.

Procedure:

  • To the solution of the azide-modified protein, add a 10-20 fold molar excess of the DBCO reagent solution. It is important to keep the final concentration of the organic solvent below 10% to prevent protein denaturation.[3]

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.[3]

  • Monitor the reaction progress if possible. For DBCO reagents, the disappearance of the absorbance at approximately 310 nm can be tracked using UV-Vis spectroscopy.[3]

  • Remove the unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[3]

  • Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) and mass spectrometry.[3]

Conclusion

The choice of an alkyne tag in bioconjugation is a critical decision that influences the efficiency, specificity, and biocompatibility of the labeling strategy. The this compound group (as the propargyl moiety) remains a robust and versatile choice for CuAAC due to its favorable balance of properties. However, for applications where copper is a concern, strained alkynes like BCN and DBCO provide powerful copper-free alternatives. By understanding the comparative performance and stability of these tags, and by employing optimized experimental protocols, researchers can effectively harness the power of click chemistry for their specific needs in drug discovery, diagnostics, and fundamental biological research.

References

A Comparative Guide to Propynyl Labeling for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of proteomics, understanding the synthesis of new proteins in response to various stimuli is crucial for elucidating cellular mechanisms and identifying potential therapeutic targets. Propynyl labeling, a bioorthogonal chemical reporter strategy, has emerged as a powerful tool for the specific identification and quantification of newly synthesized proteins. This guide provides an objective comparison of this compound labeling with other established quantitative proteomics techniques, supported by experimental data, detailed protocols, and illustrative diagrams to aid in the selection of the most appropriate method for your research needs.

Introduction to this compound Labeling

This compound labeling involves the metabolic incorporation of a non-canonical amino acid containing a terminal alkyne group (a this compound group), such as L-homopropargylglycine (HPG), into newly synthesized proteins. HPG is an analog of methionine and is recognized by the cell's translational machinery. Once incorporated, the alkyne handle serves as a bioorthogonal reporter that can be selectively tagged with a molecule of interest, such as biotin (B1667282) or a fluorescent dye, via a highly specific and efficient "click chemistry" reaction. This allows for the enrichment and subsequent identification and quantification of the newly synthesized proteome by mass spectrometry.

Quantitative Data Presentation

The efficiency of this compound labeling is a key consideration. Below is a summary of reported labeling efficiencies for HPG and a comparison with other common quantitative proteomics methods.

Labeling Method Principle Typical Labeling Efficiency Advantages Limitations
This compound Labeling (HPG) Metabolic incorporation of HPG, followed by click chemistry.70-80% incorporation in E. coli.[1][2]High specificity for newly synthesized proteins; temporal control of labeling.[3]Requires methionine-free media for optimal incorporation; potential for bias if methionine-rich proteins are of interest.[3]
SILAC (Stable Isotope Labeling by Amino acids in Cell culture) Metabolic incorporation of stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine, ¹³C₆-Arginine).>97% incorporation after at least 5 cell doublings.[4]High accuracy and precision; in vivo labeling.[1][5]Limited to cell culture; requires extensive labeling time; can be expensive.[6]
iTRAQ (isobaric Tags for Relative and Absolute Quantitation) Chemical labeling of primary amines on peptides with isobaric tags.Labeling efficiency can be inconsistent and peptide-dependent.[5]High throughput (up to 8 samples); applicable to various sample types.[7][8]Ratio compression can affect accuracy; can be costly.[9]
TMT (Tandem Mass Tags) Chemical labeling of primary amines on peptides with isobaric tags.Labeling efficiency is generally stable.[5]Higher multiplexing capacity than iTRAQ (up to 18 samples); high accuracy.[5]Ratio compression can still be a factor; higher cost than iTRAQ.[9]

Comparison of Click Chemistry Reactions

The choice of click chemistry reaction can also impact the overall efficiency of this compound labeling workflows.

Click Reaction Principle Efficiency Advantages Disadvantages
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Copper-catalyzed reaction between a terminal alkyne and an azide.Generally high efficiency, leading to the identification of more proteins in some studies.[10][11]Fast reaction kinetics; high yield.[12]Copper can be cytotoxic, requiring careful optimization for in vivo applications.[12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free reaction between a strained alkyne (e.g., DIBO) and an azide.Can be less efficient than CuAAC, identifying fewer proteins in some direct comparisons.[10]Biocompatible (copper-free); suitable for live-cell imaging.Can have slower reaction kinetics; potential for non-specific labeling through thiol-yne reactions.[13]

Experimental Protocols

Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with HPG

This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using HPG.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • L-methionine-free DMEM

  • L-homopropargylglycine (HPG) stock solution (50 mM in DMSO or water)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Culture: Plate cells on coverslips or in culture dishes at the desired density and allow them to adhere and grow overnight in complete medium.[14]

  • Methionine Depletion: Wash the cells once with PBS. Replace the complete medium with pre-warmed L-methionine-free DMEM and incubate the cells at 37°C for 30-60 minutes to deplete intracellular methionine reserves.[14]

  • HPG Labeling: Add the HPG stock solution to the methionine-free medium to achieve the desired final concentration (typically 50 µM, but may require optimization).[14][15]

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.[16]

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer with protease inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay. The lysate is now ready for the click chemistry reaction.

Protocol 2: Click Chemistry Reaction for Biotin Tagging of HPG-labeled Proteins

This protocol describes the biotinylation of HPG-labeled proteins in a cell lysate using a CuAAC reaction.

Materials:

  • HPG-labeled cell lysate

  • Azide-PEG3-Biotin stock solution (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

  • SDS solution (10%)

Procedure:

  • Prepare Click Reaction Master Mix: For each 100 µg of protein lysate, prepare the following master mix. Note: Add reagents in the order listed.

    • Azide-PEG3-Biotin: to a final concentration of 100 µM

    • Copper(II) sulfate: to a final concentration of 1 mM

    • THPTA: to a final concentration of 1 mM

    • Sodium ascorbate: to a final concentration of 2 mM

  • Reaction Setup: In a microcentrifuge tube, add 100 µg of HPG-labeled protein lysate. Adjust the volume with lysis buffer. Add SDS to a final concentration of 1%.

  • Initiate Click Reaction: Add the freshly prepared click reaction master mix to the protein lysate. Vortex briefly to mix.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle shaking.

  • Protein Precipitation: Precipitate the biotinylated proteins by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C overnight.

  • Sample Preparation for Mass Spectrometry: Centrifuge the precipitated protein to obtain a pellet. The pellet can then be washed and processed for downstream proteomic analysis, including trypsin digestion and enrichment of biotinylated peptides using streptavidin beads.

Mandatory Visualizations

Experimental Workflow for this compound Labeling

experimental_workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plate Cells met_dep Methionine Depletion start->met_dep hpg_label HPG Labeling met_dep->hpg_label lysis Cell Lysis hpg_label->lysis click_chem Click Chemistry (Biotinylation) lysis->click_chem enrich Enrichment (Streptavidin) click_chem->enrich digest On-bead Digestion enrich->digest lcms LC-MS/MS digest->lcms data Data Analysis lcms->data

Caption: Experimental workflow for quantitative analysis of newly synthesized proteins using HPG labeling.

Comparison of Quantitative Proteomics Workflows

proteomics_workflows cluster_hpg This compound Labeling (HPG) cluster_silac SILAC cluster_itraq_tmt iTRAQ / TMT hpg_label Metabolic Labeling (in vivo) hpg_lysis Lysis hpg_label->hpg_lysis hpg_click Click Chemistry (in vitro) hpg_lysis->hpg_click hpg_enrich Enrichment hpg_click->hpg_enrich hpg_digest Digestion hpg_enrich->hpg_digest hpg_lcms LC-MS/MS hpg_digest->hpg_lcms silac_label Metabolic Labeling (in vivo) silac_mix Mix Lysates silac_label->silac_mix silac_digest Digestion silac_mix->silac_digest silac_lcms LC-MS/MS silac_digest->silac_lcms itraq_lysis Lysis itraq_digest Digestion itraq_lysis->itraq_digest itraq_label Chemical Labeling (in vitro) itraq_digest->itraq_label itraq_mix Mix Peptides itraq_label->itraq_mix itraq_lcms LC-MS/MS itraq_mix->itraq_lcms

Caption: Comparison of the experimental workflows for this compound labeling, SILAC, and iTRAQ/TMT.

Simplified EGFR Signaling Pathway

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: A simplified representation of the EGF/EGFR signaling pathway, a common target for quantitative proteomics studies.[2][17][18]

References

Propargyl Alcohol in Chemical Synthesis: A Comparative Guide to Alkynyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Propargyl alcohol (prop-2-yn-1-ol) is a cornerstone in the edifice of modern organic synthesis. Its unique bifunctionality, possessing both a terminal alkyne and a primary alcohol group, renders it a highly versatile and reactive building block for the construction of complex molecular architectures.[1][2] This guide provides an objective comparison of propargyl alcohol with other alkynyl alcohols, focusing on their performance in key chemical transformations, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on reagent selection.

I. Comparative Analysis of Physicochemical Properties

The reactivity of alkynyl alcohols is intrinsically linked to their structural and electronic properties. Propargyl alcohol, as the simplest terminal alkynyl alcohol, often serves as a benchmark for comparison.

PropertyPropargyl AlcoholBut-3-yn-2-ol1-Phenylprop-2-yn-1-olHept-3-yn-2-ol
Structure HC≡CCH₂OHHC≡CCH(OH)CH₃HC≡CCH(OH)PhCH₃CH₂C≡CCH(OH)CH₃
Molar Mass ( g/mol ) 56.0670.09132.16112.17
Boiling Point (°C) 114-115107-109115-117 (at 15 mmHg)~145-150
pKa of Terminal Proton ~23~23~22.5N/A (Internal Alkyne)
Acidity of Hydroxyl Proton (pKa) ~13.6[3][4]Not readily availableNot readily availableNot readily available
Key Feature Terminal Alkyne, Primary AlcoholTerminal Alkyne, Secondary AlcoholTerminal Alkyne, Secondary Benzylic AlcoholInternal Alkyne, Secondary Alcohol

The terminal alkyne in propargyl alcohol and its derivatives is characterized by an acidic proton, enabling the formation of metal acetylides for nucleophilic addition and coupling reactions.[5] The increased s-character of the sp-hybridized carbon in the alkyne leads to higher acidity of the terminal proton compared to sp2 or sp3 hybridized carbons.

II. Performance in Key Synthetic Reactions

The utility of an alkynyl alcohol is best demonstrated by its performance in a variety of chemical transformations. This section compares propargyl alcohol and its analogues in several cornerstone reactions of organic synthesis.

A. Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of propargyl alcohols into α,β-unsaturated carbonyl compounds, a powerful tool for the synthesis of enones and enals.[5][6] The reaction proceeds through a 1,3-hydroxyl shift and tautomerization.[5]

While direct, side-by-side quantitative comparisons in a single study are scarce, the general applicability of the Meyer-Schuster rearrangement to various propargylic alcohols is well-established. The nature of the substituent on the alcohol and alkyne determines the structure of the resulting α,β-unsaturated carbonyl compound. For instance, the rearrangement of 1-phenylprop-2-yn-1-ol is known to yield cinnamaldehyde.[2]

Meyer_Schuster_Rearrangement cluster_start Starting Material cluster_intermediate Intermediate Stages cluster_product Final Product Propargyl_Alcohol Propargylic Alcohol Protonation Protonation (H⁺) Propargyl_Alcohol->Protonation Acid Catalyst Allenic_Carbocation Allenic Carbocation (1,3-shift) Protonation->Allenic_Carbocation Rate-determining step Enol_Intermediate Enol Intermediate Allenic_Carbocation->Enol_Intermediate +H₂O, -H⁺ Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Enol_Intermediate->Unsaturated_Carbonyl Tautomerization

Experimental Protocol: General Procedure for Meyer-Schuster Rearrangement [2]

A solution of the secondary propargyl alcohol (1.0 mmol) in a suitable solvent (e.g., toluene, dichloroethane) is treated with a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid). The reaction mixture is then heated, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

B. Nicholas Reaction

The Nicholas reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, enabling nucleophilic attack. This reaction is particularly useful for the synthesis of complex molecules containing an alkyne moiety.[7] The reaction is broadly applicable to secondary propargylic alcohols.[2]

Nicholas_Reaction_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_reaction Reaction & Product Propargylic_Alcohol Propargylic Alcohol Cobalt_Complex Hexacarbonyl Dicobalt Complex Propargylic_Alcohol->Cobalt_Complex Co2CO8 Co₂(CO)₈ Co2CO8->Cobalt_Complex Propargylic_Cation Stabilized Propargylic Cation Cobalt_Complex->Propargylic_Cation Lewis Acid (e.g., BF₃·OEt₂) Alkylated_Complex Alkylated Cobalt Complex Propargylic_Cation->Alkylated_Complex Nucleophile Nucleophile (Nu⁻) Nucleophile->Alkylated_Complex Final_Product Alkylated Alkyne Alkylated_Complex->Final_Product Oxidative Deprotection

Experimental Protocol: General Procedure for the Nicholas Reaction [2]

  • Complexation: To a solution of the secondary propargyl alcohol in a suitable solvent (e.g., dichloromethane), dicobalt octacarbonyl is added, and the mixture is stirred at room temperature to form the stable hexacarbonyl dicobalt complex.

  • Cation Formation and Nucleophilic Attack: The solution of the cobalt complex is treated with a Lewis acid (e.g., boron trifluoride etherate) to generate the stabilized propargylic cation, followed by the addition of a nucleophile.

  • Work-up and Deprotection: The reaction is quenched, and the crude product is subjected to oxidative deprotection using an oxidizing agent (e.g., ceric ammonium (B1175870) nitrate) to release the free alkyne and remove the cobalt. The final product is then purified by chromatography.

C. A³ Coupling (Aldehyde-Alkyne-Amine)

The A³ coupling is a three-component reaction of an aldehyde, an alkyne, and an amine to produce a propargylamine (B41283).[8] This reaction is highly atom-economical and has found broad applications in medicinal chemistry.[8] The use of propargylic alcohols as the alkyne component can sometimes lead to complex mixtures, suggesting that the free hydroxyl group may interfere with the catalytic cycle.[2]

AlkyneAldehydeAmineCatalystSolventYield (%)Reference
Propargyl alcoholSalicylaldehydePiperidineNone (in magnetized water)Magnetized Water68-72[9] (Metal-free context)
2-Methylbut-3-yn-2-olVariousPyrrolidineCuBr/PinapToluene79-95[3]
PhenylacetyleneBenzaldehydePiperidineCuBrToluene95[3]

Experimental Protocol: General Procedure for A³ Coupling [2]

A mixture of the aldehyde, amine, alkyne, and a catalyst (commonly a copper or gold salt) in a suitable solvent is stirred at a specified temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to afford the propargylamine product.

D. Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[1] It is a fundamental tool for the formation of carbon-carbon bonds. Propargyl alcohol and other terminal alkynyl alcohols are effective substrates in this reaction.

AlkyneAryl HalideCatalyst SystemSolventYield (%)Reference
Propargyl alcohol2-IodotoluenePd(OAc)₂ / LigandDMFSatisfactory[10] (Copper-free)
Propargyl alcoholIodobenzenePdCl₂(PPh₃)₂ / CuITHF / Diisopropylamine89 (for a similar system)[1]
1-Hexyne4-IodotoluenePd(PPh₃)₂Cl₂ / CuIHEP / TMG>99[11]
Propargyl alcoholAryl ChloridesPalladacycle / CuIDioxaneGood to excellent[12]

Experimental Protocol: General Procedure for Sonogashira Coupling [1]

To a solution of the aryl halide (1.0 eq) in a suitable solvent like THF at room temperature, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), copper(I) iodide (0.025 eq), a base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq) are added sequentially. The reaction is stirred for a few hours. After completion, the reaction mixture is diluted with an etheral solvent and filtered. The filtrate is washed with aqueous solutions, dried, and concentrated. The final product is purified by flash column chromatography.

III. Application in Heterocycle Synthesis

Propargylic alcohols are invaluable precursors for the synthesis of a wide variety of heterocycles, including furans, oxazoles, and isoxazoles.

  • Furans: Substituted furans can be synthesized in a one-pot, three-step cascade reaction using a combination of gold and copper catalysts with propargyl alcohol and another alkyne.[13]

  • Oxazoles: Oxazole derivatives can be prepared through a tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols, catalyzed by Zn(OTf)₂.[14][15]

  • Isoxazoles: A regioselective synthesis of isoxazoles can be achieved from propargylic alcohols, N-iodosuccinimide (NIS), and a hydroxylamine (B1172632) derivative.[13] This reaction proceeds through an in-situ formed α-iodo enone/enal intermediate.[13]

IV. Conclusion

Propargyl alcohol stands out as a highly versatile and reactive building block in chemical synthesis due to its terminal alkyne and primary alcohol functionalities. Its performance in a range of fundamental organic reactions, such as the Meyer-Schuster rearrangement, Nicholas reaction, A³ coupling, and Sonogashira coupling, is generally robust, often providing good to excellent yields.

While direct quantitative comparisons with other alkynyl alcohols under identical conditions are not always readily available in the literature, the existing data suggests that the choice of alkynyl alcohol should be guided by the specific synthetic target and the desired reactivity. Terminal alkynyl alcohols like propargyl alcohol and but-3-yn-2-ol are essential for reactions requiring a terminal alkyne, such as the Sonogashira and A³ couplings. The choice between a primary (propargyl alcohol) and a secondary alcohol (but-3-yn-2-ol) can influence the reactivity and the potential for subsequent transformations. Internal alkynyl alcohols, such as hept-3-yn-2-ol, offer different synthetic possibilities where a terminal alkyne is not required.

Ultimately, the selection of an appropriate alkynyl alcohol is a strategic decision that depends on the desired molecular architecture, the specific reaction conditions, and the potential for downstream functionalization. Propargyl alcohol, due to its simplicity, high reactivity, and commercial availability, remains a fundamental and often preferred choice for introducing the versatile propargyl moiety into complex molecules.

References

Propynyl-Modified Oligonucleotides: A Comparative Guide to Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of oligonucleotide therapeutics, chemical modifications are paramount to enhancing stability, target affinity, and in vivo performance. Among these, C5-propynyl modification of pyrimidines has emerged as a significant strategy to improve the therapeutic characteristics of oligonucleotides. This guide provides a detailed comparison of propynyl-modified oligonucleotides with other common modifications, supported by experimental data and protocols to assess their stability.

Enhanced Thermal Stability of this compound-Modified Oligonucleotides

The introduction of a this compound group at the C5 position of pyrimidine (B1678525) bases (cytidine and uridine) enhances the thermal stability of oligonucleotide duplexes. This stabilization is attributed to improved base-stacking and additional hydrophobic interactions within the DNA/RNA helix. The melting temperature (Tm), the temperature at which half of the oligonucleotide duplex dissociates, is a key indicator of this stability.

Substitution of deoxycytidine (dC) with C5-propynyl-dC can increase the Tm by approximately 2.8°C per modification, while substituting thymidine (B127349) (dT) with C5-propynyl-dU increases the Tm by about 1.7°C per modification[1]. The stabilizing effect of C5-propynyl modifications is particularly notable in duplexes formed with RNA targets. For instance, a uniformly modified C5-propynyl-β-d-arabinouridine (araUP) 18-mer was found to increase the stability of a duplex with RNA by 34°C relative to its DNA counterpart[2].

Table 1: Comparison of Melting Temperature (Tm) Changes with Different Oligonucleotide Modifications

ModificationChange in Tm (ΔTm) per ModificationTargetReference
C5-Propynyl-deoxycytidine (pdC) +2.8°CDNA[1]
C5-Propynyl-deoxyuridine (pdU) +1.7°CDNA[1]
C5-Propynyl arabinouridine (araUP) Minor stabilization (consecutive)RNA[2]
C5-Propynyl arabinocytidine (araCP) +2.0°CRNA[3]
2'-O-Methyl (2'-OMe) Enhances stabilityRNA:RNA[4][5]
2'-Fluoro (2'-F) +1.3°CDNA:DNA[4]
Locked Nucleic Acid (LNA) +2 to +9.6°CDNA/RNA[6]
Phosphorothioate (PS) Decrease in TmDNA/RNA[4]
Superior Nuclease Resistance

A critical challenge for therapeutic oligonucleotides is their susceptibility to degradation by nucleases in vivo. Chemical modifications are essential to protect them from these enzymes. This compound-modified oligonucleotides have demonstrated enhanced resistance to nuclease degradation. Studies have shown that antisense oligonucleotides (ASOs) containing C5-propynyl arabinonucleic acids in a gapmer design with 2'-O-methoxyethyl (MOE) wings exhibit improved nuclease resistance[3][7]. This increased stability is crucial for maintaining the therapeutic concentration of the oligonucleotide for a prolonged period.

Table 2: Nuclease Resistance of Modified Oligonucleotides

ModificationNuclease ResistanceKey FindingsReference(s)
This compound-Modified ANA (in MOE gapmer) ImprovedEnhanced stability compared to unmodified DNA.[3][7]
Phosphorothioate (PS) IncreasedSulfur substitution protects against exonuclease degradation.[5][8]
2'-O-Methyl (2'-OMe) IncreasedCommonly used to enhance stability against nucleases.[5]
2'-Fluoro (2'-F) IncreasedProvides some nuclease resistance.[5]
Unmodified DNA/RNA LowRapidly degraded by endogenous nucleases.[5]

Experimental Protocols

Melting Temperature (Tm) Analysis by UV Thermal Denaturation

This protocol determines the thermal stability of an oligonucleotide duplex by measuring the change in UV absorbance as the temperature is increased.

Materials:

  • This compound-modified and control oligonucleotides

  • Complementary DNA or RNA strand

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Annealing: Mix the oligonucleotide and its complementary strand in the annealing buffer to a final duplex concentration of approximately 3-4 µM[7]. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

  • UV Measurement: Transfer the annealed sample to a quartz cuvette and place it in the spectrophotometer.

  • Thermal Denaturation: Monitor the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: Plot the absorbance as a function of temperature. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve[9]. This can be determined by finding the peak of the first derivative of the melting curve.

cluster_0 Experimental Workflow: Melting Temperature (Tm) Analysis prep Sample Preparation: Mix Oligo + Complement in Buffer anneal Annealing: Heat to 95°C, then cool slowly prep->anneal 1. uv_setup UV Spectrophotometer Setup: Transfer sample to cuvette anneal->uv_setup 2. melt Thermal Denaturation: Increase temperature and record A260 uv_setup->melt 3. analysis Data Analysis: Plot A260 vs. Temp, determine Tm melt->analysis 4.

Workflow for determining oligonucleotide melting temperature.

Nuclease Degradation Assay using Serum

This protocol assesses the stability of oligonucleotides in a biologically relevant medium containing a mixture of nucleases.

Materials:

  • This compound-modified and control oligonucleotides

  • Fetal Bovine Serum (FBS) or human serum

  • Reaction buffer (e.g., PBS)

  • Nuclease-free water

  • Loading dye

  • Polyacrylamide gel

  • Gel staining agent (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Reaction Setup: In separate nuclease-free tubes, prepare reaction mixtures containing the oligonucleotide (final concentration in the µM range) and serum (e.g., 10-50%) in the reaction buffer[10].

  • Incubation: Incubate the reactions at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the reaction by adding a loading dye containing a denaturant (e.g., formamide) and placing the samples on ice.

  • Gel Electrophoresis: Run the samples on a denaturing polyacrylamide gel to separate the oligonucleotides based on size.

  • Visualization and Analysis: Stain the gel with a fluorescent dye and visualize it using a gel imaging system. The intensity of the full-length oligonucleotide band at each time point is quantified to determine the rate of degradation[11].

cluster_1 Experimental Workflow: Nuclease Degradation Assay setup Reaction Setup: Oligo + Serum in Buffer incubation Incubation: Incubate at 37°C, collect time points setup->incubation 1. quenching Reaction Quenching: Add loading dye, place on ice incubation->quenching 2. page PAGE: Separate samples by size quenching->page 3. analysis Visualization & Analysis: Stain gel, quantify band intensity page->analysis 4.

Workflow for assessing oligonucleotide nuclease stability.

Conclusion

This compound-modified oligonucleotides offer significant advantages in terms of both thermal stability and nuclease resistance compared to unmodified oligonucleotides and even some other chemically modified analogs. The enhanced stability provided by C5-propynyl modifications makes them a promising tool for the development of robust and effective oligonucleotide-based therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to assess and compare the stability of novel oligonucleotide designs.

References

comparative study of different ligands for copper-catalyzed propynyl reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The copper-catalyzed propargylic substitution reaction is a powerful tool for the synthesis of valuable propargylic compounds. The choice of ligand is crucial for achieving high yields and stereoselectivities. This guide provides a comparative study of different ligand classes for copper-catalyzed propargylic reactions, with a focus on asymmetric propargylic amination, supported by experimental data.

Ligand Classes at a Glance

Three prominent classes of chiral ligands have demonstrated significant success in copper-catalyzed asymmetric propargylic reactions:

  • P,N,N-Ligands (e.g., Ketimine P,N,N-Ligands): These tridentate ligands offer a rigid chiral environment around the copper center, often leading to high enantioselectivities.

  • Diphosphine Ligands (e.g., BIPHEP derivatives): Atropisomeric diphosphine ligands are well-established in asymmetric catalysis and have been successfully applied to copper-catalyzed propargylic aminations, particularly with secondary amines.

  • Bis(oxazoline) Ligands (e.g., Pybox): These C2-symmetric ligands are readily available and have proven effective in a variety of copper-catalyzed transformations, including the propargylic amination of primary amines.

Performance Comparison in Asymmetric Propargylic Amination

The following table summarizes the performance of representative ligands from each class in the copper-catalyzed asymmetric propargylic amination of propargylic esters. It is important to note that the reaction conditions and substrates may vary between studies, which can influence the results.

Ligand TypeRepresentative LigandNucleophileSolventCatalyst Loading (mol%)Yield (%)ee (%)Reference
P,N,N-Ligand Chiral Ketimine P,N,N-Ligand1,3-Dicarbonyl CompoundsDichloromethane (B109758)Cu(OTf)₂ (5), Ligand (5.5)up to 98>99[1]
Diphosphine (R)-Cl-MeO-BIPHEPSecondary AminesTolueneCuOTf·0.5C₆H₅ (variable)up to 99up to 98[2]
Bis(oxazoline) diPh-pyboxPrimary AminesTolueneCuI (variable)Highup to 88[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further development.

General Procedure for Asymmetric Propargylic Amination with a Chiral P,N,N-Ligand[1]

To a solution of the chiral P,N,N-ligand (0.011 mmol) and Cu(OTf)₂ (0.01 mmol) in dichloromethane (1.0 mL) was stirred at room temperature for 1 hour. Then, the propargylic acetate (B1210297) (0.2 mmol), 1,3-dicarbonyl compound (0.24 mmol), and a base (e.g., DBU, 0.24 mmol) were added. The reaction mixture was stirred at the specified temperature until the starting material was consumed (monitored by TLC). The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel to afford the desired product.

General Procedure for Asymmetric Propargylic Amination with a Diphosphine Ligand[2]

In a glovebox, a mixture of a copper salt (e.g., CuOTf·0.5C₆H₅) and the chiral diphosphine ligand (e.g., (R)-Cl-MeO-BIPHEP) in a dry solvent (e.g., toluene) is stirred to form the catalyst complex. The propargylic ester and the secondary amine are then added, and the reaction mixture is stirred at the indicated temperature. After completion of the reaction, the mixture is worked up, and the product is purified by chromatography.

General Procedure for Asymmetric Propargylic Amination with a Pybox Ligand[2]

A similar procedure to the diphosphine ligand protocol is followed, using CuI as the copper source and a chiral pybox ligand (e.g., diPh-pybox). This method has been reported to be more suitable for primary amine nucleophiles.

Mechanistic Overview and Experimental Workflow

The following diagrams illustrate the general mechanistic pathway for copper-catalyzed propargylic substitution and a typical experimental workflow for ligand screening.

G cluster_catalyst Catalyst Activation cluster_reaction Catalytic Cycle Cu(I) Precatalyst Cu(I) Precatalyst Active Cu(I)-Ligand Complex Active Cu(I)-Ligand Complex Cu(I) Precatalyst->Active Cu(I)-Ligand Complex Coordination Chiral Ligand Chiral Ligand Chiral Ligand->Active Cu(I)-Ligand Complex Copper-Allenylidene Intermediate Copper-Allenylidene Intermediate Active Cu(I)-Ligand Complex->Copper-Allenylidene Intermediate Oxidative Addition Propargylic Ester Propargylic Ester Propargylic Ester->Copper-Allenylidene Intermediate Propargylic Product Propargylic Product Copper-Allenylidene Intermediate->Propargylic Product Nucleophilic Attack Nucleophile (NuH) Nucleophile (NuH) Nucleophile (NuH)->Propargylic Product Propargylic Product->Active Cu(I)-Ligand Complex Regeneration

General Mechanistic Pathway for Copper-Catalyzed Propargylic Substitution.

G start Start: Define Reaction Scope (Substrate, Nucleophile) ligand_selection Select Ligand Classes for Screening (e.g., P,N,N, Diphosphine, Pybox) start->ligand_selection catalyst_prep Prepare Catalyst Stock Solutions (Cu salt + Ligand) ligand_selection->catalyst_prep reaction_setup Set up Parallel Reactions (Identical conditions, different ligands) catalyst_prep->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction_setup->monitoring workup Quench and Work-up Reactions monitoring->workup analysis Analyze Products (Yield, Enantioselectivity via Chiral HPLC) workup->analysis optimization Identify Lead Ligand(s) and Optimize (Temperature, Solvent, Base) analysis->optimization end End: Optimal Conditions Identified optimization->end

Experimental Workflow for Ligand Screening in a Copper-Catalyzed Propargylic Reaction.

References

evaluating the impact of propynyl substitution on molecular reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how a specific functional group influences the reactivity of a molecule is paramount for designing novel compounds with desired properties. The propynyl group (a three-carbon chain with a carbon-carbon triple bond) presents a unique case, impacting molecular reactivity through a combination of electronic and steric effects that can either accelerate or impede reaction rates depending on the mechanistic pathway. This guide provides a comparative analysis of the this compound group's influence on molecular reactivity, supported by experimental and computational data, and details the methodologies for assessing these effects.

The this compound group's influence stems from the sp-hybridized carbons of the alkyne, which are more electronegative than sp2 and sp3 carbons. This results in an electron-withdrawing inductive effect. However, the π-system of the triple bond can also participate in resonance, which can stabilize adjacent positive charges, albeit to a lesser extent than an allyl group.[1][2] Sterically, the linear geometry of the alkyne is less bulky than a tertiary butyl group but can still influence the accessibility of a reaction center.

Comparative Analysis of Reactivity

The impact of this compound substitution is highly dependent on the type of chemical reaction. Below, we compare its effects across several common reaction classes.

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and the this compound group exerts distinct effects on both SN1 and SN2 pathways.

In SN2 reactions , which are sensitive to steric hindrance, the primary propargyl group (where the leaving group is attached to a carbon adjacent to the triple bond) is relatively unhindered. Computational studies have shown that the effect of a propargyl group on the SN2 reaction barrier is modest and can be inconsistent, sometimes resulting in a slight decrease in the activation energy compared to a simple alkyl halide.[3] This suggests that electronic effects slightly favoring the transition state can be at play.

For SN1 reactions , which proceed through a carbocation intermediate, the stability of this intermediate is the determining factor. A propargyl cation is less stable than an allyl cation.[1] This is because the resonance form of a propargyl cation involves a highly unstable vinylic cation.[1] Consequently, substrates that would form a primary propargyl cation are less likely to react via an SN1 mechanism compared to their allylic counterparts.[4]

Reaction TypeSubstrateRelative Rate/StabilityRationale
SN2 Propargyl Halide vs. Alkyl HalidePropargyl can be slightly faster or comparableModest electronic stabilization of the transition state; minimal steric hindrance.[3]
SN1 Propargyl Cation vs. Allyl CationPropargyl cation is less stableResonance stabilization is less effective, involving an unstable vinylic cation intermediate.[1][5]
Electrophilic Addition Reactions

In electrophilic additions to the carbon-carbon triple bond, alkynes are generally less reactive than alkenes.[6][7] This is attributed to the greater electronegativity of the sp-hybridized carbons, which hold the π-electrons more tightly, and the formation of a less stable vinylic carbocation intermediate.[6][8]

ReactantRelative Rate of Electrophilic AdditionRationale
Alkyne (e.g., Propyne)SlowerTighter binding of π-electrons; formation of a less stable vinylic carbocation.[6][8]
Alkene (e.g., Propene)FasterMore available π-electrons; formation of a more stable alkyl carbocation.[6]
Cycloaddition Reactions

The this compound group is a valuable component in cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, for the synthesis of cyclic compounds. The electron-withdrawing nature of the this compound group can influence the electronic demand of the reaction. For instance, in gold(I)-catalyzed cycloadditions of propargyl esters, the reaction can proceed efficiently to form highly substituted vinylcyclopropane (B126155) derivatives.[9]

Sonogashira Coupling

Experimental Protocols for Evaluating Molecular Reactivity

Accurate assessment of the impact of this compound substitution on molecular reactivity relies on robust experimental methodologies. The two most common techniques for determining reaction kinetics are NMR spectroscopy and UV-Vis spectrophotometry.

Reaction Monitoring by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time. By integrating the signals of reactants and products over time, one can determine their concentrations and subsequently calculate the reaction rate constant.

Detailed Protocol:

  • Sample Preparation: Prepare a solution of the starting material in a suitable deuterated solvent in an NMR tube. Ensure an internal standard is included for accurate quantification.

  • Initial Spectrum: Acquire a spectrum of the starting material before initiating the reaction to serve as a baseline.

  • Reaction Initiation: Add the second reactant or catalyst to the NMR tube to start the reaction.

  • Time-course Data Acquisition: Immediately begin acquiring a series of 1D spectra at regular time intervals. Modern spectrometers can be programmed to do this automatically.[12][13][14][15][16]

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Data Analysis: Integrate the peaks corresponding to the starting material and product(s) relative to the internal standard. Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law (zero, first, or second order) to determine the rate constant.[17]

Reaction Monitoring by UV-Vis Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is another common technique for kinetic analysis, particularly for reactions involving a change in chromophores. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species.

Detailed Protocol:

  • Wavelength Selection: Determine the λmax (wavelength of maximum absorbance) for a reactant or product that has a unique and strong absorption in the UV-Vis spectrum.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of the species being monitored and measure their absorbance at the selected λmax to create a calibration curve (absorbance vs. concentration).

  • Reaction Setup: Mix the reactants in a cuvette placed inside the spectrophotometer.

  • Kinetic Measurement: Monitor the change in absorbance at the chosen λmax over time.[18][19][20][21][22]

  • Data Analysis: Convert the absorbance data to concentration using the calibration curve. Plot the concentration versus time and analyze the data using integrated rate laws to find the rate constant.[19]

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the evaluation of this compound substitution effects.

sn2_reaction_pathway Reactants Nu⁻ + R-CH₂-C≡CH TS [Nu···CH₂(R)···L]⁻ Transition State Reactants->TS Backside Attack Products Nu-CH₂(R)-C≡CH + L⁻ TS->Products Inversion of Stereochemistry

Caption: SN2 reaction pathway involving a propargyl substrate.

experimental_workflow cluster_prep Preparation cluster_reaction Reactivity Assay cluster_analysis Data Analysis A Synthesize this compound- Substituted Compound C Perform Reaction under Controlled Conditions A->C B Synthesize Analogues (e.g., Alkyl, Allyl) B->C D Monitor Reaction Progress (NMR or UV-Vis) C->D E Determine Reaction Rates and Constants D->E F Compare Reactivity Data E->F

Caption: General workflow for evaluating the impact of this compound substitution.

electronic_steric_effects This compound This compound Group Electronic Electronic Effects This compound->Electronic Steric Steric Effects This compound->Steric Reactivity Molecular Reactivity Electronic->Reactivity Inductive Effect Resonance Steric->Reactivity Hindrance

Caption: Interplay of electronic and steric effects of the this compound group.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Propynyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling and disposing of reactive chemical classes such as propynyl compounds requires meticulous adherence to established protocols. This compound groups, particularly terminal alkynes, present unique hazards due to the acidic nature of the terminal proton, which can lead to the formation of explosive heavy metal acetylides.[1][2]

This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound-containing waste streams, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment. All handling and quenching of this compound waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1]

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye ProtectionSafety goggles with side-shieldsProtects against splashes of chemicals and solvents.
Hand ProtectionChemical-resistant gloves (e.g., nitrile)Prevents skin contact with hazardous materials.
Body ProtectionFlame-resistant laboratory coatProtects against spills and potential fire hazards.[1]
RespiratoryUse in a well-ventilated area or fume hoodPrevents inhalation of potentially harmful vapors.

Waste Characterization and Segregation

Proper disposal begins with accurate waste identification and strict segregation. Mixing this compound waste with incompatible materials, especially heavy metal salts (e.g., copper, silver, mercury), can lead to the formation of highly unstable and explosive acetylides.[2]

There are two primary categories of this compound waste, each with a distinct disposal pathway:

  • Unused or Expired this compound Reagents: Pure or unadulterated this compound compounds in their original containers.

  • This compound-Containing Reaction Mixtures: Solutions and mixtures from experimental procedures that contain residual this compound compounds, byproducts, and solvents.

Establish separate, clearly labeled hazardous waste containers for each waste stream to prevent accidental mixing.[2]

Disposal Procedures

The appropriate disposal method is determined by the nature of the this compound waste.

Unused or Expired this compound Reagents:

Do not attempt to open or quench pure this compound reagents in their original containers.[1]

  • Securely Seal: Ensure the container cap is tightly sealed.

  • Label as Hazardous Waste: Clearly label the container as "Hazardous Waste" and include the full chemical name.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the container.[1]

This compound-Containing Reaction Mixtures: Quenching Protocol

Reaction mixtures containing this compound compounds must be carefully quenched to neutralize any reactive species before collection for disposal.[1] This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

Experimental Protocol for Quenching Reactive this compound Waste

This protocol is designed to safely neutralize reactive acetylides in a controlled manner. The procedure involves the sequential addition of quenching agents with decreasing reactivity.

Methodology:

  • Preparation: Place the reaction flask containing the this compound mixture in an ice bath to cool to 0°C. Ensure the flask is equipped with a magnetic stirrer and is under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Initial Quench: Slowly add isopropanol (B130326) dropwise to the cooled, stirring reaction mixture. Isopropanol is a less vigorous quenching agent than water and allows for a more controlled reaction.[2] Continue the slow addition until gas evolution (if any) ceases.

  • Secondary Quench: After the initial reaction with isopropanol has subsided, slowly add a 1:1 mixture of isopropanol and water. Continue to maintain the temperature at or below room temperature.

  • Final Quench: Once the addition of the isopropanol/water mixture no longer produces an observable reaction, slowly add water to ensure all reactive materials are fully quenched.

  • Equilibration: Remove the ice bath and allow the mixture to warm to room temperature while stirring for several hours to ensure the quenching process is complete.[2]

  • Neutralization: Check the pH of the final solution and neutralize if necessary by adding a suitable acid (e.g., citric or acetic acid) or base.

Table 2: Illustrative Quenching Parameters for a 100 mL Reaction Mixture

ParameterValue/InstructionPurpose
Initial Reaction Volume100 mLAssumed laboratory scale. Adjust volumes proportionally.
Cooling0°C (Ice Bath)To control the rate of the exothermic quenching reaction.
Quenching Agent Order of Addition Rationale
1. IsopropanolAdd slowly dropwise until reaction subsides.Less vigorous initial quench to control the reaction rate.[2]
2. Isopropanol/Water (1:1)Add slowly after the isopropanol quench is complete.Gradual introduction of a more reactive quenching agent.
3. WaterAdd slowly after the isopropanol/water quench shows no further reaction.Ensures complete neutralization of all reactive species.
Stirring Time (Post-Quench)Minimum of 6 hours at room temperature.[2]To ensure the reaction has gone to completion.

Waste Collection and Final Disposal

Once the quenching procedure is complete and the mixture is at room temperature, it can be collected for final disposal.

  • Transfer: Carefully transfer the quenched mixture to a designated hazardous waste container. The container must be compatible with all components of the mixture.

  • Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the names of all chemical constituents, and their approximate concentrations.

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area.

  • Pickup: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.[2]

Mandatory Visualizations

G cluster_unused cluster_mixture start This compound Waste Generated decision Unused Reagent or Reaction Mixture? start->decision unused_proc 1. Securely Seal Original Container decision->unused_proc Unused Reagent mixture_proc 1. Cool Reaction to 0°C decision->mixture_proc Reaction Mixture unused_label 2. Label as 'Hazardous Waste' unused_proc->unused_label unused_dispose 3. Arrange for EHS Pickup unused_label->unused_dispose quench 2. Quench Sequentially: a) Isopropanol b) Isopropanol/Water c) Water mixture_proc->quench equilibrate 3. Warm to Room Temp & Stir quench->equilibrate neutralize 4. Neutralize pH if Necessary equilibrate->neutralize collect Collect Quenched Mixture in Hazardous Waste Container neutralize->collect final_label Label Container with All Constituents collect->final_label final_dispose Store in Satellite Area & Arrange for EHS Pickup final_label->final_dispose

Caption: Workflow for the proper disposal of this compound waste.

References

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